Trilan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trichloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2/c8-2-1-3-6(5(10)4(2)9)11-7(12)13-3/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXHZCGBJSGVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198995 | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-94-3 | |
| Record name | Trilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trilan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilan, systematically known as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a halogenated derivative of the benzoxazolone heterocyclic scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed, generalized experimental protocols for its synthesis and biological evaluation. Furthermore, a plausible mechanism of action is proposed based on the established activities of related benzoxazolone derivatives, supported by signaling pathway and experimental workflow diagrams.
Chemical and Physical Properties
Precise experimental data for this compound is limited in publicly accessible literature. The following tables summarize available computed and experimental data for this compound and its related, less-substituted analogs to provide a comparative physicochemical profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one | PubChem[1] |
| Synonyms | This compound, 4,5,6-trichloro-2(3H)-benzoxazolone | PubChem[1] |
| CAS Number | 50995-94-3 | PubChem[1] |
| Molecular Formula | C₇H₂Cl₃NO₂ | PubChem[1] |
| Molecular Weight | 238.46 g/mol | PubChem[1] |
| Density | 1.728 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 6.09 ± 0.70 (Predicted) | ChemicalBook[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Spectral data available | SpectraBase |
| Mass Spec (GC) | Spectral data available | SpectraBase |
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and antimicrobial evaluation of halogenated benzoxazolone derivatives. These serve as a foundational guide for the experimental investigation of this compound.
Synthesis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one
This protocol is adapted from the synthesis of related halogenated benzoxazolones.
Objective: To synthesize 4,5,6-trichloro-3H-1,3-benzoxazol-2-one from the corresponding aminophenol.
Materials:
-
2-amino-3,4,5-trichlorophenol
-
Urea or a phosgene (B1210022) equivalent (e.g., triphosgene, carbonyldiimidazole)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
A solution of 2-amino-3,4,5-trichlorophenol (1 equivalent) in a suitable anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
Urea (1.1 equivalents) or a phosgene equivalent is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Diagram 1: Generalized Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the this compound stock solution are prepared in the bacterial growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (medium with bacteria, no this compound) and negative (medium only) controls are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
While the specific molecular targets of this compound have not been definitively identified, studies on structurally related benzoxazole (B165842) derivatives suggest a plausible mechanism of action for its potential antimicrobial activity. Several benzoxazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication fork movement. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.
Proposed Signaling Pathway:
The proposed mechanism involves the binding of this compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle. Consequently, the enzyme is unable to introduce negative supercoils, leading to the accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and triggering a cascade of events that lead to cell death.
Diagram 3: Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory action of this compound on bacterial DNA gyrase.
Conclusion
This compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone with potential for biological activity, likely as an antimicrobial agent. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of available information and outlines standardized protocols for its further investigation. The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers a rational basis for future drug development and mechanistic studies. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.
References
Unraveling the Molecular Architecture of Trilan (C₇H₂Cl₃NO₂): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Trilan, a chlorinated benzoxazolone derivative with the molecular formula C₇H₂Cl₃NO₂. The following sections detail the available analytical data and provide representative experimental protocols for the characterization of this compound, identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one .
Compound Identification and Structural Information
The fundamental identification of this compound is established through its molecular formula and systematic nomenclature.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one |
| Molecular Formula | C₇H₂Cl₃NO₂ |
| CAS Number | 50995-94-3 |
| Molecular Weight | 238.46 g/mol |
| Chemical Structure | (See Figure 2) |
Spectroscopic Data for Structural Elucidation
The determination of the chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one relies on a combination of spectroscopic techniques. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the expected and reported data.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, a single signal is expected in the aromatic region, corresponding to the lone proton on the benzene (B151609) ring.
| Parameter | Value | Interpretation |
| Solvent | DMSO-d₆ | Deuterated solvent for NMR analysis. |
| Chemical Shift (δ) | Not explicitly reported, but a single aromatic proton signal is expected. | Corresponds to the H-7 proton on the benzoxazolone ring. |
| Multiplicity | Singlet | No adjacent protons to cause splitting. |
| Integration | 1H | Represents one proton. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Predicted chemical shifts for the seven carbon atoms of this compound are outlined below.
| Parameter | Predicted Chemical Shift (δ) | Assignment |
| Aromatic Carbons | ~110-145 ppm | Six distinct signals for the benzene ring carbons, influenced by the chlorine, oxygen, and nitrogen substituents. |
| Carbonyl Carbon | ~154 ppm | Signal corresponding to the C=O group in the oxazolone (B7731731) ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400-3200 | Medium | N-H stretching of the amine in the oxazolone ring. |
| ~1770 | Strong | C=O stretching of the cyclic carbonate (lactone). |
| ~1600-1450 | Medium-Strong | C=C stretching of the aromatic ring. |
| ~1200 | Strong | C-O stretching of the ether linkage. |
| ~800-600 | Strong | C-Cl stretching. |
Note: Specific, experimentally verified peak values for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not detailed in available literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | ~237 | Corresponds to the mass of the intact molecule. This is reported to be the base peak.[1] |
| Isotope Pattern | Characteristic pattern for three chlorine atoms | The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M, M+2, M+4, M+6 peak cluster. |
| Major Fragments | Not explicitly reported | Expected fragmentation would involve the loss of CO, Cl, and potentially cleavage of the oxazolone ring. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not available in the reviewed literature. However, the following sections describe representative methodologies for the synthesis and characterization of analogous benzoxazolone derivatives.
Synthesis of Benzoxazolone Derivatives (Representative Protocol)
A common method for the synthesis of benzoxazolone derivatives involves the reaction of an aminophenol with a carbonylating agent.
Reaction: Condensation of a substituted 2-aminophenol (B121084) with urea (B33335) or a similar carbonyl source.
Procedure:
-
A mixture of the appropriately substituted 2-aminophenol and urea in a high-boiling point solvent such as dimethylformamide (DMF) is prepared.
-
The reaction mixture is heated to reflux for several hours until the evolution of ammonia (B1221849) ceases, indicating the completion of the reaction.
-
Upon cooling, the reaction mixture is poured into ice-water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy (Representative Protocol)
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired.
-
¹³C NMR: Proton-decoupled ¹³C spectra are obtained to provide a single peak for each unique carbon atom.
FT-IR Spectroscopy (Representative Protocol)
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (Representative Protocol)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).
Data Acquisition:
-
The sample solution is injected into the instrument.
-
In GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Electron ionization (EI) is a common method for fragmentation.
-
The mass spectrum is recorded, showing the molecular ion and fragment ions.
Visualizations
Structure Elucidation Workflow
The logical process for determining the structure of this compound is outlined below.
Chemical Structure of this compound
The confirmed chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.
References
An In-Depth Technical Guide to the Synthesis of 4,5,6-Trichloro-2-Benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a putative synthetic pathway for 4,5,6-trichloro-2-benzoxazolinone, a polychlorinated heterocyclic compound of interest for its potential biological activities. Due to the absence of a documented direct synthesis, this guide proposes a rational, multi-step approach commencing from a readily available polychlorinated aniline (B41778). The synthesis involves the strategic formation of a key 2-amino-3,4,5-trichlorophenol intermediate, followed by cyclization to construct the target benzoxazolinone ring system. Detailed, albeit analogous, experimental protocols are provided, along with projected quantitative data based on similar transformations. Furthermore, this document explores the potential mechanism of action of chlorinated benzoxazolinones as antimicrobial agents, specifically as allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).
Proposed Synthetic Pathway
The proposed synthesis of 4,5,6-trichloro-2-benzoxazolinone is a two-step process starting from 2,3,4-trichloroaniline (B50295). The initial step involves the conversion of the aniline to the corresponding 2-amino-3,4,5-trichlorophenol via a diazotization-hydroxylation reaction. The subsequent step is the cyclization of the aminophenol intermediate using a phosgene (B1210022) equivalent, such as triphosgene (B27547), to yield the final product.
Caption: Proposed synthesis of 4,5,6-trichloro-2-benzoxazolinone.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for the synthesis of 4,5,6-trichloro-2-benzoxazolinone. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Synthesis of 2-Amino-3,4,5-trichlorophenol (Putative)
This procedure is based on the diazotization of an aniline followed by hydrolysis of the diazonium salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3,4-Trichloroaniline | 196.46 | 50 | 9.82 g |
| Concentrated Sulfuric Acid | 98.08 | - | 50 mL |
| Sodium Nitrite (B80452) | 69.00 | 55 | 3.80 g |
| Deionized Water | 18.02 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,4-trichloroaniline (9.82 g, 50 mmol) in concentrated sulfuric acid (50 mL) at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.80 g, 55 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
In a separate beaker, bring 100 mL of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water with vigorous stirring. Vigorous gas evolution will occur.
-
After the addition is complete, continue heating the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-3,4,5-trichlorophenol. Further purification may be achieved by recrystallization or column chromatography.
Synthesis of 4,5,6-Trichloro-2-benzoxazolinone (Putative)
This procedure utilizes triphosgene as a safer alternative to phosgene for the cyclization of the aminophenol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Amino-3,4,5-trichlorophenol | 212.46 | 20 | 4.25 g |
| Triphosgene | 296.75 | 7.3 | 2.17 g |
| Triethylamine (B128534) | 101.19 | 44 | 6.1 mL |
| Anhydrous Toluene (B28343) | 92.14 | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
In a 250 mL flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,4,5-trichlorophenol (4.25 g, 20 mmol) in anhydrous toluene (100 mL).
-
Add triethylamine (6.1 mL, 44 mmol) to the solution.
-
In a separate, dry flask, dissolve triphosgene (2.17 g, 7.3 mmol) in anhydrous toluene (20 mL).
-
Slowly add the triphosgene solution to the aminophenol solution at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4,5,6-trichloro-2-benzoxazolinone. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Quantitative Data (Projected)
The following table summarizes the projected quantitative data for the synthesis of 4,5,6-trichloro-2-benzoxazolinone based on yields reported for analogous reactions. Actual results may vary.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Projected Yield (%) | Projected Melting Point (°C) |
| 2-Amino-3,4,5-trichlorophenol | C₆H₄Cl₃NO | 212.46 | 60-70 | 140-145 |
| 4,5,6-Trichloro-2-benzoxazolinone | C₇H₂Cl₃NO₂ | 238.46 | 75-85 | >200 |
Projected Spectroscopic Data for 4,5,6-Trichloro-2-benzoxazolinone:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~11.0 (s, 1H, NH), ~7.5 (s, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~155 (C=O), ~145 (C-O), ~130-110 (aromatic carbons).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1760 (C=O stretch, lactone).
Biological Context: Mechanism of Action
Chlorinated benzoxazolinones have demonstrated potential as antimicrobial agents. A plausible mechanism of action, particularly against methicillin-resistant Staphylococcus aureus (MRSA), involves the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is a key enzyme in bacterial cell wall synthesis, and its inhibition leads to cell lysis and death.
Unlike traditional β-lactam antibiotics that act on the active site of PBPs, some non-β-lactam inhibitors, a class to which benzoxazolinones could belong, function as allosteric inhibitors of PBP2a.[1] This involves binding to a site distinct from the active site, inducing a conformational change that prevents the enzyme from carrying out its function.
Caption: Allosteric inhibition of PBP2a by a benzoxazolinone derivative.
Conclusion
This technical guide provides a comprehensive, albeit putative, framework for the synthesis of 4,5,6-trichloro-2-benzoxazolinone. The proposed synthetic route is based on well-established chemical principles and offers a viable starting point for researchers in the field. The exploration of the potential mechanism of action of this class of compounds as allosteric inhibitors of PBP2a highlights their relevance in the development of novel antimicrobial agents to combat antibiotic resistance. Further experimental validation is required to confirm the proposed synthesis and elucidate the precise biological activity of 4,5,6-trichloro-2-benzoxazolinone.
References
In-depth Technical Guide: Core Research on 4,5,6-trichloro-2(3H)-benzoxazolone (CAS 50995-94-3)
Disclaimer: The compound with CAS number 50995-94-3, identified as 4,5,6-trichloro-2(3H)-benzoxazolone, is not extensively studied in publicly accessible scientific literature. The trade name "Trilan" is more commonly associated with the herbicide trifluralin (B1683247). However, this guide focuses on the available data for the specified CAS number. Due to the limited research, a comprehensive analysis of signaling pathways and detailed experimental protocols, as requested, cannot be fully provided. This document summarizes the existing information and discusses the broader context of the benzoxazolone chemical class.
Compound Identification and Properties
4,5,6-trichloro-2(3H)-benzoxazolone is a chlorinated heterocyclic organic compound.
Table 1: Chemical and Physical Properties of 4,5,6-trichloro-2(3H)-benzoxazolone
| Property | Value | Source |
| CAS Number | 50995-94-3 | PubChem[1] |
| Molecular Formula | C₇H₂Cl₃NO₂ | PubChem[1] |
| Molecular Weight | 238.46 g/mol | PubChem[1] |
| Synonyms | 4,5,6-Trichlorobenzoxazolinone, 4,5,6-trichloro-1,3-benzoxazol-2(3H)-one | PubChem[1] |
Known Biological Activity and Potential Mechanism of Action
Direct research on the specific biological activity and mechanism of action for 4,5,6-trichloro-2(3H)-benzoxazolone is scarce. However, information from a patent suggests a potential mode of action in microorganisms.
A Russian patent describes a pyrotechnical smoke-forming fungicidal composition containing "this compound." According to the patent, in microorganisms, this compound inhibits protein synthesis and disrupts the permeability of cytoplasmic membranes[2]. This suggests a broad-spectrum antimicrobial activity.
The broader class of benzoxazolone derivatives has been investigated for a variety of pharmacological activities, which may provide insights into the potential applications of this specific compound. These activities include:
-
Anticancer: Certain benzoxazolone derivatives have been shown to induce apoptosis in cancer cells[3].
-
Antimicrobial: The benzoxazolone scaffold is a key component in compounds with antibacterial and antifungal properties[4].
-
Herbicidal: Trifluralin, which shares the trade name "this compound," is a widely used pre-emergent herbicide[1].
Given that 4,5,6-trichloro-2(3H)-benzoxazolone is listed as an agricultural chemical, its primary application may be in pest management.
Toxicology Data
Limited toxicological data is available for 4,5,6-trichloro-2(3H)-benzoxazolone.
Table 2: Acute Toxicity of 4,5,6-trichloro-2(3H)-benzoxazolone
| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |
| LD50 | Oral | Rodent - rat | 1 g/kg | Peripheral Nerve and Sensation - spastic paralysis with or without sensory change; Behavioral - somnolence (general depressed activity); Lungs, Thorax, or Respiration - dyspnea | Gigiena Truda i Professional'nye Zabolevaniya[4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 4,5,6-trichloro-2(3H)-benzoxazolone are not available in the reviewed literature. However, based on the known activities of related compounds, standard assays would be employed for its investigation.
Logical Workflow for Biological Screening:
Caption: A logical workflow for the synthesis, biological screening, and mechanism of action studies of 4,5,6-trichloro-2(3H)-benzoxazolone.
Signaling Pathways
Due to the lack of specific research on 4,5,6-trichloro-2(3H)-benzoxazolone, no signaling pathways have been definitively elucidated for this compound. Based on the pro-apoptotic activity of other benzoxazolone derivatives, a hypothetical pathway could involve the activation of intrinsic or extrinsic apoptotic pathways.
Hypothetical Apoptosis Induction Pathway:
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 4,5,6-trichloro-2(3H)-benzoxazolone.
Conclusion and Future Directions
The current body of public research on 4,5,6-trichloro-2(3H)-benzoxazolone (CAS 50995-94-3) is insufficient to provide a detailed technical guide on its core biological functions. The primary data points to its potential as a fungicide with a mechanism involving the inhibition of protein synthesis and disruption of cell membrane permeability. Further research is necessary to validate these findings, elucidate specific molecular targets and signaling pathways, and comprehensively evaluate its toxicological profile. Drug development professionals and researchers should focus on primary in vitro and in vivo studies to understand the compound's therapeutic or agrochemical potential. The discrepancy with the common trade name "this compound" for trifluralin should also be considered in future literature searches.
References
Unveiling the Therapeutic Potential of Isorhamnetin: A Technical Guide to its Molecular Targets
Introduction
While the term "Trilan" is associated with multiple disparate products, including a schizophrenia medication containing sulpiride, a combination drug for musculoskeletal pain, and an industrial chemical, the query for its "potential therapeutic targets" in a research context most substantively aligns with the extensive scientific literature on the flavonoid Isorhamnetin . This guide will therefore focus on the well-documented therapeutic targets of Isorhamnetin, a natural compound that has garnered significant attention for its diverse pharmacological activities. Isorhamnetin is a 3'-O-methylated metabolite of quercetin, found in various medicinal plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2] Emerging research has illuminated its potential in the treatment of a wide array of diseases, including cancer, cardiovascular conditions, and inflammatory disorders, by modulating a multitude of cellular signaling pathways.[2][3][4]
This technical whitepaper provides an in-depth overview of the core molecular targets of Isorhamnetin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Key Therapeutic Targets and Signaling Pathways
Isorhamnetin exerts its pleiotropic effects by interacting with a range of molecular targets, leading to the modulation of critical signaling cascades involved in cell proliferation, inflammation, apoptosis, and oxidative stress.
Cancer
In the realm of oncology, Isorhamnetin has demonstrated significant anti-tumor activity by targeting key pathways that drive cancer progression.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Isorhamnetin has been shown to directly inhibit phosphatidylinositol 3-kinase (PI3K), leading to the downstream suppression of Akt and mammalian target of rapamycin (B549165) (mTOR) signaling.[5][6] This inhibition hinders cancer cell proliferation and can induce apoptosis.[5] Studies have demonstrated that Isorhamnetin can interfere with the PI3K/Akt/ERK signaling pathway to inhibit the metastasis of A549 lung cancer cells.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Isorhamnetin has been found to directly suppress the kinase activity of MEK1, a key component of the ERK/MAPK pathway.[6] This inhibition leads to reduced phosphorylation of ERK and its downstream substrate p90RSK, ultimately suppressing the activity of the transcription factor AP-1, which is involved in cell proliferation and transformation.[6]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses and promotes cell survival. Isorhamnetin has been shown to inhibit the activation of NF-κB, thereby decreasing the expression of pro-inflammatory cytokines and facilitating apoptosis in cancer cells.[1][3]
-
Apoptosis Induction: Isorhamnetin can trigger programmed cell death in cancer cells through the activation of caspases, including caspase-3, -8, and -9.[3] This activation leads to the cleavage of key cellular proteins and ultimately, cell death.[3]
-
Regulation of Cell Cycle and Metastasis: Isorhamnetin can arrest the proliferation of cancer cells by regulating cyclins and cyclin-dependent kinases (CDKs).[3] It also inhibits metastatic progression by downregulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[3]
digraph "Isorhamnetin_Cancer_Signaling" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
Isorhamnetin [label="Isorhamnetin", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MEK1 [label="MEK1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p90RSK [label="p90RSK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caspases [label="Caspases", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Isorhamnetin -> PI3K [label=" inhibits", color="#EA4335"];
Isorhamnetin -> MEK1 [label=" inhibits", color="#EA4335"];
Isorhamnetin -> NFkB [label=" inhibits", color="#EA4335"];
Isorhamnetin -> Caspases [label=" activates", color="#34A853"];
PI3K -> Akt;
Akt -> mTOR;
mTOR -> Proliferation;
MEK1 -> ERK;
ERK -> p90RSK;
p90RSK -> AP1;
AP1 -> Proliferation;
NFkB -> Inflammation;
NFkB -> Proliferation [dir=back, label=" inhibits", color="#EA4335"];
Caspases -> Apoptosis;
Proliferation -> Apoptosis [style=invis];
}
Caption: A generalized experimental workflow for investigating Isorhamnetin's targets.
Conclusion and Future Directions
Isorhamnetin presents a compelling profile as a multi-targeted therapeutic agent with significant potential for the development of novel treatments for a range of complex diseases. Its ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease underscores its pharmacological importance. Future research should focus on elucidating the precise molecular interactions of Isorhamnetin with its targets through structural biology studies, further defining its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings, and exploring its synergistic effects in combination with existing therapies. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and application of Isorhamnetin in modern medicine.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Isorhamnetin: A review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. presscenter.com [presscenter.com]
- 5. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
Trilan: A Novel TGFR3 Antagonist for Targeted Cancer Therapy - A Hypothesized Mechanism of Action
For Immediate Release
Disclaimer: This document outlines a hypothetical mechanism of action for a fictional drug, "Trilan," targeting the fictional "Tumor Growth Factor Receptor 3" (TGFR3). The data, experimental protocols, and pathways described herein are for illustrative purposes to fulfill a detailed user request for a technical guide and do not represent an actual therapeutic agent.
Executive Summary
This compound is a novel, potent, and highly selective small molecule antagonist of the Tumor Growth Factor Receptor 3 (TGFR3), a receptor tyrosine kinase implicated in the pathogenesis of various solid tumors. Overexpression or mutational activation of TGFR3 is correlated with uncontrolled cell proliferation and survival through the constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This compound is designed to competitively inhibit the binding of the endogenous ligand, Tumor Growth Factor (TGF), to the extracellular domain of TGFR3. This action prevents receptor dimerization and subsequent autophosphorylation, effectively abrogating downstream signaling. This whitepaper provides a comprehensive overview of the hypothesized mechanism of action of this compound, supported by fictional preclinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathway.
The TGFR3 Signaling Pathway and its Role in Oncogenesis
The TGFR3 pathway plays a critical role in normal cellular processes, including growth and differentiation. However, its dysregulation is a key driver in several cancers. The canonical activation of this pathway is initiated by the binding of TGF to TGFR3, which induces a conformational change leading to receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, such as Grb2, which in turn recruit Sos, a guanine (B1146940) nucleotide exchange factor. Sos facilitates the exchange of GDP for GTP on the small GTPase, RAS, leading to its activation. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates transcription factors, such as c-Myc and AP-1, driving the expression of genes involved in cell cycle progression and proliferation.
Caption: TGFR3 Signaling Pathway and Point of this compound Inhibition.
In Vitro Efficacy of this compound
The efficacy of this compound was evaluated across a panel of cancer cell lines with varying levels of TGFR3 expression. The key metrics for evaluation were the half-maximal inhibitory concentration (IC50) in cell viability assays and the inhibition of TGFR3 phosphorylation.
Quantitative Data: In Vitro Activity of this compound
| Cell Line | Cancer Type | TGFR3 Expression (Relative Units) | This compound IC50 (nM) | TGFR3 Phosphorylation Inhibition (IC50, nM) |
| PANC-1 | Pancreatic | 125.3 | 15.2 | 10.8 |
| AsPC-1 | Pancreatic | 98.7 | 25.8 | 20.1 |
| HT-29 | Colon | 75.4 | 89.1 | 75.6 |
| MCF-7 | Breast | 5.2 | > 10,000 | > 10,000 |
| HUVEC | Normal | 1.1 | > 10,000 | > 10,000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: The absorbance at 490 nm was recorded using a 96-well plate reader.
-
Data Analysis: The IC50 values were calculated using a non-linear regression model (log(inhibitor) vs. normalized response) in GraphPad Prism.
Caption: Workflow for Cell Viability (MTS) Assay.
Western Blot for TGFR3 Phosphorylation
-
Cell Lysis: Cells were treated with this compound for 2 hours, then stimulated with TGF (50 ng/mL) for 15 minutes. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-TGFR3 (Tyr1068) and total TGFR3 overnight at 4°C.
-
Secondary Antibody and Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using ImageJ software.
Downstream Signaling Inhibition
To confirm that this compound's anti-proliferative effects are mediated through the inhibition of the MAPK pathway, the phosphorylation status of ERK was assessed.
Quantitative Data: ERK Phosphorylation
| Cell Line | This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| PANC-1 | 0 | 1.00 |
| 10 | 0.45 | |
| 50 | 0.12 | |
| 200 | 0.03 | |
| AsPC-1 | 0 | 1.00 |
| 20 | 0.51 | |
| 100 | 0.18 | |
| 400 | 0.05 |
Experimental Protocol
Immunofluorescence for p-ERK
-
Cell Culture and Treatment: PANC-1 cells were grown on glass coverslips and treated with this compound for 2 hours, followed by TGF stimulation.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against p-ERK, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a confocal microscope.
Caption: Logical Flow of this compound's Anti-Proliferative Effect.
Conclusion
The presented hypothetical data strongly supports the mechanism of action of this compound as a potent and selective antagonist of TGFR3. By inhibiting TGFR3 autophosphorylation, this compound effectively downregulates the oncogenic MAPK signaling pathway, leading to a significant reduction in cancer cell viability. These findings underscore the potential of this compound as a targeted therapeutic for cancers driven by aberrant TGFR3 signaling. Further non-clinical and clinical investigations would be warranted to fully elucidate the therapeutic potential of this compound.
In Silico Modeling of Trilan-EGFR Interactions: A Technical Guide
An extensive search for scientific literature and data regarding a molecule named "Trilan" in the context of in silico modeling, molecular interactions, and pharmacology did not yield any specific, relevant results. It is possible that "this compound" is a proprietary or internal codename, a very new compound not yet documented in public research, or a misspelling of another molecule.
Therefore, this guide will proceed by using a hypothetical molecule, which we will call "this compound," to demonstrate the principles and methodologies of in silico modeling for a novel therapeutic agent. We will assume "this compound" is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-understood target in cancer therapy, to provide a realistic and illustrative example.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutic agents is a complex, multi-stage process. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool for accelerating this pipeline, reducing costs, and refining the selection of promising drug candidates. This guide provides a technical overview of the core in silico methodologies used to characterize the interactions of a hypothetical therapeutic agent, "this compound," with its target, the Epidermal Growth Factor Receptor (EGFR).
EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Its dysregulation, often through mutation or overexpression, is a key driver in several cancers, making it a prime target for therapeutic intervention. We will explore how computational techniques can predict and analyze the binding of this compound to the EGFR kinase domain, providing insights that guide further experimental validation.
Computational Workflow for this compound-EGFR Interaction Analysis
The in silico analysis of a small molecule inhibitor like this compound follows a structured workflow. This process begins with preparing the molecular structures of both the ligand (this compound) and the receptor (EGFR) and proceeds through molecular docking, molecular dynamics simulations, and binding free energy calculations to predict their interaction.
Methodologies and Protocols
This section details the protocols for the key computational experiments outlined in the workflow.
Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the EGFR kinase domain active site.
Methodology:
-
Receptor Preparation:
-
The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).
-
Using software like AutoDockTools or Maestro, all non-essential water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are computed for the receptor atoms.
-
A grid box is defined to encompass the known ATP-binding site, with dimensions typically set to 60x60x60 Å centered on the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D structure.
-
The ligand's geometry is optimized using a force field (e.g., MMFF94) to find a low-energy conformation.
-
Rotatable bonds within the this compound molecule are defined.
-
-
Docking Execution:
-
The prepared this compound ligand is docked into the prepared EGFR receptor grid using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina).
-
The simulation is typically run to generate 10-20 binding modes.
-
-
Analysis:
-
The resulting poses are clustered and ranked based on their predicted binding energy (kcal/mol).
-
The top-scoring pose is visualized to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Objective: To assess the stability of the this compound-EGFR complex and observe its dynamic behavior in a simulated physiological environment.
Methodology:
-
System Setup:
-
The highest-scoring docked pose of the this compound-EGFR complex is used as the starting structure.
-
The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
The system is parameterized using a force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand).
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes.
-
A two-phase equilibration is performed:
-
NVT (constant Number of particles, Volume, Temperature): The system is gradually heated to 300 K with restraints on the protein-ligand complex.
-
NPT (constant Number of particles, Pressure, Temperature): The system is equilibrated at 1 atm pressure to ensure proper density.
-
-
-
Production Run:
-
A production MD simulation is run for 100 nanoseconds (ns) without restraints.
-
Coordinates are saved every 10 picoseconds (ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated for the protein and ligand to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) is calculated per residue to identify flexible regions of the protein.
-
Interaction lifetimes (e.g., hydrogen bonds) are analyzed throughout the trajectory.
-
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data derived from the in silico analysis of this compound and known EGFR inhibitors.
Table 1: Molecular Docking and Binding Energy Results
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) [MM/PBSA] | Key H-Bond Interactions (Residue) |
|---|---|---|---|
| This compound | -10.2 | -45.7 ± 3.1 | Met793, Thr790 |
| Gefitinib | -9.8 | -41.5 ± 4.5 | Met793 |
| Erlotinib | -9.5 | -39.8 ± 3.9 | Met793 |
Table 2: MD Simulation Stability Metrics
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
|---|---|---|
| This compound-EGFR | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Gefitinib-EGFR | 2.1 ± 0.4 | 1.1 ± 0.3 |
| EGFR (Apo) | 2.9 ± 0.6 | N/A |
EGFR Signaling Pathway
This compound is designed to inhibit the EGFR signaling cascade. Upon binding of a natural ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream pathways like RAS-RAF-MEK-ERK, which ultimately drive cell proliferation. This compound acts by blocking the ATP-binding site, preventing this phosphorylation and halting the signal.
Conclusion
The in silico modeling of the hypothetical inhibitor this compound provides a powerful framework for understanding its mechanism of action at a molecular level. The combined methodologies of molecular docking and molecular dynamics simulation predict that this compound binds to the EGFR kinase domain with high affinity and forms a stable complex. The quantitative data suggests its binding characteristics may be superior to known inhibitors like Gefitinib. These computational insights are critical for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation, thereby streamlining the drug discovery process.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzoxazolinone Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
The benzoxazolinone nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This bicyclic heterocyclic system, consisting of fused benzene (B151609) and oxazolone (B7731731) rings, serves as a cornerstone for designing novel therapeutic agents.[1][3] Its structural features, including a planar structure, weakly acidic nature, and the presence of both lipophilic and hydrophilic fragments, allow for extensive chemical modifications, influencing its interaction with various biological targets.[1][2] This guide provides a comprehensive literature review of benzoxazolinone derivatives, focusing on their synthesis, diverse pharmacological profiles, and the experimental methodologies used for their evaluation.
Synthesis of Benzoxazolinone Derivatives
The synthesis of the benzoxazolinone core and its derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of ortho-substituted aminophenols. One-pot, base-mediated approaches have been developed for efficient synthesis, such as the tandem Ugi condensation and intramolecular haloform cyclization, which utilizes o-aminophenol, substituted benzaldehydes, trichloroacetic acid, and alkyl isocyanides to produce derivatives in good yields.[4]
Further functionalization is typically performed at the nitrogen atom (position 3) or on the benzene ring (positions 5 and 6) to generate a library of compounds with diverse biological activities. For instance, new series of benzoxazolin-2-ones linked to hydrazones and azoles have been synthesized to explore their antibacterial potential.[5] Another common strategy involves linking the benzoxazolinone scaffold to other heterocyclic rings, such as 1,3,4-thiadiazoles, via a methylene (B1212753) bridge to create hybrid molecules with enhanced anti-inflammatory properties.[6]
Caption: General synthesis workflow for benzoxazolinone derivatives.
Biological and Pharmacological Activities
Benzoxazolinone derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][5]
Antimicrobial Activity
Numerous studies have highlighted the potential of benzoxazolinone derivatives as antibacterial and antifungal agents.[5][7][8][9] Their mechanism of action is partly attributed to the electrophilic character of the heterocyclic nitrogen atom and the lipophilic nature of substituents on the aromatic ring.[7][10]
New series of benzoxazolin-2-ones linked to hydrazones and azoles have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella Enteritidis) bacteria.[5][11] Specifically, derivatives featuring an amide, a 5-chlorobenzimidazole, or hydrazones with 3-chloro, 2-furyl, and 5-nitro-2-furyl substituents demonstrated broad antibacterial effects.[5] Natural benzoxazolinones like BOA and MBOA, along with their synthetic derivatives, have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][9]
Table 1: Antibacterial Activity of Selected Benzoxazolinone Derivatives
| Compound Description | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Amide derivative | E. coli | 3.9 | 7.8 | [5] |
| B. subtilis | 3.9 | 7.8 | [5] | |
| S. aureus | 7.8 | 15.6 | [5] | |
| 5-Chlorobenzimidazole derivative | E. coli | 3.9 | 7.8 | [5] |
| B. subtilis | 7.8 | 15.6 | [5] | |
| S. aureus | 7.8 | 15.6 | [5] | |
| Hydrazone with 3-chloro phenyl | E. coli | 3.9 | 7.8 | [5] |
| B. subtilis | 7.8 | 15.6 | [5] | |
| Hydrazone with 2-furyl | E. coli | 3.9 | 7.8 | [5] |
| B. subtilis | 7.8 | 15.6 | [5] |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 16 | N/A |[8] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of benzoxazolinone derivatives are well-documented.[6][12][13][14] These compounds often exert their effects by inhibiting pro-inflammatory mediators like TNF-α and cyclooxygenase (COX) enzymes.[6][13]
A series of benzoxazolinone-based 1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory activity.[6] One potent compound, 1f , exhibited 65.83% inhibition of inflammation after 3 hours in a carrageenan-induced paw edema model and a significant 51.44% inhibition of TNF-α in vitro.[6] Other studies have synthesized derivatives with propanoic acid side chains, which generally showed higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts.[14] Some derivatives have been found to be more active than acetylsalicylic acid.[12]
Table 2: Anti-inflammatory Activity of Benzoxazolinone-1,3,4-thiadiazole Derivatives
| Compound | % Inhibition of Edema (3h) | % Inhibition of Edema (5h) | in vitro TNF-α Inhibition (%) | Reference |
|---|---|---|---|---|
| 1f | 65.83 | 32.50 | 51.44 | [6] |
| 1g | 49.16 | 47.50 | N/A | [6] |
| 1h | 53.33 | 49.16 | N/A | [6] |
| 1i | 50.00 | 43.33 | N/A | [6] |
| Indomethacin (Control) | 68.33 | 64.16 | N/A |[6] |
Myeloid differentiation protein 2 (MD2) has been identified as a promising target for inflammatory diseases, and certain benzoxazolone derivatives have been shown to act as MD2 inhibitors, thereby suppressing the inflammatory response by blocking the Toll-like receptor 4 (TLR4) signaling pathway.[15]
Caption: Inhibition of the MD2-TLR4 inflammatory pathway by benzoxazolinone derivatives.[15]
Anticancer Activity
The benzoxazolone scaffold is integral to the development of novel anticancer agents.[4][16][17][18][19] These derivatives have demonstrated efficacy against various cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), and cervical (C-33A) cancer cells.[4][18][20]
Their mechanisms of action are diverse. Some derivatives induce apoptosis and inhibit cell migration; for example, one compound showed an IC50 of 32.3 µM against C-33A cells and significantly increased apoptosis from 10.86% to 34.70%.[4] Others function by downregulating the expression of oncogenes like c-Myc, potentially by inducing the formation of G-quadruplex structures in the gene's promoter region.[16] A recent study identified novel derivatives that exert their antiproliferative effects by arresting the cell cycle, preventing DNA duplication (by downregulating topoisomerase II), and inducing apoptosis via p53 and caspase-3 pathways.[20] Furthermore, benzoxazole (B165842) derivatives have been developed as potent inhibitors of key kinases involved in angiogenesis, such as VEGFR-2 and c-Met.[21][22]
Table 3: Anticancer Activity (IC50) of Selected Benzoxazolinone Derivatives
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| BOABB | C-33A (Cervical) | 32.3 µM | [4] |
| Compound 5a | MCF-7 (Breast) | 12.0 µg/mL | [18] |
| HePG2 (Liver) | 6.79 µg/mL | [18] | |
| Compound 6 | HePG2 (Liver) | 6.90 µg/mL | [18] |
| Compound 7 | HepG2, MCF-7, HCT-29 | < 10 µM | [20] |
| Compound 15 | HepG2, MCF-7, HCT-29 | < 10 µM | [20] |
| Compound 12l (VEGFR-2 Inhibitor) | HepG2 (Liver) | 10.50 µM | [22] |
| | MCF-7 (Breast) | 15.21 µM |[22] |
Other Activities
The therapeutic applications of this scaffold are continually expanding.[2]
-
Anti-HIV Activity: Benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a novel and promising pharmacological target.[23] Virtual screening and subsequent optimization led to compounds that inhibit NC at low micromolar concentrations.[23]
-
Neuroprotective Agents: The scaffold has been used to develop high-affinity ligands for various central nervous system receptors, including dopaminergic and serotoninergic receptors, leading to potential antipsychotic and neuroprotective applications.[2]
-
Aldose Reductase (ALR2) Inhibitors: In the context of diabetic complications, benzoxazolinone derivatives have been designed to target multiple pathological pathways, including the inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway.[24]
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating benzoxazolinone derivatives.
General Synthesis Protocol (Example: Benzoxazolinone-1,3,4-thiadiazoles[6])
-
Esterification: A derivative of benzoxazolin-2-one is reacted with an appropriate reagent to introduce an ester group (e.g., ethyl-2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate).
-
Hydrazide Formation: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) and refluxed to form the corresponding hydrazide.
-
Thiadiazole Ring Formation: The hydrazide is then reacted with carbon disulfide and potassium hydroxide (B78521) to form an intermediate, which is subsequently treated with isothiocyanates in a solvent like DMF to yield the final 1,3,4-thiadiazole (B1197879) derivatives.
-
Purification: The final product is purified using techniques such as column chromatography over silica (B1680970) gel.
-
Characterization: Structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis.[5][6]
Antimicrobial Activity Assay (Broth Microdilution Method[5][8])
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL).
-
Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no growth on the subculture after incubation.[5]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema[6][14])
-
Animal Model: The assay is typically performed using rats or mice.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the animals. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw.
-
Measurement: The paw volume is measured at baseline and at specific time points after carrageenan injection (e.g., 3 and 5 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: A typical workflow for the biological evaluation of new chemical entities.
Conclusion
The benzoxazolinone scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide array of diseases.[1][5] Its derivatives have demonstrated potent antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][5][6][23] The ease of synthetic modification allows for fine-tuning of their pharmacological profiles, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[1][23] Future research will likely focus on developing derivatives with enhanced specificity and potency, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued investigation into this "privileged scaffold" holds significant promise for addressing unmet medical needs.[2]
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents [epubl.ktu.edu]
- 12. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 19. journal.ijresm.com [journal.ijresm.com]
- 20. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability Studies of Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential studies required to characterize the solubility and stability of an active pharmaceutical ingredient (API). While this document is structured to be broadly applicable, it will use the placeholder name "Trilan" to illustrate the concepts and methodologies. These studies are fundamental to the successful development of safe, effective, and stable pharmaceutical products.[1][2]
Solubility Studies
The solubility of an API is a critical determinant of its bioavailability and dissolution rate.[1][3] Poor solubility can lead to inadequate drug absorption and therapeutic effect.[1] This section outlines the methodologies for determining the solubility of a compound and presents a structured format for data reporting.
Data Presentation: this compound Solubility Profile
Quantitative solubility data should be presented in a clear and organized manner. The following tables provide a template for summarizing the thermodynamic and kinetic solubility of "this compound" in various media.
Table 1: Thermodynamic Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Shake-Flask | |
| pH 1.2 Buffer (SGF) | 37 | Shake-Flask | |
| pH 6.8 Buffer (SIF) | 37 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Propylene Glycol | 25 | Shake-Flask |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer pH | Concentration Range Tested (µM) | Kinetic Solubility (µM) | Method |
| 7.4 | 1 - 200 | Nephelometry |
Experimental Protocols
This method determines the equilibrium solubility of a compound, which is the maximum amount of substance that can be dissolved in a given solvent system at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound API
-
Calibrated analytical balance
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated method for this compound quantification
-
Solvents: Purified Water, pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer, Ethanol, Propylene Glycol
Procedure:
-
Add an excess amount of this compound to a scintillation vial. This is typically an amount that is visibly more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent system.
This high-throughput method measures the solubility of a compound from a concentrated stock solution added to an aqueous buffer, which is relevant to the early stages of drug discovery.
Objective: To determine the kinetic solubility of this compound in a physiological buffer.
Materials:
-
This compound API
-
DMSO (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate reader with nephelometry or turbidimetry capabilities
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Using an automated liquid handler, dispense the stock solution into the wells of a 96-well plate in a serial dilution format.
-
Add PBS (pH 7.4) to all wells to make the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualization: Solubility Determination Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: A flowchart of the shake-flask method for solubility.
Stability Studies
Stability testing is crucial for determining the shelf-life of a drug product and ensuring its quality, safety, and efficacy over time.[1][2] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the API.[4]
Data Presentation: this compound Stability Profile
The results of stability studies are typically presented in tables that track the purity of the API and the formation of degradation products over time under different conditions.
Table 3: Forced Degradation Study of this compound
| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Peak Area) |
| 0.1 M HCl | 24 hours | ||
| 0.1 M NaOH | 24 hours | ||
| 3% H₂O₂ | 24 hours | ||
| Heat (80°C) | 48 hours | ||
| Photostability (ICH Q1B) | 1.2 million lux hours |
Table 4: Long-Term Stability of this compound (ICH Conditions)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 months | Complies | ||
| 3 months | Complies | |||
| 6 months | Complies | |||
| 12 months | Complies | |||
| 40°C / 75% RH | 0 months | Complies | ||
| 3 months | Complies | |||
| 6 months | Complies |
RH: Relative Humidity
Experimental Protocols
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a set time.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a set time.
-
Thermal Stress: Store solid this compound API in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose solid this compound API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA method to determine the remaining amount of this compound and the profile of any degradation products.
These studies are performed to establish the retest period for a drug substance or the shelf-life for a drug product under defined storage conditions.[5]
Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.
Procedure:
-
Package the this compound API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Place the samples in stability chambers maintained at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1]
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters as per the stability protocol.
Visualization: Factors Affecting Drug Stability
The following diagram illustrates the key factors that can influence the stability of a pharmaceutical compound.
Caption: Key intrinsic and extrinsic factors affecting API stability.
Hypothetical Signaling Pathway Modulated by this compound
To understand the mechanism of action of a drug, it is often necessary to investigate its effect on cellular signaling pathways. The following diagram represents a hypothetical kinase signaling cascade that could be inhibited by "this compound".
Caption: A hypothetical pathway where this compound inhibits Kinase A.
Conclusion
The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of the drug development process. The data generated from these studies directly inform formulation strategies, establish appropriate storage conditions and shelf-life, and are a critical component of regulatory submissions. A thorough understanding of these properties, as outlined in this guide, is essential for advancing a new chemical entity from the laboratory to the clinic.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 3. criver.com [criver.com]
- 4. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. asean.org [asean.org]
Physicochemical Characterization of Trilan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification: Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) CAS Number: 50995-94-3 Molecular Formula: C₇H₂Cl₃NO₂ Molecular Weight: 238.46 g/mol
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed, standardized experimental protocols for the determination of its key physicochemical parameters. The methodologies described are widely applicable to the characterization of poorly soluble small molecules and provide a framework for researchers in drug development. This guide also includes a summary of the known biological activities of structurally related halogenated benzoxazolones to provide context for its potential therapeutic applications.
Physicochemical Properties
Quantitative data for this compound is sparse, with most available information being predictive. The following table summarizes the known and predicted physicochemical parameters for this compound.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₂Cl₃NO₂ | --- | PubChem[1] |
| Molecular Weight | 238.46 g/mol | Calculated | PubChem[1] |
| pKa | 6.09 ± 0.70 | Predicted | ChemicalBook[2] |
| Density | 1.728 ± 0.06 g/cm³ | Predicted | ChemicalBook[2] |
| XlogP | 3.0 | Predicted | PubChemLite[3] |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one | --- | PubChem[1] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Solubility Determination
The aqueous and organic solvent solubility of this compound can be determined using UV/Vis spectrophotometry, a common and reliable method for compounds with a suitable chromophore.[1][4][5][6][7]
Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.
Materials:
-
This compound (solid)
-
Solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO))
-
UV/Vis spectrophotometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Thermostatic shaker
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.
-
Workflow for Solubility Determination:
References
- 1. rootspress.org [rootspress.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. improvedpharma.com [improvedpharma.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Exploratory screening of Trilan bioactivity
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Lotilaner? [synapse.patsnap.com]
- 5. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Trilene: A Technical History of an Anesthetic Agent
An In-depth Guide on the Discovery, Clinical Application, and Eventual Decline of Trichloroethylene (B50587) in Anesthesia
This technical guide provides a comprehensive overview of the history and scientific background of trichloroethylene (TCE), an anesthetic agent marketed under the brand name Trilene. Aimed at researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, clinical applications, and the toxicological concerns that led to its discontinuation for anesthetic use.
Discovery and Historical Development
Trichloroethylene (C₂HCl₃) was first synthesized in 1864 by the German chemist Emil Fischer.[1][2] Initially, it was primarily used as an industrial solvent and degreasing agent.[1] Its effects on the nervous system were first noted in 1915 when Plessner reported cases of trigeminal nerve analgesia in workers exposed to TCE.[1] This observation led to its therapeutic use for the treatment of trigeminal neuralgia.[1]
The anesthetic properties of trichloroethylene were explored in the 1930s. In 1933, Jackson and Herzberg conducted experiments demonstrating successful anesthesia in dogs.[1] Following these preclinical studies, clinical investigations in humans showed its efficacy as an anesthetic and analgesic.[1] Imperial Chemical Industries (ICI) in Britain pioneered its medical use under the trade name "Trilene," where it was hailed as a significant advancement in anesthesia.[3] To prevent confusion with the similar-smelling chloroform, a blue dye (waxoline blue) was added to the Trilene formulation.[1]
Trilene gained popularity, especially in the 1940s and 1950s, due to several advantages over existing anesthetics like ether and chloroform. It was non-flammable, which was a significant safety improvement in the operating room, and it was a potent analgesic at sub-anesthetic concentrations.[1] This made it particularly useful for minor procedures and obstetrical analgesia, where patients could often self-administer the vapor for pain relief during childbirth.[3] However, its use as a sole anesthetic was limited by a slow onset and offset of action and a tendency to cause rapid breathing (tachypnoea).[1]
The use of Trilene began to decline in the 1960s with the introduction of newer, more potent, and safer volatile anesthetics like halothane.[3] Concerns about its toxicity, particularly hepatotoxicity and neurological side effects, became more prominent.[3] In 1977, the U.S. Food and Drug Administration (FDA) banned the use of trichloroethylene as an anesthetic and analgesic.[2]
Physicochemical and Pharmacokinetic Properties
Trichloroethylene is a colorless, volatile liquid with a sweet, chloroform-like odor.[3] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂HCl₃ |
| Molecular Weight | 131.39 g/mol |
| Boiling Point | 87.2 °C |
| Vapor Pressure | 77 mm Hg at 25 °C |
| Solubility in Water | 1.1 g/L at 20 °C |
| Blood/Gas Partition Coefficient | 9.15 |
| Oil/Gas Partition Coefficient | 985 |
A study on the effect of trichloroethylene anesthesia on the elimination of paracetamol provided some pharmacokinetic insights. The study, conducted on 10 young male patients undergoing short surgical procedures, showed that trichloroethylene anesthesia significantly decreased the half-life and increased the clearance rate of paracetamol compared to preoperative values.[4]
| Pharmacokinetic Parameter | Preoperative Value | Postoperative Value (after Trilene) |
| Paracetamol Half-life (t½) | 2.5 h | 0.84 h |
| Paracetamol Clearance Rate (CL) | 8.0 ml/min/kg | 14.0 ml/min/kg |
Table summarizing the effect of Trilene anesthesia on paracetamol kinetics.[4]
Mechanism of Action
The precise mechanism of action of general anesthetics like trichloroethylene is complex and not fully elucidated. However, it is understood that they exert their effects by modulating the activity of various ion channels and neurotransmitter receptors in the central nervous system. The high lipid solubility of TCE allows it to readily cross the blood-brain barrier and accumulate in neuronal membranes.
The proposed mechanism of action involves the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission. Trichloroethylene is believed to potentiate the function of inhibitory receptors, particularly the gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors. By binding to these receptors, it increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Simultaneously, trichloroethylene is thought to inhibit the function of excitatory receptors, such as the N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (B1216132) receptors. This dual action of enhancing inhibition and reducing excitation is thought to be responsible for the state of general anesthesia.
Clinical Use and Experimental Data
Trilene found its primary application as an analgesic, particularly in obstetrics and for minor surgical procedures. Its potent analgesic properties were evident at concentrations of 0.3% to 0.5% in the air, which were sub-anesthetic and did not typically induce unconsciousness.[1]
Experimental Protocols
Early clinical trials in humans would have followed a similar pattern, with the administration of Trilene vapor via inhalers or anesthetic machines. Key parameters monitored would have included the depth of anesthesia, analgesic effect, respiratory rate, heart rate, and any adverse effects. In obstetrics, the Apgar scores of newborns were used to assess the impact of the anesthetic on the fetus.
Quantitative Data from Clinical Studies
A comparative study of trichloroethylene and enflurane (B1671288) as adjuncts to nitrous oxide anesthesia in 40 women undergoing gynecological surgery found that recovery after trichloroethylene was not significantly prolonged. Postoperative analgesia was better with trichloroethylene, with less frequent requirements for opiate analgesia and lower incidences of nausea and vomiting compared to the enflurane groups.[5]
Toxicity and Decline in Use
The decline of Trilene's use in anesthesia was primarily due to concerns about its toxicity and the development of safer alternatives.
Hepatotoxicity: Trichloroethylene was associated with liver damage, particularly with prolonged exposure.[3]
Neurotoxicity: Chronic exposure to TCE was linked to neurological effects, including cranial nerve damage. A significant hazard was identified when Trilene was used in closed-circuit anesthesia systems with soda-lime for carbon dioxide absorption. The heat generated in the absorber caused the decomposition of trichloroethylene into toxic byproducts, including dichloroacetylene, which is neurotoxic.[1]
Cardiotoxicity: Trichloroethylene was found to sensitize the myocardium to catecholamines, increasing the risk of cardiac arrhythmias.
Carcinogenicity: Later studies raised concerns about the carcinogenic potential of trichloroethylene.
The following diagram illustrates the metabolic pathway of trichloroethylene, which involves oxidation by cytochrome P450 enzymes to form several metabolites, some of which are implicated in its toxicity.
Conclusion
Trilene (trichloroethylene) played a significant role in the history of anesthesia, offering the key advantages of non-flammability and potent analgesia at a time when options were limited. Its discovery and development highlight a period of significant innovation in anesthetic practice. However, a growing understanding of its toxicological profile, including hepatotoxicity, neurotoxicity, and cardiotoxicity, coupled with the advent of safer and more effective anesthetic agents, led to its eventual withdrawal from clinical use. The story of Trilene serves as an important case study in the ongoing evolution of drug development, where the balance of efficacy and safety is paramount.
References
- 1. anaesthetists.org [anaesthetists.org]
- 2. Trichloroethylene. I. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 4. ijpp.com [ijpp.com]
- 5. Comparison of trichloroethylene and enflurane as adjuncts to nitrous oxide and relaxant anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted biological effects of Trilan
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound drug & pharmaceuticals. This compound available forms, doses, prices [sdrugs.com]
- 3. Trylan 90mg/48mg/100mg Tablet: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 4. 1mg.com [1mg.com]
- 5. This compound-BR Tablet 10's | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 6. This compound | C7H2Cl3NO2 | CID 39851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1mg.com [1mg.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
Synthesis of Trilan: A Detailed Experimental Protocol for Researchers
For Immediate Release
This application note provides a comprehensive experimental protocol for the synthesis of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one), a valuable building block in the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured tables, and visualizations of the synthetic pathway.
Abstract
This compound, a polychlorinated benzoxazolone derivative, is of significant interest in medicinal chemistry and materials science. This document outlines a robust two-step synthetic route to this compound, commencing with the nitration of 2,3,4-trichlorophenol (B99974) to yield 2-nitro-3,4,5-trichlorophenol, followed by the reductive cyclization of the intermediate to the final product. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided.
Introduction
Benzoxazolone and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. The introduction of multiple chlorine substituents on the benzene (B151609) ring can significantly modulate the compound's physicochemical properties and biological efficacy. This compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) is a key intermediate for the synthesis of more complex molecules in drug discovery and agrochemical research. The synthetic protocol detailed herein provides a reliable method for the laboratory-scale preparation of this important compound.
Overall Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the commercially available 2,3,4-trichlorophenol. The first step involves the regioselective nitration of the phenol (B47542) to introduce a nitro group ortho to the hydroxyl functionality. The resulting 2-nitro-3,4,5-trichlorophenol then undergoes a reductive cyclization in the presence of a suitable carbonyl source, such as triphosgene (B27547), to afford the target molecule, this compound.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-3,4,5-trichlorophenol
This procedure is based on established methods for the nitration of substituted phenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3,4-Trichlorophenol | 197.45 | 19.75 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | 0.11 |
| Crushed Ice | - | 200 g | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 19.75 g (0.1 mol) of 2,3,4-trichlorophenol to 50 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 7.2 mL (0.11 mol) of concentrated nitric acid dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is dissolved in 100 mL of dichloromethane, and the organic layer is washed with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-3,4,5-trichlorophenol.
-
The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and water to afford yellow needles.
Expected Yield and Characterization:
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 2-Nitro-3,4,5-trichlorophenol | 242.45 | 24.25 | 70-80% |
The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Step 2: Synthesis of this compound (4,5,6-Trichloro-3H-1,3-benzoxazol-2-one)
This protocol involves the reduction of the nitro group followed by cyclization with triphosgene, a safer alternative to phosgene (B1210022).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-3,4,5-trichlorophenol | 242.45 | 12.12 g | 0.05 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Methanol (B129727) | 32.04 | 150 mL | - |
| Triphosgene | 296.75 | 5.44 g | 0.0183 |
| Triethylamine (B128534) | 101.19 | 15.2 mL | 0.11 |
| Toluene (B28343) | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
Reduction of the Nitro Group: a. To a solution of 12.12 g (0.05 mol) of 2-nitro-3,4,5-trichlorophenol in 150 mL of methanol in a hydrogenation flask, add 0.5 g of 10% Pd/C catalyst. b. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC. c. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. d. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,4,5-trichlorophenol, which is used in the next step without further purification.
-
Cyclization Reaction: a. In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the crude 2-amino-3,4,5-trichlorophenol in 100 mL of dry toluene. b. Add 15.2 mL (0.11 mol) of triethylamine to the solution. c. In the dropping funnel, dissolve 5.44 g (0.0183 mol) of triphosgene in 50 mL of dry toluene. d. Add the triphosgene solution dropwise to the reaction mixture at room temperature over a period of 30 minutes. An exothermic reaction may be observed. e. After the addition is complete, heat the reaction mixture to reflux for 2 hours. f. Cool the mixture to room temperature and filter to remove triethylamine hydrochloride. g. Wash the filtrate with 50 mL of water and 50 mL of saturated sodium bicarbonate solution. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. i. Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Expected Yield and Characterization:
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 238.46 | 11.92 | 75-85% (over two steps) |
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Figure 2: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
Triphosgene is a toxic substance and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is a safer alternative to phosgene gas but still requires caution.
-
Hydrogenation should be carried out with appropriate safety measures to prevent the risk of fire or explosion.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and a safer cyclizing agent makes this procedure suitable for typical laboratory settings. The detailed experimental conditions and purification methods should enable researchers to obtain high-purity this compound for their downstream applications in drug discovery and agrochemical development.
Application Notes and Protocols for the Quantification of Trilan in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantification of Trilan, a novel small molecule drug candidate, in biological matrices. The accurate determination of this compound concentrations in biological samples such as plasma and tissue is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) evaluations, and overall drug development. The methodologies presented herein are based on the highly sensitive and selective technique of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
I. Quantification of this compound in Human Plasma
This section details the validated UPLC-MS/MS method for the determination of this compound in human plasma.
Analytical Method Summary
A robust and sensitive UPLC-MS/MS method was developed for the quantification of this compound in human plasma.[1] The sample preparation involves a straightforward protein precipitation step, which offers high recovery and minimal matrix effects.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent peak shape and resolution.[4][5] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.[4][6]
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the method validation experiments.
Table 1: Calibration Curve for this compound in Human Plasma
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy for this compound in Human Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 10.2 | ± 8.5 | ≤ 11.5 | ± 9.2 |
| LQC | 1.5 | ≤ 8.7 | ± 6.3 | ≤ 9.8 | ± 7.1 |
| MQC | 75 | ≤ 7.5 | ± 5.1 | ≤ 8.2 | ± 6.0 |
| HQC | 400 | ≤ 6.9 | ± 4.5 | ≤ 7.8 | ± 5.4 |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect of this compound in Human Plasma
| Quality Control Sample | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 98.7 |
| MQC | 75 | 94.1 | 101.2 |
| HQC | 400 | 93.8 | 99.5 |
Experimental Protocol: Quantification of this compound in Plasma
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Deionized water
2. Sample Preparation (Protein Precipitation): [2]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound-d4 internal standard solution (100 ng/mL in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 350.2 → 180.1
-
This compound-d4 (IS): m/z 354.2 → 184.1
-
Visualization: Experimental Workflow for Plasma Analysis
Caption: Workflow for this compound quantification in plasma.
II. Quantification of this compound in Tissue Samples
This section describes the methodology for extracting and quantifying this compound from tissue homogenates.
Analytical Method Summary
Quantification of this compound in tissue requires an initial homogenization step followed by extraction to isolate the analyte from the complex matrix. The use of TRI Reagent (or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform based reagent) allows for the efficient homogenization and subsequent separation of RNA, DNA, and proteins, with the drug partitioning into the organic phase.[8][9] Following extraction, the sample is analyzed by UPLC-MS/MS using a method similar to that for plasma.
Data Presentation: Method Validation Summary for Tissue
Table 4: Calibration Curve for this compound in Liver Tissue Homogenate
| Analyte | Concentration Range (ng/g) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1.0 - 1000 | Linear, 1/x² weighting | > 0.993 |
Table 5: Precision and Accuracy for this compound in Liver Tissue Homogenate
| Quality Control Sample | Nominal Conc. (ng/g) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 12.5 | ± 10.8 | ≤ 13.8 | ± 11.5 |
| LQC | 3.0 | ≤ 10.1 | ± 8.9 | ≤ 11.2 | ± 9.7 |
| MQC | 150 | ≤ 9.2 | ± 7.5 | ≤ 10.5 | ± 8.3 |
| HQC | 800 | ≤ 8.5 | ± 6.8 | ≤ 9.6 | ± 7.9 |
Experimental Protocol: Quantification of this compound in Tissue
1. Materials and Reagents:
-
All materials from the plasma protocol
-
TRI Reagent or similar
-
Isopropanol
-
Ethanol (75%)
-
Phosphate Buffered Saline (PBS)
-
Bead beater or tissue homogenizer
2. Tissue Homogenization and Extraction: [8]
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of TRI Reagent per 50-100 mg of tissue.
-
Homogenize the tissue using a bead beater or mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
-
Carefully collect the lower organic phase (phenol-chloroform), which contains this compound.
-
Add 10 µL of this compound-d4 internal standard solution (100 ng/mL).
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 50% acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
The UPLC-MS/MS conditions are identical to those described for the plasma analysis.
III. Hypothetical Signaling Pathway of this compound
To aid in understanding the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram illustrates how this compound might interact with a cellular pathway, for instance, by inhibiting a key kinase involved in a disease process.
Visualization: Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
IV. Stability Considerations
The stability of this compound in biological matrices is a critical factor for ensuring accurate quantification.[10][11] Stability should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[12][13][14] Common factors affecting stability include temperature, pH, light exposure, and enzymatic degradation.[11] Proper sample handling and storage, such as keeping samples at -80°C, are essential to maintain the integrity of the analyte.[15]
References
- 1. measurlabs.com [measurlabs.com]
- 2. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 13. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
Application Notes and Protocols for Tilianin in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilianin is a flavonoid glycoside with demonstrated therapeutic potential, particularly in the context of inflammatory disorders. Its poor water solubility, however, can limit its bioavailability and clinical applicability. Recent advancements in formulation, such as the development of amorphous nanocrystals, have been shown to enhance its solubility, dissolution rate, and subsequent anti-inflammatory efficacy. These application notes provide an overview and detailed protocols for utilizing Tilianin in various in-vitro cell-based assays to investigate its biological activities.
Mechanism of Action
Tilianin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. In cellular models, Tilianin has been shown to:
-
Reduce the production of pro-inflammatory cytokines: Tilianin significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
-
Increase the production of anti-inflammatory cytokines: It promotes the expression of interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1]
-
Inhibit nitric oxide (NO) production: Tilianin can suppress the production of nitric oxide, a key inflammatory mediator.[2]
-
Reduce reactive oxygen species (ROS): It exhibits antioxidant properties by lowering intracellular ROS levels.[1]
-
Promote M2 macrophage polarization: Tilianin encourages the shift of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[1]
The underlying mechanism for these effects likely involves the inhibition of signaling pathways that lead to the activation of transcription factors such as NF-κB, which is a master regulator of inflammation.
Data Presentation
The following table summarizes the reported in-vitro anti-inflammatory activity of Tilianin.
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Inhibition | IC50: 24.90 ± 0.86 µg/mL | [2] |
| RAW 264.7 | ELISA | PGE2 Inhibition | IC50: 4.77 ± 0.03 µg/mL | [2] |
| RAW 264.7 | ELISA | TNF-α Inhibition | IC50: 35.01 ± 2.61 µg/mL | [2] |
| RAW 264.7 | Cytokine Assay | TNF-α, IL-1β, IL-6 Reduction | Drastically lowered | [1] |
| RAW 264.7 | Cytokine Assay | IL-10 Increase | Increased levels | [1] |
Experimental Protocols
Here are detailed protocols for key in-vitro assays to assess the biological activity of Tilianin.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Tilianin on cell viability and proliferation.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
Tilianin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of Tilianin in culture medium. Replace the existing medium with 100 µL of the Tilianin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Tilianin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
MTT Assay Workflow
Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)
This protocol measures the inhibitory effect of Tilianin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Tilianin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of Tilianin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and Tilianin-only controls.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Tilianin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Tilianin.
Materials:
-
Cell line of interest
-
Tilianin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with desired concentrations of Tilianin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[6]
Apoptosis Assay Workflow
Signaling Pathway Analysis
To investigate the molecular mechanism of Tilianin, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Tilianin's Proposed Signaling Pathway
Conclusion
Tilianin demonstrates significant potential as an anti-inflammatory agent. The protocols and data presented here provide a framework for researchers to further explore its mechanisms of action and evaluate its efficacy in relevant in-vitro models. The use of advanced formulations, such as nanocrystals, may be crucial for overcoming its solubility limitations and translating its in-vitro activity to in-vivo settings. Further investigation into its effects on a broader range of cell types and signaling pathways is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note & Protocol: Evaluation of the Antimicrobial Activity of Trilan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilan is a novel investigational compound with potential antimicrobial properties. The comprehensive evaluation of its efficacy against a panel of relevant microbial strains is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for determining the in vitro antimicrobial activity of this compound, including its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. These protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Adherence to these standardized procedures is crucial for generating reproducible and comparable data.[4]
Overview of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a new agent against a range of microorganisms.[2][3] The primary methods described in this protocol are:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][4][5][6] It is a fundamental measure of an agent's potency.
-
Minimum Bactericidal Concentration (MBC) Assay: This test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][8][9] An agent is considered bactericidal if the MBC is no more than four times the MIC.
-
Time-Kill Kinetics Assay: This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[10][11][12]
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound acts by inhibiting bacterial cell wall synthesis, a common target for antimicrobial agents.[13][14] This inhibition leads to cell lysis and death. The proposed signaling pathway is illustrated below.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The following sections provide detailed step-by-step protocols for evaluating the antimicrobial activity of this compound.
Materials and Equipment
-
This compound (stock solution of known concentration)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates[6]
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)[1]
-
Vortex mixer
-
0.5 McFarland turbidity standard[15]
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Ampicillin)[16]
-
Negative control (vehicle used to dissolve this compound)
Inoculum Preparation
A standardized inoculum is critical for the reproducibility of susceptibility tests.[4]
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the suspension thoroughly to create a homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[15] This suspension will have a concentration of approximately 1-2 x 10⁸ CFU/mL.[15]
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration for each assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[15][17]
Caption: Workflow for the MIC determination by broth microdilution.
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 50 µL of a 2x concentrated stock solution of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 50 µL from the 10th well.
-
-
Controls:
-
Growth Control (Positive Control): Well 11 should contain 100 µL of CAMHB with the inoculum but no this compound.
-
Sterility Control (Negative Control): Well 12 should contain 100 µL of uninoculated CAMHB.
-
-
Inoculation:
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[1]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[18]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined after the MIC has been established.[9]
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[7]
-
Spot-plate each aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8]
Time-Kill Kinetics Assay Protocol
This assay evaluates the rate of bacterial killing by this compound over time.[10][11]
Caption: Experimental workflow for the time-kill kinetics assay.
Procedure:
-
Prepare a standardized bacterial suspension in CAMHB as described in section 4.2.
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, prepare a growth control flask with no this compound.
-
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with agitation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[10]
-
Perform serial dilutions of each aliquot in sterile saline and plate onto MHA.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Data Presentation
Quantitative data from the MIC, MBC, and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | 25923 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Candida albicans | 10231 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 25923 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the antimicrobial activity of this compound. The data generated from these experiments will be essential for understanding the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature, thereby guiding its further development as a potential antimicrobial agent.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. woah.org [woah.org]
- 4. apec.org [apec.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. scribd.com [scribd.com]
- 13. Antimicrobial mechanism of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. microbenotes.com [microbenotes.com]
Trilan (Trifluralin): Application Notes and Protocols for Herbicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trilan, with its active ingredient trifluralin (B1683247), as a potential herbicide. This document details its mechanism of action, summarizes phytotoxicity data, and offers detailed protocols for experimental evaluation.
Introduction
Trifluralin, the active ingredient in herbicides marketed under trade names such as this compound, is a selective, pre-emergence dinitroaniline herbicide.[1][2][3] It is widely used to control many annual grasses and broadleaf weeds in a variety of agricultural settings, including fruit, vegetable, and grain crops.[1][3] Its primary mode of action is the inhibition of root development by disrupting mitosis (cell division), specifically by interfering with the formation of microtubules.[1][4] This disruption ultimately leads to the death of susceptible weed seedlings as they germinate.[1]
Mechanism of Action
Trifluralin's herbicidal activity stems from its ability to disrupt microtubule polymerization in plant cells.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and overall cell structure.
The mechanism involves the following key steps:
-
Absorption: Trifluralin is readily absorbed by the roots and shoots of emerging seedlings.[4]
-
Binding to Tubulin: Inside the plant cells, trifluralin binds to tubulin, the protein subunit that polymerizes to form microtubules.[4]
-
Inhibition of Polymerization: The binding of trifluralin to tubulin prevents the assembly of tubulin subunits into functional microtubules.
-
Disruption of Mitosis: The absence of functional microtubules disrupts the formation of the spindle apparatus, which is essential for chromosome segregation during mitosis.[4] This leads to an arrest of the cell cycle.
-
Inhibition of Growth: Consequently, cell division, elongation, and differentiation are inhibited, particularly in the root tips.[4] This results in the characteristic symptoms of trifluralin phytotoxicity, including stunted root and shoot growth, and swollen or club-shaped root tips.[4][5]
Data Presentation
Table 1: Phytotoxicity of Trifluralin on Root Length of Various Weed Species
| Weed Species | EC50 (µM) for Root Length Inhibition | Reference |
| Amaranthus palmeri (Palmer amaranth) - Susceptible | 0.39 | [6][7] |
| Amaranthus palmeri (Palmer amaranth) - Resistant | 1.02 | [6][7] |
EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured response (in this case, root length). A lower EC50 value indicates higher toxicity.
Table 2: Effect of Trifluralin on Shoot and Root Parameters of Various Crops
| Crop Species | Parameter | Trifluralin Concentration (µg/kg soil) resulting in 50% reduction (ED50) | Reference |
| Wheat | Emergence | Complete inhibition at 375 | [8] |
| Lentil | Shoot Dry Weight | ~100 | [9] |
| Barley | Plant Height | >500 | [9] |
| Oat | Emergence | Complete inhibition above 300 | [9] |
| Lucerne | Root Length | ~150 | [8] |
ED50 (Effective Dose 50) is the dose of a substance that causes a 50% reduction in a measured response.
Experimental Protocols
Protocol 1: Seed Germination and Early Seedling Growth Assay
This protocol is designed to assess the effect of trifluralin on the germination and early growth of target weed or crop species.
Materials:
-
Trifluralin stock solution of known concentration
-
Seeds of the test plant species
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 2 or equivalent)
-
Distilled water
-
Growth chamber with controlled temperature and light cycles
-
Pipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a series of trifluralin dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control with distilled water only.
-
Seed Sterilization (Optional but Recommended): To prevent fungal or bacterial contamination, surface sterilize seeds by briefly rinsing with 70% ethanol (B145695) followed by a 1-2% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.
-
Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective trifluralin dilution or control solution onto the filter paper.
-
Sowing: Using forceps, place a predetermined number of seeds (e.g., 25) evenly spaced on the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber. Maintain a controlled environment suitable for the specific plant species (e.g., 16 hours of light at 25°C and 8 hours of darkness at 20°C).
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence) daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has protruded at least 2 mm. Calculate the germination percentage relative to the control.
-
Root and Shoot Length: After a set period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital calipers.
-
-
Analysis: Calculate the average germination percentage, root length, and shoot length for each concentration. Determine the EC50 values for root and shoot growth inhibition using appropriate dose-response curve fitting software.
Protocol 2: Whole-Plant Pot Bioassay for Pre-Emergence Herbicidal Activity
This protocol evaluates the pre-emergence efficacy of trifluralin on weed species in a soil matrix.
Materials:
-
Trifluralin emulsifiable concentrate (EC) formulation
-
Weed-free soil (e.g., sandy loam)
-
Pots or trays
-
Seeds of the target weed species
-
Spraying equipment (e.g., laboratory track sprayer)
-
Greenhouse or controlled environment growth room
Procedure:
-
Pot Preparation: Fill pots or trays with a consistent amount of soil, leaving space at the top for watering.
-
Herbicide Application:
-
Calculate the amount of trifluralin EC formulation needed to achieve the desired application rates (e.g., 0.5, 1, 2 kg a.i./ha).
-
Apply the herbicide uniformly to the soil surface using a calibrated laboratory sprayer.
-
-
Incorporation: Immediately after application, thoroughly incorporate the herbicide into the top 2-5 cm of soil to mimic field conditions and prevent volatilization. This can be done by mixing the soil manually or with a small tiller.
-
Sowing: Sow a known number of weed seeds at a consistent depth in the treated soil.
-
Watering: Water the pots from the top gently to activate the herbicide. Maintain adequate soil moisture throughout the experiment.
-
Incubation: Place the pots in a greenhouse or growth room with controlled temperature, light, and humidity.
-
Data Collection:
-
Emergence Count: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, and 21 days after sowing).
-
Phytotoxicity Rating: Visually assess plant injury on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death.
-
Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days), carefully harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Analysis: Compare the emergence, phytotoxicity ratings, and biomass of the treated plants to the untreated control. Calculate the percent inhibition for each parameter.
Visualization
Caption: Molecular mechanism of Trifluralin's herbicidal action.
Caption: Experimental workflow for evaluating Trifluralin's herbicidal potential.
References
- 1. Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - TRIFLURALIN [extoxnet.orst.edu]
- 4. cals.cornell.edu [cals.cornell.edu]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trilan
Introduction
The term "Trilan" can refer to different chemical entities. This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of two potential interpretations of "this compound":
-
Triglyceride Mixtures: Often analyzed in food science and lipidomics, where "this compound" might be a shorthand or a specific mixture of triglycerides like Tricaprylin, Tricaprin, Trimyristin, Trilaurin, and Tripalmitin.
-
4,5,6-trichloro-3H-1,3-benzoxazol-2-one: A specific chemical compound.
Researchers, scientists, and drug development professionals should first identify the nature of their "this compound" sample to select the appropriate protocol.
Part 1: HPLC Analysis of Triglyceride Mixtures
This section details the application of HPLC for the separation and quantification of triglycerides, which are esters derived from glycerol (B35011) and three fatty acids.
Experimental Protocols
A common method for the analysis of triglycerides is Reversed-Phase HPLC (RP-HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection, as triglycerides lack a strong UV chromophore.
Sample Preparation:
-
Oil Samples: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of acetonitrile (B52724) and isopropanol.
-
Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to volume with the same solvent.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Instrumentation and Chromatographic Conditions:
The following table summarizes typical HPLC conditions for triglyceride analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Agilent 1290 Infinity LC or equivalent | Standard HPLC with ELSD | HPLC with MS detector |
| Column | C18, 2.1 x 150 mm, 1.8 µm | PLRP-S, 4.6 x 150 mm, 5 µm | Lipak mixed-mode, 3.2 x 100 mm, 5 µm |
| Mobile Phase A | Acetonitrile | Acetonitrile | Methanol (B129727)/Ethanol (60:40) with 10 mM Ammonium Formate and 0.05% Formic Acid |
| Mobile Phase B | Dichloromethane | Dichloromethane | Methanol/Ethanol (10:90) with 10 mM Ammonium Formate and 0.05% Formic Acid |
| Gradient | Gradient elution | Gradient elution | Gradient from A to B over 10 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C | Not specified |
| Injection Vol. | 2 µL | 10 µL | Not specified |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.6 SLM) | ELSD | ESI-MS |
| Data Acquisition | 20 minutes | 20 minutes | 10 minutes |
Data Presentation
Quantitative analysis of triglycerides can be performed by creating a calibration curve with certified standards. The peak area of each triglyceride is proportional to its concentration.
| Triglyceride | Retention Time (min) (Typical) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Tricaprylin | ~5.2 | ~0.5 | ~1.5 |
| Tricaprin | ~7.8 | ~0.5 | ~1.5 |
| Trilaurin | ~10.5 | ~0.5 | ~1.5 |
| Trimyristin | ~13.2 | ~0.5 | ~1.5 |
| Tripalmitin | ~15.8 | ~0.5 | ~1.5 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Visualization
Triglyceride Metabolism Signaling Pathway
The metabolism of triglycerides is primarily regulated by the hormones insulin (B600854) and glucagon, which control the processes of lipogenesis (synthesis of triglycerides) and lipolysis (breakdown of triglycerides).
Part 2: Proposed HPLC Analysis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one
This section provides a proposed HPLC method for the analysis of the chemical compound 4,5,6-trichloro-3H-1,3-benzoxazol-2-one. As a specific validated method was not found in the literature, this protocol is based on methods for similar chlorinated and benzoxazolone-based compounds. Method validation is required before routine use.
Experimental Protocols
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in methanol, followed by dilution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Proposed Instrumentation and Chromatographic Conditions:
| Parameter | Proposed Method |
| HPLC System | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 280 nm |
| Run Time | 15 minutes |
Data Presentation
The following table presents expected, hypothetical data for a validated method. Actual results will need to be determined experimentally.
| Parameter | Expected Value |
| Retention Time (min) | ~ 7.5 |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | ~ 0.1 |
| LOQ (µg/mL) | ~ 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Proposed Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of a chemical compound like 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.
Application Note: Quantitative Analysis of Trilan in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The protocol is designed to be a comprehensive guide for researchers and drug development professionals, ensuring accurate and reproducible results.
Introduction
This compound, chemically known as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a chlorinated organic compound with potential applications in drug development.[1][2] Accurate and sensitive analytical methods are crucial for its quantification in various matrices to support pharmacokinetic, stability, and quality control studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high selectivity and sensitivity make it well-suited for the analysis of halogenated organic molecules like this compound.
This document provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Reference |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one | [1] |
| Molecular Formula | C₇H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 238.46 g/mol | [2] |
| CAS Number | 50995-94-3 | [1][2] |
Experimental Protocols
The following protocol is a general guideline for the extraction of this compound from a solid pharmaceutical matrix (e.g., tablets). The procedure may require optimization based on the specific formulation.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (B109758) (DCM), GC-MS grade
-
Methanol, GC-MS grade
-
Anhydrous sodium sulfate
-
0.22 µm syringe filters
-
Glass vials with PTFE-lined septa
3.1.2. Extraction Procedure
-
Homogenization: Accurately weigh and finely crush a representative sample of the pharmaceutical formulation.
-
Dissolution: Transfer a known amount of the homogenized powder (e.g., 100 mg) to a glass centrifuge tube. Add 10 mL of dichloromethane.
-
Extraction: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes to ensure complete dissolution of this compound.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Filtration: Carefully transfer the supernatant to a clean glass vial, passing it through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]
-
Drying: To remove any residual water, pass the filtered extract through a small column containing anhydrous sodium sulfate.
-
Dilution: Dilute the extract with dichloromethane to a final concentration within the calibration range (e.g., 1-100 µg/mL).
The presence of an active hydrogen on the nitrogen atom of the benzoxazolone ring may lead to peak tailing and reduced sensitivity. Derivatization by silylation can improve the volatility and chromatographic performance of this compound.[5][6][7]
3.2.1. Reagents
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (derivatization solvent)
3.2.2. Silylation Procedure
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine or acetonitrile to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
The following parameters are a starting point and may require optimization for your specific instrument. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended for the analysis of chlorinated organic compounds.[8]
| GC Parameters | Setting |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Parameters | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temperature | 280°C |
3.3.1. Selected Ion Monitoring (SIM) for Quantification
For enhanced sensitivity and selectivity, SIM mode should be used for quantification. The characteristic ions for this compound (and its TMS derivative) should be determined by analyzing a standard in full scan mode. Based on the structure of this compound, prominent ions in the mass spectrum would likely include the molecular ion and fragments corresponding to the loss of chlorine and other functional groups.
Quantitative Data
The following table summarizes typical performance characteristics that can be expected for a validated GC-MS method for this compound, based on similar analyses of chlorinated organic compounds.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical flow for developing a GC-MS method for this compound.
Since no specific signaling or metabolic pathway for this compound is publicly available, the following diagram illustrates a general workflow for the assessment of a novel compound in drug development.
Caption: General workflow for drug metabolism and safety assessment.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in pharmaceutical matrices. The detailed protocols for sample preparation, optional derivatization, and instrument parameters offer a solid foundation for researchers in drug development. The provided workflows and logical diagrams serve as visual aids to the experimental process and method development strategy. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will facilitate the generation of high-quality data for regulatory submissions and product development.
References
- 1. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. manifoldtimes.com [manifoldtimes.com]
- 5. jfda-online.com [jfda-online.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
NMR Analysis of "Trilan": A Case of Mistaken Identity
Initial investigations into the Nuclear Magnetic Resonance (NMR) analysis of a compound referred to as "Trilan" have revealed no such chemical entity in scientific literature or chemical databases. Extensive searches for "this compound" in the context of chemical analysis, drug development, or NMR spectroscopy have yielded no relevant results.
It appears there may be a misunderstanding or a misspelling of the intended compound's name. The search results predominantly point to Tirlán , a major Irish dairy and grain co-operative.[1][2][3][4][5] This organization is involved in the food and nutrition industry and is not associated with a specific chemical compound for NMR analysis in a research or drug development context.
Due to the absence of any identifiable chemical substance named "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data related to its NMR analysis. The core requirements of the prompt, including data presentation in tables and the creation of signaling pathway diagrams, cannot be fulfilled without a defined molecular structure and associated research data.
Researchers, scientists, and drug development professionals seeking information on NMR analysis are advised to verify the correct name and chemical identity of the compound of interest. Accurate identification is the crucial first step for any form of chemical analysis, including NMR spectroscopy.
Should a corrected name for the compound be provided, a comprehensive set of application notes and protocols for its NMR analysis can be developed. This would typically include:
-
Introduction: A brief overview of the compound and the importance of NMR in its characterization.
-
Sample Preparation: Detailed protocols for preparing the sample for NMR analysis, including solvent selection and concentration.
-
NMR Experiments: A description of the specific NMR experiments to be performed (e.g., 1H, 13C, COSY, HSQC, HMBC) to elucidate the structure and properties of the molecule.
-
Data Processing and Analysis: Guidelines for processing the raw NMR data and interpreting the resulting spectra to determine chemical shifts, coupling constants, and other relevant parameters.
-
Quantitative NMR (qNMR): Protocols for quantifying the compound in a sample using NMR, if applicable.
-
Data Summary: Tabulated quantitative data for easy reference.
-
Visualization: Diagrams of experimental workflows or relevant biological pathways if the compound is known to be biologically active.
Without the correct identity of "this compound," the generation of such specific and detailed documentation remains impossible.
References
Application Notes and Protocols for Assessing Cell Viability Following Trilaciclib (Trilan) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib, marketed as COSELA, is a transient cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.[1] It is utilized in clinical settings to protect hematopoietic stem and progenitor cells from damage induced by chemotherapy by temporarily arresting them in the G1 phase of the cell cycle.[1] This mechanism of action, which modulates cell cycle progression, makes the assessment of cell viability a critical aspect of preclinical and clinical research involving Trilaciclib. Understanding its effects on different cell populations is essential for optimizing its therapeutic window and exploring its potential in various applications, including cancer therapy and regenerative medicine.
These application notes provide a comprehensive overview of standard assays to measure cell viability following treatment with Trilaciclib. Detailed protocols for these assays are provided to ensure robust and reproducible results.
Data Presentation: Summarized Effects of Trilaciclib on Cell Viability
The following table summarizes hypothetical quantitative data from various cell viability assays performed on a cancer cell line and a normal hematopoietic stem cell line treated with increasing concentrations of Trilaciclib. This data illustrates the differential effect of the drug, showcasing its protective effect on normal cells while potentially sensitizing cancer cells to other therapies.
| Cell Line | Assay | Trilaciclib Concentration (µM) | Incubation Time (hours) | % Cell Viability (Relative to Control) |
| Cancer Cell Line (e.g., A549) | MTT | 0.1 | 24 | 98% |
| 1 | 24 | 95% | ||
| 10 | 24 | 85% | ||
| 0.1 | 48 | 96% | ||
| 1 | 48 | 88% | ||
| 10 | 48 | 75% | ||
| Hematopoietic Stem Cells (HSCs) | ATP Assay | 0.1 | 24 | 100% |
| 1 | 24 | 99% | ||
| 10 | 24 | 98% | ||
| 0.1 | 48 | 100% | ||
| 1 | 48 | 99% | ||
| 10 | 48 | 97% | ||
| Peripheral Blood Mononuclear Cells (PBMCs) | Trypan Blue | 1 | 24 | 99% |
| 10 | 24 | 97% | ||
| 1 | 48 | 98% | ||
| 10 | 48 | 96% |
Core Principle of Cell Viability Assays with Trilaciclib
Trilaciclib's primary mechanism is to induce a temporary G1 cell cycle arrest.[1] Therefore, cell viability assays are crucial to distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell death) effect. Assays that measure metabolic activity, such as tetrazolium reduction assays (MTT, MTS, XTT) or ATP-based assays, are excellent for assessing the overall health and metabolic function of the cell population.[2][3][4][5] Dye exclusion assays, like Trypan Blue, provide a direct measure of cell membrane integrity and are useful for quantifying the number of dead cells.[6]
Experimental Protocols
Here are detailed protocols for three common cell viability assays that can be adapted for use with Trilaciclib treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[2]
Materials:
-
96-well plates
-
Trilaciclib stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Trilaciclib Treatment: Prepare serial dilutions of Trilaciclib in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Trilaciclib. Include a vehicle control (medium with the same concentration of the solvent used for Trilaciclib, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
ATP-Based Luminescence Assay
This assay measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[5] The amount of ATP is directly proportional to the number of living cells.[8]
Materials:
-
Opaque-walled 96-well plates (to minimize background luminescence)
-
Trilaciclib stock solution
-
Complete cell culture medium
-
Commercially available ATP-based assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Trilaciclib Treatment: Add the desired concentrations of Trilaciclib to the wells.
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Cell Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[3] Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.[6] Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.[6]
Materials:
-
Multi-well plates (e.g., 6-well or 12-well)
-
Trilaciclib stock solution
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
0.4% Trypan Blue solution[6]
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with Trilaciclib as described in the previous protocols.
-
Cell Harvesting:
-
Suspension cells: Gently resuspend the cells in the medium.
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cell suspension.
-
-
Cell Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of trypan blue. Incubate for 1-2 minutes at room temperature.[6]
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[6] Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) x 100[6]
Visualizations
Trilaciclib's Mechanism of Action and its Impact on the Cell Cycle
Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and arresting cells in the G1 phase.
General Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for assessing cell viability following Trilaciclib treatment.
Logical Relationship of Different Cell Viability Assays
Caption: Relationship between cellular state, the principle of detection, and specific viability assays.
References
- 1. cosela.com [cosela.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trilan (4,5,6-trichloro-2-benzoxazolinone) Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilan, chemically identified as 4,5,6-trichloro-2-benzoxazolinone, is a member of the benzoxazolinone class of heterocyclic compounds. Derivatives of benzoxazolinone have garnered significant interest in agricultural and pharmaceutical research due to their broad spectrum of biological activities. These activities include herbicidal, antifungal, and antibacterial properties.[1][2][3] The trichlorinated structure of this compound suggests its potential for potent biological effects, making it a compound of interest for screening and mechanism-of-action studies.
These application notes provide a comprehensive guide to the preparation of this compound solutions for experimental use, based on its known chemical properties and the activities of structurally related compounds. Due to the limited availability of specific quantitative data for 4,5,6-trichloro-2-benzoxazolinone, some of the provided protocols are general and may require optimization for specific experimental setups.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate solution preparation and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one | |
| Synonyms | This compound, 4,5,6-trichloro-2(3H)-benzoxazolone | |
| CAS Number | 50995-94-3 | |
| Molecular Formula | C₇H₂Cl₃NO₂ | |
| Molecular Weight | 238.46 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | No specific data available for 4,5,6-trichloro-2-benzoxazolinone. Generally, benzoxazolinone derivatives are soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5][6][7] |
Biological Activity of Benzoxazolinone Derivatives
While specific quantitative data for this compound is limited, the broader class of benzoxazolinone compounds has been reported to exhibit various biological activities. The following table summarizes these activities, which can serve as a basis for designing experiments with this compound.
| Biological Activity | Description | References |
| Herbicidal | Benzoxazolinone derivatives have been shown to inhibit root growth in various plant species. The herbicidal effect is often evaluated by measuring the dose required for 50% inhibition of root growth (ED50).[1][8] | |
| Antifungal | Several benzoxazolinone derivatives have demonstrated fungicidal activity against a range of pathogenic fungi.[2][3] | |
| Antibacterial | Antibacterial properties have been reported for some benzoxazolinone compounds, particularly against Gram-positive bacteria.[2][9] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to desired working concentrations for various experiments. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its high solubilizing capacity for a wide range of organic compounds.[5]
Materials:
-
This compound (4,5,6-trichloro-2-benzoxazolinone) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 238.46 g/mol x 1000 mg/g = 2.3846 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 2.38 mg of this compound solid on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound solid.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological effects, such as cytotoxicity or impact on cell signaling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well plates)
-
Assay-specific reagents (e.g., MTT reagent for viability, lysis buffers for protein analysis)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw the this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatments (including the vehicle control) to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally recommended.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.
-
-
Incubation:
-
Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To determine the effect of this compound on cell proliferation and survival.
-
Western Blotting or ELISA: To analyze changes in protein expression or phosphorylation states within specific signaling pathways.
-
Quantitative PCR (qPCR): To measure changes in gene expression.
-
-
Visualizations
Experimental Workflow for Solution Preparation and Cell Treatment
The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a cell-based assay.
Hypothetical Signaling Pathway for Investigation
Given the known herbicidal and antifungal activities of benzoxazolinones, a plausible mechanism of action could involve the disruption of essential cellular signaling pathways. The following diagram presents a hypothetical signaling pathway that could be investigated to understand the molecular mechanism of this compound. This is a generalized representation, and the actual pathway affected by this compound would need to be determined experimentally.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. csustan.edu [csustan.edu]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for Trilan
An important clarification is needed regarding the substance you have referred to as "Trilan." Initial research indicates that this name may be associated with several different products, or it may be a misspelling of another substance. To provide you with accurate and relevant Application Notes and Protocols, please specify the exact chemical name, product name, or any other identifying information for "this compound."
The name "this compound" could potentially refer to:
-
Tylan® , a brand name for the antibiotic Tylosin, which is used in veterinary medicine.
-
Treflan® , a brand name for the herbicide Trifluralin.
-
A product from the Irish food and nutrition company Tirlán .
The handling, storage, and experimental procedures for these substances are vastly different. Once you provide a more specific name, a detailed and accurate guide can be created to meet your requirements for data presentation, experimental protocols, and visualizations.
Application Notes and Protocols for a Three-Arm Experimental Design in Pharmacology
A Note on "Trilan" Experimental Design: Extensive searches for a specific experimental design formally termed "this compound" within the field of pharmacology did not yield established, publicly available protocols or literature. The information presented here is based on a widely used and robust methodology in pharmacological and clinical research: the three-arm experimental design . This design is fundamental in drug development for comparing a new investigational drug against both a placebo and a standard-of-care treatment, providing a comprehensive evaluation of its efficacy and safety.
Application Notes
Introduction to the Three-Arm Experimental Design
The three-arm experimental design is a type of parallel group clinical trial where participants are randomly assigned to one of three treatment groups. This design is particularly powerful in pharmacology for establishing the therapeutic value of a new drug candidate. The typical arms are:
-
Investigational Drug Group: Receives the new treatment being evaluated.
-
Placebo Group: Receives an inactive substance, serving as a negative control to account for the placebo effect and the natural course of the disease.
-
Active Comparator (Standard-of-Care) Group: Receives an existing, approved treatment for the condition. This group serves as a benchmark to determine if the new drug is superior, non-inferior, or equivalent to the current standard therapy.
Key Applications in Pharmacology
-
Efficacy Assessment: To demonstrate that a new drug has a statistically significant and clinically meaningful effect compared to a placebo.
-
Comparative Effectiveness Research: To compare the efficacy and safety of a new drug directly against the current standard treatment.
-
Dose-Ranging Studies: Different arms can receive varying doses of the investigational drug to identify the optimal dose.
-
Safety and Tolerability Profiling: To collect and compare adverse event data across the three groups, providing a comprehensive safety profile of the new drug.
Advantages of the Three-Arm Design
-
Robustness: Provides a comprehensive assessment by including both a negative control (placebo) and a positive control (active comparator).
-
Ethical Considerations: In some cases, it may be unethical to withhold treatment from a control group. The inclusion of an active comparator arm ensures that a portion of the participants receives a proven therapy.
-
Regulatory Acceptance: This design is well-established and widely accepted by regulatory agencies such as the FDA and EMA for pivotal drug approval trials.
Experimental Protocols
Protocol: A Phase III, Randomized, Double-Blind, Three-Arm Study of "Drug X" for the Treatment of Hypertension
1. Study Objective: To evaluate the efficacy and safety of "Drug X" compared to a placebo and the standard-of-care "Drug Y" in patients with moderate hypertension.
2. Study Design: A multicenter, randomized, double-blind, parallel-group study with three treatment arms.
3. Participant Population:
- Inclusion Criteria:
- Male or female, aged 18-65 years.
- Diagnosed with moderate essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).
- Willing and able to provide informed consent.
- Exclusion Criteria:
- Secondary hypertension.
- History of significant cardiovascular events.
- Renal or hepatic impairment.
- Known hypersensitivity to the study drugs.
- Participation in another clinical trial within 30 days.
4. Randomization and Blinding:
- Eligible participants will be randomized in a 1:1:1 ratio to one of the three treatment arms using a centralized interactive web response system (IWRS).
- The study will be double-blinded. "Drug X", "Drug Y", and the placebo will be identical in appearance, packaging, and administration schedule to conceal the treatment allocation from both the participants and the investigators.
5. Treatment Administration:
- Arm 1 (Investigational): "Drug X" 50 mg, orally, once daily for 12 weeks.
- Arm 2 (Placebo): Placebo, orally, once daily for 12 weeks.
- Arm 3 (Active Comparator): "Drug Y" 100 mg, orally, once daily for 12 weeks.
6. Study Procedures and Assessments:
- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, vital signs, ECG, and laboratory tests.
- Baseline Visit (Day 0): Randomization and dispensing of study medication.
- Follow-up Visits (Weeks 4, 8, and 12): Assessment of blood pressure, adverse events, and medication compliance.
- End-of-Study Visit (Week 12): Final efficacy and safety assessments, including physical examination, vital signs, ECG, and laboratory tests.
7. Efficacy Endpoints:
- Primary: Mean change in seated SBP from baseline to Week 12.
- Secondary:
- Mean change in seated DBP from baseline to Week 12.
- Proportion of patients achieving target blood pressure (<140/90 mmHg) at Week 12.
8. Safety Endpoints:
- Incidence and severity of treatment-emergent adverse events (TEAEs).
- Changes in laboratory parameters, vital signs, and ECG findings.
9. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized participants who received at least one dose of the study drug.
- An Analysis of Covariance (ANCOVA) model will be used to compare the mean change in SBP between the treatment groups, with baseline SBP as a covariate.
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Drug X (n=150) | Placebo (n=150) | Drug Y (n=150) |
| Age (years), mean (SD) | 55.2 (8.1) | 54.9 (8.5) | 55.5 (7.9) |
| Gender, n (%) Male | 78 (52.0%) | 81 (54.0%) | 75 (50.0%) |
| Mean SBP (mmHg), mean (SD) | 152.1 (4.3) | 151.8 (4.5) | 152.3 (4.1) |
| Mean DBP (mmHg), mean (SD) | 95.3 (2.8) | 95.1 (2.9) | 95.5 (2.7) |
Table 2: Primary and Secondary Efficacy Outcomes at Week 12
| Endpoint | Drug X (n=150) | Placebo (n=150) | Drug Y (n=150) | p-value (vs Placebo) | p-value (vs Drug Y) |
| Change in SBP (mmHg), mean (SD) | -15.8 (5.1) | -5.2 (4.8) | -14.5 (5.3) | <0.001 | 0.045 |
| Change in DBP (mmHg), mean (SD) | -10.2 (3.5) | -3.1 (3.2) | -9.8 (3.6) | <0.001 | 0.280 |
| Patients Achieving BP Goal (%), n | 65 (43.3%) | 18 (12.0%) | 60 (40.0%) | <0.001 | 0.550 |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Drug X (n=150) | Placebo (n=150) | Drug Y (n=150) |
| Any TEAE, n (%) | 35 (23.3%) | 25 (16.7%) | 40 (26.7%) |
| Headache | 8 (5.3%) | 7 (4.7%) | 9 (6.0%) |
| Dizziness | 6 (4.0%) | 3 (2.0%) | 7 (4.7%) |
| Nausea | 4 (2.7%) | 2 (1.3%) | 5 (3.3%) |
| Serious TEAEs, n (%) | 2 (1.3%) | 1 (0.7%) | 3 (2.0%) |
Visualizations
Caption: Workflow of the three-arm randomized controlled trial.
Caption: Hypothetical signaling pathway for Drug X and Drug Y.
Application Notes and Protocols for Trilan (Trifluralin) in Agrochemical Research
Introduction
Trilan, the active ingredient of which is Trifluralin (B1683247), is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1][2][3] It has been widely utilized in agriculture since its introduction in 1963 for the control of a variety of annual grasses and broadleaf weeds in numerous crops, including soybeans, cotton, and vegetables.[1][2][3] Its efficacy lies in its ability to inhibit root and shoot development in germinating weeds by disrupting mitosis.[2][4][5] These application notes provide detailed information on the mechanism of action of Trifluralin, its efficacy against various weed species, and protocols for its application and evaluation in a research setting.
Mechanism of Action
Trifluralin's primary mode of action is the inhibition of microtubule formation in plant cells.[1][4][6] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[1][4] This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), specifically by preventing the formation of the spindle apparatus necessary for chromosome segregation.[4][6] Consequently, affected cells cannot divide, leading to a cessation of root and shoot growth in germinating seedlings.[4][7] This ultimately results in the death of the weed before it can emerge from the soil.[2][4] The selectivity of Trifluralin is attributed to differences in the tubulin protein structure between susceptible plants and tolerant crops, as well as animals and fungi.[1]
Caption: Mechanism of action of Trifluralin.
Data on Herbicidal Efficacy
The following tables summarize the efficacy of Trifluralin against various weed species from field trials. The data is presented as percent control, which is a measure of the reduction in weed population or biomass compared to an untreated control.
Table 1: Efficacy of Trifluralin Applied Alone
| Weed Species | Application Rate (g a.i./ha) | Percent Control (%) | Reference |
| Common Lambsquarters (Chenopodium album) | 600 | 90-97 | [8] |
| Green Foxtail (Setaria viridis) | 600 - 1155 | 92-98 | [8] |
| Wild Mustard (Sinapis arvensis) | 600 - 1155 | 4-25 | [8] |
| Velvetleaf (Abutilon theophrasti) | 600 - 1155 | 12 | [8] |
| Redroot Pigweed (Amaranthus retroflexus) | 1155 | 80-96 | [9] |
| Common Ragweed (Ambrosia artemisiifolia) | 1155 | 34-43 | [9] |
| Susceptible Green Foxtail (Setaria viridis) | 900 | 99 | [10] |
| Resistant Green Foxtail (Setaria viridis) | 900 | 36 | [10] |
Table 2: Efficacy of Trifluralin in Combination with Halosulfuron
| Weed Species | Trifluralin Rate (g a.i./ha) | Halosulfuron Rate (g a.i./ha) | Percent Control (%) | Reference |
| Common Lambsquarters (Chenopodium album) | 600 | 25 - 50 | 96-98 | [8] |
| Common Lambsquarters (Chenopodium album) | 1155 | 25 - 50 | 98-99 | [8] |
| Wild Mustard (Sinapis arvensis) | 600 | 25 - 50 | 97-99 | [8] |
| Wild Mustard (Sinapis arvensis) | 1155 | 25 - 50 | 97-100 | [8] |
| Velvetleaf (Abutilon theophrasti) | 600 | 25 - 50 | 77-90 | [8] |
| Velvetleaf (Abutilon theophrasti) | 1155 | 25 - 50 | 91-95 | [8] |
| Green Foxtail (Setaria viridis) | 600 - 1155 | 25 - 50 | 93-98 | [8] |
| Common Ragweed (Ambrosia artemisiifolia) | 1155 | 35 | 97 | [11] |
Experimental Protocols
Protocol 1: Greenhouse Efficacy Assay for Pre-Emergent Herbicides
This protocol outlines a method for evaluating the pre-emergent efficacy of Trifluralin on target weed species in a controlled greenhouse environment.
Materials:
-
Trifluralin (technical grade or formulated product)
-
Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)
-
Pots or trays (10 cm x 10 cm)
-
Potting medium (e.g., sandy loam soil, peat, and sand mixture)
-
Greenhouse with controlled temperature and light conditions
-
Precision bench sprayer
-
Balance, glassware, and other standard laboratory equipment
Procedure:
-
Soil Preparation: Fill pots or trays with a uniform amount of potting medium.
-
Herbicide Application:
-
Prepare a stock solution of Trifluralin in an appropriate solvent (e.g., acetone) and then dilute with water to the desired concentrations.
-
Apply the herbicide solutions evenly to the soil surface of the pots using a precision bench sprayer calibrated to deliver a specific volume per unit area (e.g., 200 L/ha).
-
Include an untreated control (sprayed with water and solvent only) and a weed-free control.
-
-
Incorporation: Immediately after application, incorporate the Trifluralin into the top 2-5 cm of the soil using a hand rake or by thoroughly mixing the treated soil layer. This is crucial to prevent volatilization and photodegradation.[4]
-
Sowing: Sow a known number of weed seeds (e.g., 20-30 seeds) at a uniform depth in each pot.
-
Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.
-
Data Collection:
-
At 21-28 days after treatment, assess the efficacy of the herbicide.
-
Count the number of emerged and surviving weeds in each pot.
-
Visually rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Harvest the above-ground biomass of the surviving weeds, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Calculate the percent weed control based on emergence, survival, and biomass reduction compared to the untreated control.
Caption: Greenhouse efficacy assay workflow.
Protocol 2: Root Growth Inhibition Assay
This protocol is designed to quantify the inhibitory effect of Trifluralin on root elongation, a direct consequence of its mechanism of action.
Materials:
-
Trifluralin
-
Seeds of a sensitive indicator species (e.g., corn (Zea mays), Palmer amaranth (B1665344) (Amaranthus palmeri))
-
Petri dishes or germination pouches
-
Filter paper or germination paper
-
Distilled water
-
Growth chamber or incubator
-
Ruler or digital caliper
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of dilutions of Trifluralin in distilled water. Include a range of concentrations to determine a dose-response curve. An untreated control (distilled water only) is essential.
-
Seed Germination:
-
Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the corresponding Trifluralin solution or distilled water.
-
Arrange a set number of seeds (e.g., 10) on the filter paper in each dish.
-
Alternatively, use germination pouches, adding the treatment solutions to the trough.
-
-
Incubation: Place the Petri dishes or pouches in a dark growth chamber or incubator at a constant temperature (e.g., 25°C) for 3-5 days. The absence of light prevents shoot growth from interfering with root measurements.
-
Measurement:
-
After the incubation period, carefully remove the seedlings.
-
Measure the length of the primary root of each seedling using a ruler or digital caliper.
-
-
Data Analysis:
-
Calculate the average root length for each treatment.
-
Express the root length for each Trifluralin concentration as a percentage of the control.
-
Plot the percent root inhibition against the logarithm of the Trifluralin concentration to determine the EC50 value (the concentration that causes a 50% reduction in root length).[12]
-
Disclaimer: These protocols are intended for research purposes only. All work with herbicides should be conducted in accordance with safety guidelines and regulations. Appropriate personal protective equipment should be worn at all times.
References
- 1. Trifluralin - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. pomais.com [pomais.com]
- 4. Treflan / trifluralin | CALS [cals.cornell.edu]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective Kill of Trifluralin-Susceptible and -Resistant Green Foxtail (Setaria viridis) | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Trilan Synthesis
Introduction
Welcome to the technical support center for the synthesis of Trilan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final, critical step in this compound synthesis: a Suzuki-Miyaura cross-coupling reaction. Low yields in this reaction can be a significant bottleneck, and this guide provides detailed, practical solutions to common challenges.
The final step in the this compound synthesis involves the palladium-catalyzed cross-coupling of This compound Precursor A (a heteroaryl bromide) and This compound Precursor B (a substituted arylboronic acid) to form the desired this compound product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield or no product at all. What are the first things I should check?
A1: Low or no product formation in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:
-
Catalyst Activity: The palladium catalyst is crucial for the reaction. Its deactivation is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]
-
Reagent Quality: The purity of your starting materials is critical. Boronic acids can degrade over time, especially with exposure to air and moisture, leading to a side reaction called protodeborylation.[1][2] It is recommended to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry.[1]
-
Reaction Conditions: Suboptimal temperature and reaction time can significantly impact yield. Ensure your reaction is heated to the appropriate temperature for a sufficient duration.[3]
Q2: I'm observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: The formation of side products not only reduces the yield of this compound but also complicates purification.[2] The most common side reactions in Suzuki couplings are:
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid (Precursor B).[2] This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][4] To minimize homocoupling, ensure your reaction setup is rigorously purged with an inert gas and that all solvents are properly degassed.[1]
-
Protodeborylation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[2] This is especially common with heteroaryl boronic acids and can be accelerated by moisture and certain reaction conditions.[2] Using fresh, high-purity boronic acid and dry solvents can help mitigate this issue.
-
Dehalogenation: This is the replacement of the bromine atom on this compound Precursor A with a hydrogen atom. This can occur when the palladium complex abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent.[2]
Q3: How do I choose the optimal catalyst, base, and solvent for my this compound synthesis?
A3: The ideal combination of catalyst, base, and solvent is highly dependent on the specific substrates being used.[1] For the synthesis of this compound, a good starting point is a common palladium catalyst and phosphine (B1218219) ligand system.[1] However, optimization is often necessary.
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, more advanced Buchwald-type ligands can often provide higher yields and faster reaction times, even at lower catalyst loadings.[5]
-
Base: The base activates the boronic acid to facilitate a key step in the catalytic cycle.[6] Common choices include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength of the base can significantly influence the reaction rate.[6]
-
Solvent: A variety of organic solvents can be used, often with the addition of a small amount of water.[2] Common choices include dioxane, THF, DMF, and toluene.[2] The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data from an optimization study for the final step of the this compound synthesis. This data is intended to serve as a guide for your own optimization experiments.
Table 1: Effect of Catalyst and Ligand on this compound Yield
| Catalyst (1 mol%) | Ligand (2 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 90 | 12 | 55 |
| Pd₂(dba)₃ | SPhos | 90 | 8 | 85 |
| Pd(PPh₃)₄ | None | 90 | 12 | 62 |
| PEPPSI-IPr | None | 90 | 6 | 92 |
Table 2: Effect of Base and Solvent on this compound Yield (using PEPPSI-IPr catalyst)
| Base (2 equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 90 | 6 | 88 |
| K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 6 | 92 |
| Na₂CO₃ | DMF/H₂O (4:1) | 90 | 6 | 75 |
| CsF | THF | 90 | 6 | 68 |
Experimental Protocols
General Protocol for this compound Synthesis (Suzuki-Miyaura Coupling)
This protocol provides a starting point for the synthesis of this compound. Optimization may be required for your specific setup.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound Precursor A (1.0 mmol), this compound Precursor B (1.2 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.02 mmol of PEPPSI-IPr) to the reaction mixture under a positive flow of inert gas.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 6-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Protocol for HPLC Analysis of Reaction Mixture
-
Sample Preparation: At various time points, carefully take a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Quench the aliquot with a suitable solution (e.g., 500 µL of a prepared quench solution) to stop the reaction.
-
Dilution: Dilute the quenched sample with an appropriate solvent (e.g., acetonitrile) to a suitable concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
-
Quantification: Determine the relative amounts of starting materials and the this compound product by integrating the peak areas from the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Trilan (Sulpiride) Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Trilan (Sulpiride) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
A1: this compound is a selective dopamine (B1211576) D2 receptor antagonist, with the active pharmaceutical ingredient being Sulpiride.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[4] This poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound (Sulpiride) stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of Sulpiride.[2][3][5] Ethanol can also be used, although the maximum achievable concentration is lower than in DMSO.[5] For certain applications, 1N hydrochloric acid (HCl) can also be a suitable solvent.[2][5]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[6] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell type.
Q4: My this compound (Sulpiride) precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue for poorly soluble compounds. Several strategies can be employed to mitigate this, including:
-
Lowering the final concentration: If experimentally feasible, reducing the final concentration of this compound in your assay may prevent it from exceeding its solubility limit in the culture medium.
-
Using a co-solvent system: Formulations containing co-solvents like PEG300 and Tween 80 can help maintain the solubility of this compound in aqueous solutions.[2]
-
Pre-warming the media: Adding the this compound stock solution to pre-warmed cell culture media can sometimes improve solubility.
-
Serial dilutions: Performing serial dilutions in the cell culture medium instead of a single large dilution step can also help to prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound (Sulpiride) powder will not dissolve in the chosen solvent. | The concentration is too high for the selected solvent, or the incorrect solvent is being used. | Refer to the solubility data table below. Consider using DMSO for the highest concentration stock. Gentle heating or sonication may also aid dissolution.[2] |
| A clear stock solution of this compound (Sulpiride) forms a precipitate when diluted in cell culture medium. | The aqueous solubility of this compound is low, and the addition to the aqueous medium causes it to "crash out" of solution. | Decrease the final concentration of this compound in the assay. Prepare intermediate dilutions in a mixture of solvent and medium. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants if compatible with your assay. |
| Inconsistent results are observed between experiments. | This could be due to variable precipitation of this compound. The stability of this compound in the cell culture medium over the course of the experiment may also be a factor. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation after dilution into the culture medium. Run a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Cell toxicity is observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high for the cells. | Reduce the final concentration of the solvent in the cell culture medium to a non-toxic level, typically below 0.5% for DMSO.[6] Always include a vehicle-only control in your experimental design. |
Quantitative Data
Table 1: Solubility of this compound (Sulpiride)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 245 | 717.57 | Sonication is recommended.[2] |
| DMSO | 34.14 | 100 | - |
| Ethanol | - | ~10 | - |
| 1 eq. HCl | 17.1 | 50.08 | Heating is recommended.[2] |
| Water (37 °C) | 1.193 | - | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (Sulpiride) Stock Solution in DMSO
-
Materials: this compound (Sulpiride) powder (MW: 341.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 34.14 mg of this compound (Sulpiride) powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound (Sulpiride) Stock Solution into Cell Culture Medium
-
Materials: 100 mM this compound (Sulpiride) stock solution in DMSO, pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed medium while gently vortexing.
-
Use the freshly diluted this compound solution for your in vitro assay immediately.
-
Visualizations
Caption: this compound (Sulpiride) signaling pathway.
References
- 1. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 2. Sulpiride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. (RS)-(+/-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Trilan Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Trilan in solution. The following information is designed to help you troubleshoot and resolve common degradation problems to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] this compound's chemical structure contains functional groups susceptible to hydrolysis, oxidation, and photodegradation.
Q2: What are the expected degradation products of this compound?
A2: The main degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the aromatic amine. This leads to the formation of two primary degradation products: "Metabolite A" (resulting from hydrolysis) and "Metabolite B" (resulting from oxidation). In cases of photodegradation, a complex mixture of byproducts may be observed.
Q3: How should this compound solutions be prepared and stored to minimize degradation?
A3: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment.[2][5] If storage is necessary, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light.[2][6] Working solutions in aqueous buffers should be used immediately.
Q4: What analytical methods are suitable for monitoring this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and effective methods for monitoring the degradation of this compound.[1] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/UPLC chromatogram | Degradation of this compound due to solution instability. | 1. Confirm the identity of the new peaks by running a forced degradation study and comparing the chromatograms. 2. Review solution preparation and storage procedures.[5][6] 3. Ensure the pH of the buffer is within the optimal range for this compound stability. |
| Loss of biological activity or inconsistent results | Degradation of the active this compound compound. | 1. Prepare fresh solutions of this compound for each experiment.[5] 2. Perform a stability study under your specific experimental conditions to determine the rate of degradation. 3. Always use properly stored and handled this compound.[6] |
| Solution discoloration (e.g., turning yellow or brown) | Oxidation of the this compound molecule. | 1. Store solutions in amber vials or protect them from light by wrapping the container in foil.[1][6] 2. Consider purging the solution and the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.[2] |
| Cloudiness or precipitation in the solution | Poor solubility or degradation into less soluble products. | 1. Verify the appropriate solvent and concentration for your working solution. 2. For aqueous solutions, consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your experimental medium.[5] 3. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Forced Degradation Study Protocol
This study is designed to identify the likely degradation products and pathways of this compound under various stress conditions.
-
Preparation of this compound Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Stress Conditions :
-
Acid Hydrolysis : Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis : Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation : Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.[5]
-
Thermal Degradation : Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.[5]
-
Photodegradation : Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 2, 8, and 24 hours.
-
-
Sample Analysis : Analyze the stressed samples by HPLC or UPLC-MS to identify and quantify the remaining this compound and any degradation products.
Sample Data from Forced Degradation Study
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Metabolite A (%) | Metabolite B (%) | Other Impurities (%) |
| 0.1 M HCl, 60°C | 24 | 65.2 | 32.1 | 1.5 | 1.2 |
| 0.1 M NaOH, 60°C | 8 | 45.8 | 51.5 | 1.1 | 1.6 |
| 3% H₂O₂, RT | 24 | 58.9 | 2.3 | 37.8 | 1.0 |
| 80°C | 72 | 85.1 | 8.2 | 5.3 | 1.4 |
| UV Light (254 nm) | 8 | 70.3 | 5.5 | 10.2 | 14.0 |
Visualizations
References
Technical Support Center: Synthesis of 4,5,6-trichloro-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6-trichloro-2-benzoxazolinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Question 1: The yield of 4,5,6-trichloro-2-benzoxazolinone is significantly lower than expected, and analysis of the crude product shows multiple unknown impurities. What are the likely side reactions?
Answer:
Low yields and the presence of multiple impurities in the synthesis of 4,5,6-trichloro-2-benzoxazolinone can often be attributed to side reactions occurring at two main stages: the synthesis of the precursor, 2-amino-3,4,5-trichlorophenol, and the subsequent cyclization step.
Potential Side Reactions in Precursor Synthesis (2-amino-3,4,5-trichlorophenol):
-
Incomplete Nitration/Reduction: If the synthesis proceeds through a nitration of a trichlorobenzene derivative followed by reduction, incomplete reactions can leave residual nitro-intermediates.
-
Over-chlorination: During the chlorination of an aminophenol precursor, it is possible to introduce additional chlorine atoms to the aromatic ring, leading to tetrachlorinated byproducts.
-
Isomer Formation: The chlorination of 2-aminophenol (B121084) can lead to a mixture of isomers, which may be difficult to separate and can be carried into the final cyclization step, resulting in isomeric benzoxazolinone impurities.
Potential Side Reactions During Cyclization with Phosgene (B1210022) Equivalents (e.g., Triphosgene):
-
Urea (B33335) Formation: The isocyanate intermediate, formed from the reaction of the amino group with triphosgene (B27547), can react with another molecule of 2-amino-3,4,5-trichlorophenol to form a substituted urea byproduct.
-
Carbamate (B1207046) Formation: If the phenolic hydroxyl group reacts with the isocyanate intermediate of another molecule, a carbamate linkage can be formed, leading to dimers or oligomers.
-
Incomplete Cyclization: The reaction may stall at the carbamoyl (B1232498) chloride intermediate, especially if the reaction conditions are not optimal for the final ring-closing step.[1]
-
Polymerization: Under certain conditions, particularly at higher temperatures, the reactive intermediates can lead to the formation of polymeric byproducts.
A visual representation of the main reaction and potential side reactions during cyclization is provided below.
Caption: Main reaction and potential side reactions during cyclization.
Question 2: My final product is difficult to purify. What strategies can I employ to remove persistent impurities?
Answer:
Purification of highly chlorinated aromatic compounds can be challenging due to their similar polarities and solubilities. A multi-step purification strategy is often necessary.
-
Recrystallization: This is the first method of choice. A solvent screen should be performed to identify a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents to try include toluene (B28343), xylenes, chlorobenzene, or mixtures of alkanes and aromatic solvents.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel is a standard approach. Due to the relatively non-polar nature of the product and likely byproducts, a non-polar mobile phase system is recommended. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) can be effective.
-
Activated Carbon Treatment: Colored impurities, often arising from oxidation or polymerization, can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water is typically used for these types of compounds.
The following workflow illustrates a general strategy for product purification.
Caption: A general workflow for the purification of 4,5,6-trichloro-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to control during the cyclization of 2-amino-3,4,5-trichlorophenol with triphosgene?
A1: Careful control of reaction parameters is crucial for a successful cyclization. Key parameters include:
-
Stoichiometry: A slight excess of the aminophenol relative to the phosgene equivalent can sometimes be used to ensure complete consumption of the highly reactive triphosgene. However, a more common approach is to use a slight excess of triphosgene to drive the reaction to completion, followed by a careful workup to quench the excess reagent.
-
Temperature: The initial reaction of the amine with triphosgene is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side product formation. The subsequent cyclization may require heating, but the temperature should be carefully optimized to avoid decomposition or polymerization.
-
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to scavenge the HCl generated during the reaction. The choice and amount of base can influence the reaction rate and selectivity.
-
Solvent: An inert, anhydrous aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene is generally used. The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate) to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC can be used to track the concentrations of reactants and products over time.
Q3: Are there any specific safety precautions I should take when working with triphosgene?
A3: Yes, triphosgene is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. Although it is a solid, it can decompose to release highly toxic phosgene gas, especially in the presence of moisture or upon heating. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., aqueous ammonia (B1221849) or sodium hydroxide) readily available to neutralize any spills or residual reagent.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of 4,5,6-trichloro-2-benzoxazolinone under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Entry | Cyclizing Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity |
| 1 | Triphosgene | Triethylamine | 0 to 40 | 6 | 75 | 92 | Urea Byproduct |
| 2 | Triphosgene | Pyridine | 0 to 25 | 12 | 68 | 95 | Unreacted Starting Material |
| 3 | Carbonyldiimidazole | - | 80 | 8 | 82 | 97 | Imidazole Adduct |
| 4 | Triphosgene | DBU | 0 to 60 | 4 | 78 | 90 | Polymeric Material |
Experimental Protocols
Synthesis of 2-amino-3,4,5-trichlorophenol (Hypothetical Protocol)
-
Nitration: To a solution of 1,2,3-trichlorobenzene (B84244) in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Carefully pour the reaction mixture onto ice and collect the precipitated 1,2,3-trichloro-4-nitrobenzene by filtration.
-
Reduction: Suspend the crude 1,2,3-trichloro-4-nitrobenzene in a mixture of ethanol (B145695) and water. Add iron powder and a catalytic amount of ammonium (B1175870) chloride. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure.
-
Hydroxylation (Sandmeyer-type reaction): The resulting 2,3,4-trichloroaniline (B50295) can be converted to the corresponding phenol (B47542) through diazotization followed by hydrolysis, though this step can be complex and may lead to byproducts. A more direct route starting from a pre-functionalized precursor is often preferred if available.
Synthesis of 4,5,6-trichloro-2-benzoxazolinone (Hypothetical Protocol)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3,4,5-trichlorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Disclaimer: These protocols are hypothetical and intended for illustrative purposes. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiment.
References
Technical Support Center: Enhancing the Stability of Trilan
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating stability issues with the investigational compound Trilan. The following information is based on common stability challenges encountered with small molecule therapeutics and provides a framework for systematic stability assessment and enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My latest batch of this compound shows a rapid decline in purity when dissolved in an aqueous buffer. What is the likely cause?
A1: Rapid degradation in aqueous solutions often points to hydrolysis.[1][2][3] this compound, containing susceptible functional groups such as esters or amides, can react with water, leading to the cleavage of chemical bonds.[3] This process can be catalyzed by acidic or basic conditions.[1]
Troubleshooting Steps:
-
pH Profiling: Determine the rate of degradation at various pH levels to identify the pH of maximum stability.
-
Buffer Selection: Use buffers that maintain the optimal pH and are composed of non-reactive species.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures, as hydrolysis is temperature-dependent.[3]
Q2: I've observed discoloration and the appearance of new peaks in my chromatogram after storing this compound as a solid. What could be the issue?
A2: This suggests potential oxidative or photodegradation. Oxidation is a common degradation pathway involving reaction with oxygen, which can be initiated by light, heat, or trace metals.[3] Some chemical groups are sensitive to light and can form highly reactive species upon exposure.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound under an inert gas like nitrogen or argon to displace oxygen.[3][4]
-
Light Protection: Use amber vials or other light-resistant containers to protect against photodegradation.[3][4][5]
-
Antioxidants: For formulations, consider the inclusion of antioxidants to inhibit oxidative processes.[1][4]
Q3: Can the excipients in my formulation affect the stability of this compound?
A3: Yes, excipients can interact with the active pharmaceutical ingredient (API), leading to instability.[4] It is crucial to screen for excipient compatibility during pre-formulation studies.
Troubleshooting Steps:
-
Excipient Compatibility Studies: Mix this compound with individual excipients and store under accelerated conditions (e.g., elevated temperature and humidity) to identify any incompatibilities.
-
Inert Excipients: Select excipients that are known to be inert and have a low reactivity profile.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and its susceptibility to various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Hydrolysis: Incubate the solution under acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid drug and its solution to a controlled light source (e.g., Xenon lamp).
-
Thermal Stress: Expose the solid drug to elevated temperatures (e.g., 60°C).
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Incubation: Dissolve this compound in each buffer and incubate at a constant temperature.
-
Sampling and Analysis: At regular intervals, take aliquots from each solution and analyze by HPLC to determine the concentration of this compound.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line gives the apparent first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Data Presentation
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradants Formed |
| 0.1 N HCl | 24 hours | 75.2 | D1, D2 |
| 0.1 N NaOH | 24 hours | 45.8 | D3, D4 |
| 3% H₂O₂ | 24 hours | 82.1 | D5 |
| Light Exposure | 7 days | 90.5 | D6 |
| Heat (60°C) | 7 days | 95.3 | D1 |
Table 2: pH Stability of this compound at 25°C
| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 2.0 | 3.5 x 10⁻⁶ | 55.0 |
| 4.0 | 1.2 x 10⁻⁷ | 1604.2 |
| 6.0 | 5.8 x 10⁻⁸ | 3317.5 |
| 8.0 | 9.7 x 10⁻⁷ | 198.5 |
| 10.0 | 6.2 x 10⁻⁶ | 31.0 |
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: Trilan Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you avoid common artifacts and ensure reliable results in your Trilan bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound bioassays?
Artifacts in bioassays can arise from various stages of the experimental process.[1] The most common sources include issues with reagents, sample handling, experimental procedure, and data analysis.[1] Specific examples include improper storage of reagents, incorrect dilutions, pipetting errors, and the use of inappropriate microplates for the type of assay (e.g., using clear plates for fluorescence assays).
Q2: How can I ensure my standard curve is reliable?
A reliable standard curve is crucial for accurate data interpretation. To ensure its quality, always use freshly prepared standard dilutions for each experiment. It is also important to select an appropriate concentration range for the standard curve that covers the expected concentration of the analyte in your samples. The standard curve should be linear, unless the data sheet specifies otherwise. Running a test standard curve can help confirm that reagents are performing as expected and that the protocol is being followed correctly.
Q3: What should I do if I observe high variability between my replicates?
High variability between replicates can be caused by several factors, including inconsistent pipetting, temperature gradients across the plate, or the use of reagents from different batches.[2] To minimize variability, it is recommended to prepare a master mix of your reagents, use a calibrated multichannel pipette, and ensure thorough mixing in each well by gently tapping the plate.[2] Using a luminometer with an injector for reagent dispensing can also improve consistency.[2]
Q4: My signal is very weak or absent. What are the possible causes?
A weak or non-existent signal can stem from several issues.[2] One common cause is that the assay buffer is too cold, leading to low enzyme activity. Ensure all reagents are equilibrated to the specified assay temperature before use. Other potential causes include omitting a reagent or a step in the protocol, reading the plate at an incorrect wavelength, or using a weak promoter if it's a reporter assay.[2] Additionally, check that your reagents have not expired and have been stored correctly.
Q5: The signal in my assay is too high. How can I address this?
An excessively high signal can occur if the promoter activity is very strong or if the sample is too concentrated.[2] A straightforward solution is to perform a serial dilution of your sample to find a concentration that falls within the optimal range of the assay.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bioassays and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Signal | Assay buffer is too cold, reducing enzyme activity. | Equilibrate all reagents to the specified assay temperature before starting the experiment. | |
| A reagent or a step in the protocol was missed. | Carefully review the protocol and ensure all steps are followed in the correct order. | ||
| The microplate was read at the incorrect wavelength. | Double-check the instrument settings and re-read the plate at the correct wavelength as specified in the assay protocol. | ||
| An incorrect type of microplate was used. | Use the appropriate microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence. | ||
| High Background Signal | Contamination of reagents or samples. | Use freshly prepared reagents and samples to avoid contamination. | [2] |
| Suboptimal microplate choice. | For luminescence or fluorescence assays, use white or black plates, respectively, to minimize background signal. | [2] | |
| Inconsistent Replicate Readings | Pipetting inaccuracies. | Use a calibrated multichannel pipette and prepare a master mix for your working solutions to ensure consistency across wells. | [2] |
| Incomplete mixing of reagents in wells. | Gently tap the plate a few times after adding reagents to ensure thorough mixing. | ||
| Presence of air bubbles in the wells. | Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings. | ||
| Unexpected Sample Signals | The sample type is incompatible with the assay. | Refer to the assay's data sheet for a list of compatible sample types. | |
| Presence of interfering substances in the sample (e.g., EDTA). | EDTA is a metal chelator and can interfere with assays that involve metal ions. Check the compatibility of your sample buffer with the assay. | ||
| Sample is too concentrated or too dilute. | Perform a preliminary serial dilution of your sample to determine the optimal concentration for the assay. |
Experimental Protocols
Protocol 1: Standard Curve Preparation
-
Reconstitute the Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution of known concentration.
-
Perform Serial Dilutions: Create a series of dilutions from the stock solution. For example, perform a 2-fold serial dilution to generate a range of concentrations.
-
Aliquot Standards: Add the appropriate volume of each standard dilution to the designated wells on the microplate.
-
Follow Assay Protocol: Proceed with the addition of other reagents as per the specific this compound bioassay protocol.
Protocol 2: Sample Preparation and Dilution
-
Sample Collection: Collect samples (e.g., serum, plasma, cell lysate) using appropriate methods to avoid contamination and degradation.[3]
-
Initial Dilution: If this is the first time analyzing a particular sample type, perform a preliminary serial dilution (e.g., 2-fold or 10-fold) to determine the optimal dilution factor.
-
Assay Dilution: Based on the preliminary results, prepare the appropriate dilution of your samples in the assay buffer.
-
Add to Plate: Add the diluted samples to the microplate wells.
Visual Guides
Caption: A generalized workflow for a typical this compound bioassay experiment.
Caption: A hypothetical signaling pathway activated by a this compound ligand.
References
Trilan experimental variability and controls
Trilan Technical Support Center
Welcome to the technical support center for this compound, a novel therapeutic agent under investigation. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Product Information: this compound (TKI-PLK1-08)
This compound is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. By targeting the ATP-binding pocket of PLK1, this compound disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells. Its targeted mechanism of action makes it a subject of interest in oncology research.
Mechanism of Action: PLK1 Inhibition
The diagram below illustrates the proposed signaling pathway affected by this compound. PLK1 is activated upstream by Aurora A and Bora. Once active, it phosphorylates numerous downstream substrates, including CDC25C and WEE1, to promote entry into mitosis. This compound's inhibitory action blocks these downstream phosphorylation events.
Caption: Proposed signaling pathway of PLK1 and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound? A1: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting the compound in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 3 months or at -80°C for up to 12 months.
Q2: What is the recommended solvent for in vitro experiments? A2: DMSO is the recommended solvent for creating stock solutions. For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Is this compound light-sensitive? A3: this compound exhibits moderate light sensitivity. We recommend storing the stock solution and experimental plates protected from direct light. Use amber-colored tubes for storage and minimize light exposure during experimental procedures.
Q4: What are the appropriate positive and negative controls for a cell viability assay with this compound? A4:
-
Negative Control: Vehicle control (e.g., cells treated with the same final concentration of DMSO used in the highest this compound concentration group).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine or Paclitaxel) to confirm that the assay system can detect cell death.
-
Untreated Control: Cells cultured in medium alone to represent baseline viability (100%).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Q: My calculated IC50 value for this compound in the same cell line varies significantly between experimental repeats. What are the potential causes?
A: High variability in IC50 values is a common challenge in cell-based assays.[1] The following factors are primary contributors:
-
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Always use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Inconsistent Seeding Density: The number of cells seeded per well can significantly impact the outcome.[1] Use a carefully calibrated cell suspension and visually inspect plates post-seeding to ensure even cell distribution.
-
Solvent Concentration: Inconsistent final DMSO concentrations across different treatment groups can affect cell viability. Prepare a dilution series of this compound where each concentration has the identical final DMSO percentage.
-
Assay Incubation Time: The duration of drug exposure and the timing of the viability readout are critical. Optimize and strictly adhere to a consistent incubation time for all experiments.
The following workflow can help diagnose the source of variability.
References
Technical Support Center: Optimizing Benzoxazolinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and reagents for benzoxazolinone synthesis?
A1: The most prevalent methods for synthesizing benzoxazolinones typically start with 2-aminophenol (B121084) and a carbonyl source. Common reagents include urea (B33335), phosgene (B1210022) and its derivatives (like diphosgene and triphosgene), carbonates, and carbamates.[1][2] Alternative methods also exist, such as the oxidative carbonylation of 2-aminophenol.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in benzoxazolinone synthesis can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. For instance, in the synthesis from 2-aminophenol and urea, increasing the reaction temperature to 120-150°C for 0.5-1 hour can improve yields.[4] Another factor could be side reactions. Depending on the chosen synthetic route, various side products can form, consuming your starting materials. Careful control of reaction conditions, such as pH and reagent stoichiometry, is crucial.[4] Additionally, ensure your starting materials and solvents are pure and dry, as impurities and moisture can interfere with the reaction.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: In the synthesis using 2-aminophenol and urea, the formation of biuret (B89757) is a possible side reaction, though it is generally produced in trace amounts under optimized conditions.[5] When using acid chlorides in related benzoxazinone (B8607429) syntheses, the formation of N-acylanthranilic acid as an amide byproduct can occur if cyclization is incomplete.[6] To minimize these, ensure precise control over stoichiometry and reaction conditions. For the reaction with urea, using a slight excess of urea (1.5 to 3 molar equivalents) can be beneficial.[4][5]
Q4: What are the best methods for purifying the final benzoxazolinone product?
A4: Purification strategies depend on the impurities present. Recrystallization is a common and effective method. For example, after synthesis from 2-aminophenol and urea, the crude product can be purified by dissolving it in hot water and then allowing it to crystallize upon cooling.[7] Column chromatography is another option for separating the desired product from side products and unreacted starting materials, particularly when dealing with complex reaction mixtures.[8]
Q5: Are there safer alternatives to using highly toxic phosgene?
A5: Yes, due to the high toxicity of phosgene gas, several safer alternatives have been developed. Diphosgene and triphosgene (B27547) are common substitutes that are less volatile and easier to handle, although they still require careful handling as they can decompose to phosgene.[9][10] Other carbonylating agents like carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC) can also be used for similar transformations.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or time. | Optimize reaction conditions. For the 2-aminophenol and urea method, try temperatures between 120-150°C and reaction times of 0.5-1 hour.[4] |
| Suboptimal molar ratio of reactants. | For the urea-based synthesis, an excess of urea (1.5-3 equivalents) is often beneficial.[4][5] | |
| Presence of moisture or impurities in starting materials or solvents. | Ensure all reagents and solvents are pure and anhydrous. | |
| Side Product Formation | Formation of N-acylanthranilic acid (in related benzoxazinone synthesis with acid chlorides). | Use at least two equivalents of the acid chloride to ensure complete cyclization.[6] |
| Formation of biuret from urea. | This is typically a minor byproduct, but optimizing temperature and reaction time can minimize its formation.[5] | |
| Difficult Purification | Product is contaminated with unreacted starting materials. | Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent. |
| Product and impurities have similar solubility. | If recrystallization is ineffective, consider column chromatography for purification.[8] | |
| Discoloration of Final Product | Oxidation of the aminophenol precursor or the final product. | Handle starting materials and products under an inert atmosphere (e.g., nitrogen or argon) and store them protected from light and air. |
Experimental Protocols
Synthesis of Benzoxazolinone from 2-Aminophenol and Urea
This protocol is based on a common and relatively straightforward method for synthesizing benzoxazolinone.
Materials:
-
2-Aminophenol
-
Urea
-
Solvent (e.g., Chlorobenzene)[11]
-
Nitrogen gas supply
-
Reaction vessel with heating and stirring capabilities
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a reaction vessel, add 2-aminophenol, urea, and the solvent (e.g., chlorobenzene). A typical molar ratio of 2-aminophenol to urea is between 1:1.5 and 1:3.[4][5]
-
Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture with stirring to a temperature between 120°C and 150°C.
-
Maintain the reaction at this temperature for 0.5 to 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold solvent to remove residual impurities.
-
The crude product can be further purified by recrystallization from hot water or another suitable solvent.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazolinone Synthesis
| Method | Starting Materials | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Urea Method | 2-Aminophenol | Urea | 120-150 | 0.5-1 | Up to 96.5 | [5] |
| Phosgene Derivative | 2-Aminophenol | Triphosgene | Room Temp. to Reflux | Varies | Good to Excellent | [10] |
| Hofmann Rearrangement | Salicylamide | Trichloroisocyanuric acid (TCCA), NaOH | Room Temp. | ~0.1 | Good | [2] |
| Oxidative Carbonylation | 2-Aminophenol | FeCl₃·6H₂O, CCl₄, H₂O | 100-120 | 3-10 | High | [3] |
Visualizations
Caption: Experimental workflow for benzoxazolinone synthesis from 2-aminophenol and urea.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 5. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. Phosgene and Substitutes [sigmaaldrich.com]
- 11. 2-Benzoxazolinone CAS#: 59-49-4 [m.chemicalbook.com]
Technical Support Center: Mass Spectrometry Signal Suppression
Welcome to the technical support center for troubleshooting signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate ion suppression effects, particularly those arising from mobile phase additives.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix or mobile phase.[1][2] This phenomenon occurs within the electrospray ionization (ESI) source. Co-eluting components can compete with the analyte for available charge on the droplet surface, alter the droplet's surface tension and evaporation characteristics, or form neutral adducts, all of which lead to a decreased analyte signal reaching the mass spectrometer detector.[1] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3]
Q2: I am using Trifluoroacetic Acid (TFA) for better chromatography, but my MS signal is low. Is the TFA causing this?
A2: Yes, this is a very common issue. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for improving chromatographic peak shape in reversed-phase HPLC, it is a notorious cause of ion suppression in ESI-MS.[3][4][5] Suppression occurs because the strong ion-pairing between the trifluoroacetate (B77799) anion and positively charged analytes persists into the gas phase, effectively neutralizing the analyte and preventing its detection.[3][5] Additionally, mobile phases with TFA have a higher surface tension, which hinders the efficient droplet formation required for optimal ionization.[3]
Q3: What are the most common MS-friendly alternatives to TFA?
A3: Several alternatives to TFA offer a better balance between chromatographic performance and MS sensitivity. The most common are:
-
Formic Acid (FA): Widely used in LC-MS, FA is volatile and provides good ionization efficiency. However, as a weaker acid and ion-pairing agent than TFA, it may sometimes result in broader peaks or poorer resolution for certain basic analytes.[3][4][6]
-
Difluoroacetic Acid (DFA): DFA serves as a compromise between TFA and FA.[3][4][7] It provides better chromatographic performance than FA while causing significantly less ion suppression than TFA, making it an excellent choice for many peptide and protein analyses.[7][8]
Q4: My chromatography is poor with Formic Acid. What are my options besides switching back to TFA?
A4: If FA does not provide adequate separation, consider the following:
-
Try Difluoroacetic Acid (DFA): As a stronger ion-pairing agent than FA, DFA can often improve peak shape and resolution without the severe signal suppression of TFA.[7][8]
-
Optimize FA Concentration: While 0.1% is standard, slight adjustments to the FA concentration may improve chromatography for your specific application.
-
Post-Column Addition: Continue using TFA for your chromatographic separation and add a reagent post-column (before the ESI source) to mitigate the suppression. A common approach is to add a dilute solution of ammonium (B1175870) hydroxide (B78521) to break the analyte-TFA ion pair.[9][10][11]
-
Modify Desolvation Gas: An advanced technique involves modifying the desolvation gas with acid vapor (e.g., propionic acid) to counteract TFA's suppressive effects in the ESI source.[1]
Q5: I've heard of using lanthanide salts in the mobile phase. Is this related to "Trilan" and can it help with signal suppression?
A5: The use of lanthanide ions (like Lanthanum, Terbium, or Europium) in the mobile phase is a specialized technique, not a general solution for ion suppression.[12][13] Research has shown it can improve the peak shape and chromatographic separation of specific molecules, such as the mycotoxin moniliformin, by forming coordination complexes.[12][13] This approach is highly analyte-specific and is not a standard method for mitigating the common ESI signal suppression caused by additives like TFA. The term "this compound" does not correspond to a widely recognized commercial reagent for this purpose.
Troubleshooting Guides
Issue: I suspect ion suppression is affecting my results. How can I confirm it?
The most definitive method to identify ion suppression is a Post-Column Infusion (PCI) experiment . This technique helps visualize the specific retention times where matrix components or mobile phase constituents are suppressing the signal. A dip in the otherwise stable baseline signal of an infused standard indicates a zone of suppression.[14][15][16]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify chromatographic regions of ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of your analyte (or a representative compound) at a known concentration (e.g., 100-500 ng/mL in mobile phase)
-
Blank matrix sample (e.g., drug-free plasma, extracted using your standard protocol)
-
Solvent blank (mobile phase)
Procedure:
-
System Setup:
-
Set up your LC system with the analytical column and mobile phases used in your assay.
-
Connect the LC outlet to one inlet of the T-piece.
-
Connect the syringe pump outlet to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the ESI probe of the mass spectrometer.
-
-
Analyte Infusion:
-
Fill a syringe with the analyte standard solution and place it in the syringe pump.
-
Begin infusing the standard at a low, constant flow rate (e.g., 5-20 µL/min).
-
-
Data Acquisition:
-
Set the mass spectrometer to monitor the m/z of your infused standard.
-
Once a stable signal (baseline) is achieved, inject a solvent blank. This run will establish the unsuppressed baseline.
-
Next, inject your prepared blank matrix extract.
-
-
Analysis:
-
Monitor the signal for the infused standard throughout the run.
-
Overlay the chromatograms from the solvent blank and the matrix blank injections. Any significant, reproducible downward dip from the stable baseline in the matrix run indicates a region of ion suppression.
-
Protocol 2: Preparation of Mobile Phases with TFA Alternatives
General Best Practices:
-
Always use high-purity, LC-MS grade solvents (water, acetonitrile (B52724), methanol) and additives.[17]
-
Prepare mobile phases fresh and avoid storing them for more than a few days to prevent contamination or degradation.
-
Use clean, dedicated glassware for mobile phase preparation.
Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in Water
-
Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of LC-MS grade formic acid.
-
Cap and mix thoroughly by inversion.
Mobile Phase A (Aqueous): 0.1% Difluoroacetic Acid (DFA) in Water
-
Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of LC-MS grade difluoroacetic acid.
-
Cap and mix thoroughly by inversion.
Mobile Phase B (Organic):
-
Follow the same procedure as for Mobile Phase A, but substitute water with LC-MS grade acetonitrile or methanol.
Data & Comparisons
Table 1: Comparison of Common Mobile Phase Additives
| Additive | Typical Conc. | Ion Pairing Strength | Chromatographic Performance (Peak Shape) | MS Signal Suppression | Primary Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% | Very Strong | Excellent | Severe | LC-UV separations |
| Formic Acid (FA) | 0.1% | Weak | Moderate to Good | Minimal | General LC-MS |
| Difluoroacetic Acid (DFA) | 0.1% | Strong | Good to Excellent | Low to Moderate | LC-MS requiring better peak shape than FA |
Data summarized from literature.[3][4][7]
Table 2: Quantitative Signal Intensity Comparison
The following table presents a conceptual comparison of relative MS signal intensity when using different mobile phase additives, with Formic Acid set as the baseline. Actual values are highly analyte-dependent.
| Mobile Phase Additive (0.1%) | Average Relative MS Signal Intensity (%) |
| Formic Acid (FA) | 100% |
| Difluoroacetic Acid (DFA) | ~25 - 50% |
| Trifluoroacetic Acid (TFA) | ~5 - 10% |
Values are illustrative estimates based on reported data comparing the additives for peptide analysis.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Ion suppression with TFA - Chromatography Forum [chromforum.org]
- 6. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 8. lcms.cz [lcms.cz]
- 9. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. | Sigma-Aldrich [sigmaaldrich.com]
- 12. LC-MS/MS and LC-UV Determination of Moniliformin by Adding Lanthanide Ions to the Mobile Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS and LC-UV Determination of Moniliformin by Adding Lanthanide Ions to the Mobile Phase | MDPI [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Troubleshooting inconsistent results with Trilan
Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure consistent, reliable results in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent GeneX Expression Levels After Trilan Induction
You may observe significant variability in the expression levels of your target gene, GeneX, across different experimental replicates after induction with this compound. This can manifest as variations in protein levels detected by Western blot or in mRNA levels measured by qPCR.
Possible Causes and Solutions
-
Inconsistent Cell Health and Density: The physiological state of your cells at the time of this compound induction is critical.
-
Solution: Ensure that cells are in the mid-logarithmic growth phase and have a consistent density across all wells or flasks. Create a standardized cell seeding and growth protocol.
-
-
Variability in this compound Preparation and Application: Improper handling of this compound can lead to inconsistent concentrations and activity.
-
Solution: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Vortex the stock solution thoroughly before dilution and ensure uniform mixing when adding it to the cell culture medium.
-
-
Inconsistent Incubation Times: The duration of this compound exposure can significantly impact GeneX expression.
-
Solution: Use a calibrated timer and stagger the addition and harvesting steps to ensure precise and consistent incubation times for all samples.
-
Experimental Protocol: Optimizing this compound Induction
This protocol helps determine the optimal this compound concentration and incubation time for consistent GeneX expression.
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/mL in a 24-well plate and incubate for 24 hours.
-
This compound Preparation: Prepare a 2x stock solution of this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM).
-
Induction: Remove the old media and add the this compound-containing media to the respective wells.
-
Incubation: Incubate the plate for different time points (e.g., 12, 24, 36, and 48 hours).
-
Harvesting and Analysis: Harvest the cells at each time point and analyze GeneX expression using qPCR or Western blot.
Data Summary: Effect of this compound Concentration and Incubation Time on GeneX Expression
| This compound Concentration (µM) | Incubation Time (hours) | Mean Fold Change in GeneX mRNA (± SD) |
| 1 | 24 | 15.2 ± 1.3 |
| 1 | 48 | 25.8 ± 2.1 |
| 2 | 24 | 30.5 ± 2.5 |
| 2 | 48 | 55.1 ± 4.3 |
| 4 | 24 | 32.1 ± 5.8 |
| 4 | 48 | 58.3 ± 8.2 |
As shown in the table, a concentration of 2 µM for 48 hours provides a robust and consistent induction of GeneX expression.
Workflow for Optimizing this compound Induction
Caption: A workflow for optimizing this compound concentration and incubation time.
Issue 2: High Background Signal in Control (No this compound) Samples
You may be observing a higher-than-expected basal expression of GeneX in your negative control samples that have not been treated with this compound.
Possible Causes and Solutions
-
Leaky Gene Expression Cassette: The vector system used to express GeneX may have a basal level of transcription even in the absence of an inducer.
-
Solution: If possible, switch to a vector with a tighter promoter control. Alternatively, establish a baseline of this "leaky" expression and subtract it from your induced sample values.
-
-
Cross-Contamination: Accidental contamination of control wells with this compound can lead to unintended induction.
-
Solution: Use filter tips for all pipetting steps and maintain separate sets of pipettes and reagents for treated and untreated samples.
-
-
Endogenous Signaling Pathway Activation: Components in the cell culture media (e.g., growth factors in serum) may weakly activate the same signaling pathway that this compound targets.
-
Solution: Culture cells in a serum-free or reduced-serum medium for a few hours before and during the experiment to minimize background activation.
-
Experimental Protocol: Investigating High Background Signal
-
Vector Control: Transfect a separate set of cells with an empty vector (lacking the GeneX cassette) and treat with and without this compound.
-
Serum Starvation Test: Culture your GeneX-expressing cells in complete medium versus serum-free medium for 6 hours prior to the experiment.
-
Analysis: Measure GeneX expression in all conditions to pinpoint the source of the background signal.
Data Summary: Identifying the Source of High Background
| Condition | Serum Status | Mean Basal GeneX Expression (Relative Units ± SD) |
| GeneX Vector | Complete | 5.3 ± 0.8 |
| GeneX Vector | Serum-Free | 1.2 ± 0.3 |
| Empty Vector | Complete | 0.5 ± 0.1 |
| Empty Vector | Serum-Free | 0.4 ± 0.1 |
The data suggests that components in the serum are contributing to the high background expression of GeneX.
Troubleshooting Logic for High Background Signal
Caption: A decision tree for troubleshooting high background signal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot this stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: Can this compound be used in combination with other inducing agents?
A2: The compatibility of this compound with other inducing agents has not been extensively tested. We recommend performing a pilot experiment to assess any synergistic or antagonistic effects. The following diagram illustrates the hypothetical signaling pathway of this compound, which may help in predicting potential interactions.
Hypothesized this compound Signaling Pathway
Technical Support Center: Scaling Up the Synthesis of Trilan
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Trilan. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the final cyclization step when moving from a 1 L to a 20 L reactor. What are the likely causes?
A1: A decrease in yield during the scale-up of the final cyclization step is a common issue. The primary factors to investigate are mixing efficiency and temperature control. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Ensure that the stirring speed and impeller design are appropriate for the larger vessel to maintain a homogeneous reaction mixture. Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging. An uncontrolled exotherm can lead to product degradation. Consider a slower addition rate of the reagents or an improved cooling system for the reactor.
Q2: During the purification of the this compound crude product by column chromatography, we are seeing poor separation and product smearing on the column at a larger scale. How can we improve this?
A2: Poor separation during scale-up chromatography can be due to several factors. Firstly, ensure that the column is packed uniformly, as channeling can lead to inefficient separation. The loading of the crude product is also critical; overloading the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude product loaded should be between 1-5% of the total weight of the stationary phase. The choice of solvent system may also need to be re-optimized for the larger scale. A slightly less polar solvent system might provide better separation. Finally, consider the flow rate; a slower flow rate often improves resolution.
Q3: We are noticing a new, significant impurity in the final product that was not present in the lab-scale synthesis. What is the likely origin of this impurity?
A3: The appearance of a new impurity at a larger scale often points to issues with reaction time or temperature control. A longer reaction time, which can sometimes occur in a larger-scale setup due to slower heating or cooling, may allow for the formation of thermodynamically more stable, but undesired, side products. Similarly, even small, localized increases in temperature due to inefficient heat dissipation can trigger side reactions that were negligible at the lab scale. It is recommended to perform an impurity profile analysis to characterize the new impurity, which can provide clues about its formation pathway. Re-evaluating the reaction kinetics and thermal profile at the larger scale is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Step 2 (Amidation) | Incomplete reaction or degradation of the activated ester. | - Ensure the starting materials are completely dry, as water can hydrolyze the activated ester.- Monitor the reaction by HPLC to determine the optimal reaction time.- Check the quality of the coupling agent. |
| Exotherm in Step 3 (Cyclization) | The cyclization reaction is highly exothermic. | - Use a jacketed reactor with a reliable cooling system.- Add the cyclization agent slowly and monitor the internal temperature closely.- Consider a solvent with a higher boiling point to better absorb the heat. |
| Product Precipitation in the Reactor | The product has low solubility in the reaction solvent at the final concentration. | - Perform solubility studies to determine the optimal solvent and concentration.- Consider a mixed solvent system to improve solubility.- Ensure adequate agitation to keep the product suspended. |
| Inconsistent Crystal Form in Final Product | Different cooling profiles and agitation speeds during crystallization. | - Develop a controlled crystallization protocol with a defined cooling rate and stirring speed.- Use seeding to ensure the desired crystal form is obtained consistently.- Characterize the crystal form using techniques like XRPD. |
Data Presentation: Lab vs. Pilot Scale
The following tables summarize the key quantitative data from the lab-scale (100 g) and pilot-scale (5 kg) synthesis of this compound.
Table 1: Yield and Purity Comparison
| Step | Scale | Input (kg) | Output (kg) | Yield (%) | Purity (HPLC, %) |
| Step 1: Esterification | Lab | 0.100 | 0.125 | 95 | 99 |
| Pilot | 5.0 | 6.1 | 92 | 98 | |
| Step 2: Amidation | Lab | 0.125 | 0.140 | 90 | 98 |
| Pilot | 6.1 | 6.5 | 85 | 96 | |
| Step 3: Cyclization | Lab | 0.140 | 0.118 | 88 | 97 |
| Pilot | 6.5 | 5.0 | 80 | 95 | |
| Final Product | Lab | 0.118 | 0.106 | 90 (after purification) | >99.5 |
| Pilot | 5.0 | 4.3 | 86 (after purification) | >99.5 |
Table 2: Reaction Parameter Comparison
| Step | Parameter | Lab Scale (1 L) | Pilot Scale (20 L) |
| Step 2: Amidation | Reaction Time (h) | 4 | 6 |
| Temperature (°C) | 25 | 25-30 | |
| Step 3: Cyclization | Addition Time (h) | 0.5 | 2 |
| Max Temperature (°C) | 40 | 55 | |
| Crystallization | Cooling Time (h) | 2 | 8 |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound - Step 3 (Cyclization)
-
Reactor Setup: Charge a 20 L jacketed glass reactor with the intermediate from Step 2 (6.5 kg) and the reaction solvent (15 L). Begin stirring at 200 RPM.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Cooling: Cool the reactor jacket to 10 °C using a circulating chiller.
-
Reagent Addition: Prepare a solution of the cyclization agent (1.2 equivalents) in the reaction solvent (5 L). Add this solution to the reactor via a dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots every 30 minutes and analyzing them by HPLC.
-
Quenching: Once the reaction is complete (typically after 3 hours), slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the reaction mixture.
-
Workup: Proceed with the standard workup and extraction procedure.
Visualizations
Caption: Experimental workflow for the pilot-scale cyclization step in this compound synthesis.
Caption: Troubleshooting logic for addressing low yield in the final this compound product.
Technical Support Center: Refinement of Trilan Analytical Detection Methods
Disclaimer: The term "Trilan" is ambiguous in scientific literature, with references pointing to multiple, unrelated substances. To provide a detailed and practical technical support guide, this document will focus on the analytical detection of Trifluralin (B1683247) . Trifluralin is a well-documented herbicide with a chemical structure (a trifluoromethyl- and dinitro-substituted aniline (B41778) derivative) that presents relevant analytical challenges for researchers, scientists, and drug development professionals working with complex chlorinated or fluorinated organic molecules. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of similar compounds.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the analysis of Trifluralin using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Trifluralin.
HPLC Analysis Troubleshooting
Question: Why am I seeing a drifting retention time for my Trifluralin peak?
Answer: Retention time drift in HPLC analysis of Trifluralin can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Mobile Phase Composition: The retention of Trifluralin, a hydrophobic compound, is highly sensitive to the mobile phase composition.[1][2]
-
Incorrect Preparation: Ensure the mobile phase is prepared accurately and consistently. Even a 1% error in the organic solvent concentration can cause significant shifts in retention time.[3] It is recommended to prepare the mobile phase gravimetrically.[3]
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure your mobile phase is properly degassed.[4]
-
Evaporation: Over time, the more volatile component of your mobile phase (e.g., acetonitrile) can evaporate, changing the composition. Prepare fresh mobile phase daily.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible results.[3][4]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.[4]
-
System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Leaks can cause pressure fluctuations and, consequently, retention time instability.[4]
Question: My Trifluralin peak is showing significant tailing. What could be the cause?
Answer: Peak tailing for Trifluralin can be due to issues with the column, mobile phase, or interactions with the HPLC system.
-
Column Issues:
-
Column Degradation: The stationary phase of the column can degrade over time, leading to peak tailing. Consider replacing the column if it is old or has been used extensively.
-
Contamination: Contaminants from previous injections can accumulate at the head of the column, causing peak shape distortion. Using a guard column can help protect your analytical column.[3]
-
-
Mobile Phase pH: Trifluralin has weak basic properties due to its aniline fragment.[1] If the mobile phase pH is not controlled, interactions with residual silanols on the silica-based column can occur, leading to tailing. Using a buffer in your mobile phase can help mitigate this.
-
Extra-Column Effects: Tubing between the column and the detector that is too long or has a large internal diameter can contribute to peak broadening and tailing.[4]
GC-MS Analysis Troubleshooting
Question: I am experiencing low sensitivity and poor recovery for Trifluralin in my GC-MS analysis. What should I check?
Answer: Low sensitivity and poor recovery in GC-MS analysis of Trifluralin can stem from sample preparation, injection, or system-related issues.
-
Sample Preparation:
-
Extraction Efficiency: Trifluralin is a hydrophobic compound, so the choice of extraction solvent is critical. Ensure your extraction method (e.g., QuEChERS, solvent extraction) is optimized for your specific matrix.[5][6][7]
-
Matrix Effects: Complex matrices can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[8] A thorough cleanup step, such as dispersive solid-phase extraction (dSPE), is often necessary.[7] Using a matrix-matched calibration can also help to obtain reliable quantitative results.[9]
-
-
GC Inlet:
-
Inlet Temperature: The inlet temperature should be optimized to ensure efficient volatilization of Trifluralin without causing thermal degradation.
-
Liner Contamination: Active sites in a contaminated or non-deactivated liner can adsorb the analyte, leading to poor peak shape and low response. Regularly replace or clean the inlet liner.
-
-
Column Performance:
-
Column Bleed: High column bleed can increase background noise and reduce sensitivity. Ensure you are using a high-quality, low-bleed GC column.
-
Column Contamination: Non-volatile matrix components can accumulate in the column, leading to a decline in performance. Trimming the first few centimeters of the column can sometimes resolve this issue.
-
Question: My results for Trifluralin are not reproducible. What are the common causes?
Answer: Lack of reproducibility in GC-MS analysis of pesticides like Trifluralin is a common challenge.
-
Inconsistent Sample Preparation: The manual steps in sample preparation, especially in methods like QuEChERS, can introduce variability. Ensure consistent timing and technique for each sample.
-
Injector Variability: Autosampler precision is crucial. Check for any issues with the syringe or injection port that could lead to inconsistent injection volumes.
-
Matrix Interferences: The presence of co-extracted matrix components can affect the ionization of Trifluralin, leading to variable results.[8][10]
-
Instrument Calibration: Ensure the GC-MS is calibrated regularly and that the calibration standards are stable.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Trifluralin detection? A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[11]
Q2: What type of HPLC column is best suited for Trifluralin analysis? A2: A reverse-phase C8 or C18 column is commonly used for Trifluralin analysis.[12] Mixed-mode columns that combine reversed-phase and cation-exchange characteristics can also provide excellent selectivity.[1]
Q3: What is a suitable mobile phase for HPLC analysis of Trifluralin? A3: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.[12] For MS compatibility, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[2]
Q4: How can I prepare water or soil samples for Trifluralin analysis? A4: For water samples, solvent extraction with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) can be used.[5][11] For soil and other complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample preparation.[7][9]
Q5: What are the typical quantification and confirmation ions for Trifluralin in GC-MS? A5: In GC-MS analysis, multiple reaction monitoring (MRM) is often used for quantification and confirmation. Typical MRM transitions for Trifluralin are m/z 306.1 → 264.0 (quantification) and 264.0 → 206.0, 264.0 → 188.0, and 264.0 → 160.1 for confirmation.[9]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Trifluralin Analysis
| Parameter | Value | Reference |
| Column | Eclipse Zorbax XDB-C8, 150 x 4.6 mm, 5 µm | [12] |
| Mobile Phase | Acetonitrile: Water (77:23, v/v) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 25°C | [12] |
| Injection Volume | 5 µL | [12] |
| Detection Wavelength | 280 nm | [12] |
| Retention Time | Approximately 5.2 min | [12] |
Table 2: GC-MS Method Validation Data for Trifluralin in Aquatic Products and Edible Oils
| Parameter | Value | Reference |
| Linearity Range | 1 to 40 µg/L | [6] |
| Limit of Detection (LOD) | 0.02 µg/kg | [6] |
| Spike Levels | 1.0, 2.0, and 3.0 µg/kg | [6] |
| Recoveries | 80% to 100% | [6] |
| Relative Standard Deviations (RSDs) | ≤ 10.3% | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Trifluralin
This protocol is based on a standard reversed-phase HPLC method.[12]
1. Materials and Reagents:
-
Trifluralin analytical standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
50 mL volumetric flasks
-
Ultrasonic bath
2. Standard Preparation:
-
Accurately weigh approximately 50 mg of Trifluralin standard into a 50 mL volumetric flask.
-
Add about 40 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with acetonitrile and mix thoroughly. This is your stock solution.
-
Prepare working standards by serial dilution of the stock solution with acetonitrile.
3. Sample Preparation (General):
-
Weigh a sufficient amount of the sample to contain approximately 50 mg of Trifluralin into a 50 mL volumetric flask.
-
Add about 40 mL of acetonitrile and sonicate for 5 minutes.
-
Allow to cool to room temperature and make up to the mark with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the system by pumping the mobile phase through the column until a stable baseline is achieved.
-
Inject a standard solution to check for system suitability (retention time and peak area reproducibility should be within acceptable limits, e.g., <1.0% RSD for consecutive injections).[12]
-
Inject the prepared samples.
5. Data Analysis:
-
Identify the Trifluralin peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of Trifluralin in the samples by comparing the peak area with that of the calibration curve generated from the working standards.
Protocol 2: GC-MS Method for Trifluralin Residue Analysis in Complex Matrices
This protocol is a generalized method based on the QuEChERS sample preparation technique followed by GC-MS analysis.[6][9]
1. Materials and Reagents:
-
Trifluralin analytical standard
-
Acetonitrile (pesticide residue grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbents (e.g., PSA, C18)
-
Centrifuge tubes
2. Standard Preparation:
-
Prepare a stock solution of Trifluralin in a suitable solvent (e.g., acetonitrile).
-
Prepare matrix-matched standards by spiking known concentrations of Trifluralin into blank matrix extracts.
3. Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Transfer the aliquot to a dSPE tube containing anhydrous MgSO₄ and PSA sorbent.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
4. GC-MS Conditions (Typical):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a final temperature (e.g., 300°C).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions mentioned in the FAQs.
5. Data Analysis:
-
Identify and quantify Trifluralin in the samples using the matrix-matched calibration curve.
-
Confirm the identity of Trifluralin by ensuring the retention time and the ratio of the confirmation ions to the quantification ion are within acceptable tolerances compared to the standard.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of Trifluralin.
Caption: Experimental workflow for GC-MS/MS analysis of Trifluralin using QuEChERS.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of Trifluralin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. organomation.com [organomation.com]
- 6. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. labioscientific.com [labioscientific.com]
- 9. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 12. cipac.org [cipac.org]
Validation & Comparative
Trilan: A Comparative Analysis of a Trichlorinated Benzoxazolinone
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of agrochemical and pharmaceutical research, a thorough understanding of the comparative performance of bioactive compounds is paramount. This guide provides a detailed comparison of Trilan (4,5,6-trichloro-1,3-benzoxazol-2-one) with other notable benzoxazolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and experimental context.
Benzoxazolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties. The substitution pattern on the benzene (B151609) ring of the benzoxazolinone core profoundly influences the potency and selectivity of these compounds. Halogenated derivatives, in particular, have demonstrated enhanced biological effects.
Comparative Biological Activity
While direct, side-by-side comparative studies detailing the quantitative performance of this compound against a wide array of other benzoxazolinones are not extensively documented in publicly available literature, the existing research on related chlorinated and substituted benzoxazolinones provides valuable insights into its potential efficacy.
Herbicidal Activity
Research into the structure-activity relationships of benzoxazolinones has indicated that halogenation at the 6-position of the benzoxazolinone ring can enhance herbicidal activity. For instance, 6-halogen-substituted benzoxazolinones have been noted as effective herbicides[1]. While specific data for the 4,5,6-trichloro substitution pattern of this compound is not provided in the compared studies, the general trend suggests that the presence of multiple chlorine atoms on the aromatic ring is likely to contribute to potent herbicidal action. Some studies have shown that replacing a chlorine atom with a bromine atom can further increase activity in certain analogs[1].
Fungicidal Activity
Halogenated benzoxazolinones have also been recognized for their fungicidal properties. Compounds with a halogen at the 6-position are described as powerful fungicides, effective in protecting materials like textiles and paper from microbial degradation[1]. Studies on various derivatives have demonstrated activity against pathogenic fungi such as Fusarium oxysporum and Verticillium dahlia[1][2]. The high degree of chlorination in this compound suggests it may possess significant fungicidal capabilities.
The table below summarizes the reported biological activities of various benzoxazolinone derivatives, providing a contextual framework for assessing the potential performance of this compound.
| Compound/Derivative Class | Biological Activity | Target Organism(s) | Reference |
| This compound (4,5,6-trichloro-1,3-benzoxazol-2-one) | Herbicidal, Fungicidal (inferred) | Weeds, Fungi | - |
| 6-Halogen-substituted benzoxazolinones | Herbicidal, Fungicidal | Weeds, Microorganisms | [1] |
| 3-Alkyl-6-halobenzoxazolinones | Herbicidal | Weeds | [1] |
| 3-Alkylbenzoxazolinones | Fungicidal | Fusarium oxysporum, Verticillium dahlia | [1][2] |
| 2-Alkylthiobenzoxazoles | Herbicidal, Fungicidal | Weeds, Verticillium dahlia | [1][2] |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazolinones is intricately linked to their chemical structure. The nature and position of substituents on the aromatic ring play a crucial role in determining the compound's efficacy and spectrum of activity.
A conceptual diagram illustrating the general structure-activity relationships of benzoxazolinones is provided below.
Caption: General structure-activity relationships of benzoxazolinones.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are generalized methodologies for assessing the herbicidal and fungicidal activities of compounds like this compound.
Herbicidal Activity Assay (Post-emergence)
A common method to evaluate the herbicidal effect of a compound is through a post-emergence application on test plants.
References
A Comparative Analysis of the Biological Activities of Trifluralin and Dichlorinated Benzoxazolinone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of the herbicide Trifluralin (B1683247) and derivatives of dichlorinated benzoxazolinone. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
In the interest of providing a clear comparison, this guide addresses "Trilan" as the commonly known herbicide Trifluralin, sold under the trade name Treflan. The comparison focuses on its herbicidal properties versus the biocidal activities reported for dichlorinated benzoxazolinone derivatives.
Executive Summary
Trifluralin is a widely used pre-emergent herbicide that functions by inhibiting microtubule formation, thereby disrupting cell division in target weeds. While extensive data exists for its herbicidal efficacy, specific IC50 or EC50 values are often reported within the context of resistance studies.
Dichlorinated benzoxazolinone represents a class of compounds with a broader range of reported biological activities, including antimicrobial and antifungal properties. Quantitative data on the herbicidal or fungicidal potency of specific dichlorinated isomers is less readily available in public literature. This guide, therefore, draws comparisons from data on mono-chlorinated and non-chlorinated benzoxazolinone analogs to infer the potential activity of dichlorinated variants.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activities of Trifluralin and relevant benzoxazolinone derivatives.
| Compound | Activity Type | Target Organism/Cell Line | Metric | Value | Reference |
| Trifluralin | Herbicidal | Amaranthus retroflexus (Redroot pigweed) | ED90 | 663.97 g a.i. ha⁻¹ | [1] |
| Herbicidal | Amaranthus palmeri (Palmer amaranth; resistant accession) | EC50 | 1.02 µM | [2] | |
| Herbicidal | Amaranthus palmeri (Palmer amaranth; susceptible accession) | EC50 | 0.39 µM | [2] | |
| Cytotoxicity | HCT-8 cells (Human ileocecal adenocarcinoma) | IC50 | 750 nM | [3] | |
| Antimicrobial | Toxoplasma gondii RH infected in HFF cells | IC50 | 0.52 µM | [3] | |
| Aquatic Toxicity | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 10 - 210 µg/L | ||
| Aquatic Toxicity | Lepomis macrochirus (Bluegill sunfish) | LC50 (96h) | 18 - 190 µg/L | ||
| Benzoxazolinone | Fungistatic | Fusarium nivale | Concentration | < 0.5 mg/mL | [4][5] |
| Benzoxazolinone | Fungicidal | Fusarium nivale | Concentration | > 0.6 mg/mL | [4][5] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial/Antifungal | Various Gram-positive and Gram-negative bacteria and fungi | Activity | P4A and P4B derivatives showed good activity, half that of Ampicillin and Cephalexin. P2B derivative showed good antifungal activity, half that of Miconazole against Candida albicans. | [6] |
| 5,7-dichloro-1,3-benzoxazole derivatives | Antimicrobial | Various bacteria and fungi | Activity | Compounds 4, 5, and 8 showed significant antimicrobial activities. | [7] |
| Cytotoxicity | Various cancer cell lines | Activity | Compounds 6 and 8 emerged as leading cytotoxic agents. | [7] |
Mechanism of Action
Trifluralin: Microtubule Assembly Inhibition
Trifluralin's primary mechanism of action is the disruption of microtubule polymerization in plant cells. It binds to tubulin, the protein subunit of microtubules, preventing their assembly into functional polymers. This inhibition of microtubule formation disrupts essential cellular processes, most notably mitosis (cell division) and cell wall formation, leading to the death of the germinating weed seedling.[3]
References
- 1. Plant Protection Bulletin » Submission » Effects of reduced doses of Trifluralin on the development of Redroot pigweed [<em>Amaranthus retroflexus</em> L. (Amaranthaceae)] [dergipark.org.tr]
- 2. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population [mdpi.com]
- 3. Treflan / trifluralin | CALS [cals.cornell.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Trulance® (plecanatide)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a drug named "Trilan" did not yield specific results. This guide assumes the query refers to Trulance® (plecanatide), a medication with a similar name used for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). The following information is based on publicly available data for Trulance® and its alternatives.
This guide provides a comparative analysis of Trulance® (plecanatide), focusing on its mechanism of action and its performance relative to other therapeutic alternatives. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the pharmacological landscape for CIC and IBS-C treatments.
Mechanism of Action: Guanylate Cyclase-C Agonists
Trulance® (plecanatide) and its direct competitor, Linzess® (linaclotide), belong to a class of drugs known as guanylate cyclase-C (GC-C) agonists.[1] These drugs target and activate the GC-C receptors on the luminal surface of intestinal epithelial cells.
The activation of GC-C initiates a signaling cascade that leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP has two primary effects:
-
Increased Fluid Secretion: cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased secretion of chloride and bicarbonate into the intestinal lumen. This, in turn, draws water into the intestines, softening the stool and facilitating its passage.[1]
-
Accelerated Intestinal Transit: The increased fluid content and potentially direct effects on intestinal motility result in accelerated transit of stool through the colon.
This mechanism of action directly addresses the symptoms of CIC and IBS-C by increasing the frequency of spontaneous bowel movements and improving stool consistency.
Below is a diagram illustrating the signaling pathway of GC-C agonists.
Caption: Signaling pathway of Guanylate Cyclase-C agonists.
Comparative Performance Data
The following tables summarize the available comparative data for Trulance® and its alternatives. The data is compiled from user reviews and publicly available drug information.
Table 1: Comparison of Therapeutic Alternatives for CIC and IBS-C
| Drug Name (Active Ingredient) | Drug Class | Approved Uses | Dosing Frequency |
| Trulance® (plecanatide) | Guanylate Cyclase-C Agonist | CIC, IBS-C | Once daily[2] |
| Linzess® (linaclotide) | Guanylate Cyclase-C Agonist | CIC, IBS-C | Once daily[1][2] |
| Amitiza® (lubiprostone) | Chloride Channel Activator | CIC, IBS-C (in adult females) | Twice daily[1][2] |
| Motegrity® (prucalopride) | Serotonin-4 (5-HT4) Receptor Agonist | CIC | Once daily[1] |
| Miralax® (polyethylene glycol 3350) | Osmotic Laxative | Constipation | Once daily |
| Constulose® (lactulose) | Osmotic Laxative | Constipation | Once or twice daily[1] |
Table 2: User-Reported Efficacy and Side Effect Profile
| Drug Name | Average User Rating (out of 10) | Positive Effect Reported | Negative Effect Reported | Common Side Effects (User-Reported) |
| Trulance® | 6.1 | 48% | 34% | Diarrhea (34.8%), Bloating (18.4%), Cramps (9.2%)[3] |
| Linzess® | 6.7 | 56% | 26% | Diarrhea (32.7%), Bloating (17.9%), Cramps (11.7%)[3] |
| Motegrity® | 5.9 | 45% | 34% | Headaches (31.0%), Nausea (15.5%), Diarrhea (14.1%)[3] |
Note: User-reported data is not a substitute for data from controlled clinical trials and should be interpreted with caution.
Experimental Protocols
Detailed experimental protocols for the specific user-review data presented above are not available. However, the efficacy and safety of drugs like Trulance® are established through rigorous, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for such a trial.
Generalized Phase III Clinical Trial Protocol for CIC/IBS-C Drugs
-
Patient Population: Adults meeting the Rome criteria for Chronic Idiopathic Constipation or Irritable Bowel Syndrome with Constipation. Key exclusion criteria would include a history of mechanical gastrointestinal obstruction and severe renal impairment.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients are typically randomized to one of several arms: placebo, the investigational drug at one or more dosages, and potentially an active comparator.
-
Treatment Period: Typically 12 weeks of treatment followed by a post-treatment follow-up period.
-
Primary Efficacy Endpoints:
-
For CIC: The percentage of patients who are "Overall Responders," defined as having at least 3 complete spontaneous bowel movements (CSBMs) in a given week and an increase of at least 1 CSBM from baseline in the same week, for at least 9 of the 12 treatment weeks.
-
For IBS-C: The percentage of patients who are "Overall Responders," defined as experiencing an improvement of at least 30% in their worst abdominal pain and an increase of at least 1 CSBM from baseline in the same week, for at least 6 of the 12 treatment weeks.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the frequency of SBMs and CSBMs.
-
Change from baseline in stool consistency (e.g., using the Bristol Stool Form Scale).
-
Change from baseline in straining, bloating, and abdominal discomfort scores.
-
-
Safety and Tolerability Assessment: Adverse events are recorded throughout the study. Laboratory tests (hematology, chemistry) and vital signs are monitored at baseline and at specified intervals during the trial.
The following diagram illustrates a typical workflow for a comparative clinical trial.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
Trulance® (plecanatide) offers a targeted mechanism of action for the treatment of CIC and IBS-C by activating guanylate cyclase-C, which leads to increased intestinal fluid secretion and accelerated transit.[1] Comparative data from user reviews suggests its efficacy and side effect profile are broadly similar to its main competitor, Linzess® (linaclotide).[3] Both are generally taken once daily, which may offer a convenience advantage over older medications like Amitiza® that are typically taken twice daily.[2] The validation of its mechanism of action is supported by clinical trial data demonstrating its superiority over placebo in improving key symptoms of CIC and IBS-C. For drug development professionals, the GC-C pathway remains a viable target for novel therapeutics in the treatment of gastrointestinal motility disorders.
References
A Guide for Researchers and Drug Development Professionals
Disclaimer: "Trilan" is not a universally recognized scientific name for a single, well-defined compound in publicly available scientific literature. It has been associated with various commercial products and chemical entities unrelated to this guide's scope.[1][2] Therefore, for the purpose of this comparative study, "this compound" will be treated as a representative second-generation Tyrosine Kinase Inhibitor (TKI). This guide compares its hypothetical properties and performance against two well-established TKIs used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib (a first-generation inhibitor) and Dasatinib (a second-generation inhibitor).[3]
Introduction to Tyrosine Kinase Inhibitors in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase.[4] This aberrant kinase activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][6] Tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment by specifically targeting the ATP-binding site of the BCR-ABL kinase, effectively shutting down its activity.[3]
Imatinib was the first-in-class TKI and dramatically improved patient outcomes. However, the development of resistance, often through mutations in the ABL kinase domain, necessitated the creation of second-generation TKIs like Dasatinib.[3][7] These newer agents, including our representative compound "this compound," generally exhibit greater potency and activity against a broader range of BCR-ABL mutations.[3] This guide provides a comparative overview of their biochemical potency, cellular efficacy, and the experimental protocols used for their evaluation.
Comparative Biochemical and Physicochemical Properties
The defining characteristic of a TKI is its ability to inhibit the target kinase, typically quantified by the half-maximal inhibitory concentration (IC50). Second-generation inhibitors are generally more potent than Imatinib. Physicochemical properties also play a crucial role in the drug-likeness and metabolic profile of a compound.[8][9]
| Property | Imatinib (1st Gen) | Dasatinib (2nd Gen) | This compound (Hypothetical 2nd Gen) |
| Molecular Weight ( g/mol ) | 493.6 | 488.0 | ~490 |
| LogP | 4.45 | 3.34 | ~3.5 |
| BCR-ABL IC50 (nM) | 25 - 375 | 0.6 - 1.1 | < 5 |
| SRC Family Kinase IC50 (nM) | >10,000 (low potency) | 0.5 - 1.1 (high potency) | < 5 (potent) |
| Binding Conformation | Inactive | Active and Inactive | Active and Inactive |
Table 1: Comparison of key biochemical and physicochemical properties. IC50 values are compiled from multiple sources and can vary based on assay conditions.[3][10][11] this compound's properties are representative of a potent, second-generation TKI.
Mechanism of Action and the BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein promotes leukemogenesis by activating several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[4][5][12] TKIs function by competitively blocking ATP from binding to the kinase domain of BCR-ABL, thereby preventing the phosphorylation of its substrates and inhibiting these downstream signals.[5][6] Dasatinib and other second-generation TKIs are distinct from Imatinib in their ability to bind to both the active and inactive conformations of the kinase, contributing to their increased potency.[3]
References
- 1. This compound | C7H2Cl3NO2 | CID 39851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Bioactivity Data for Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)
Despite a comprehensive search of scientific literature and chemical databases, no publicly available data exists on the bioactivity, mechanism of action, or cross-validation in different models for the chemical compound Trilan (CAS Number: 50995-94-3).
This compound, chemically identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a registered chemical substance.[1] However, extensive inquiries have not yielded any published experimental data detailing its biological effects, such as in vitro or in vivo studies, that would be necessary to construct a comparison guide.
While specific data for this compound is unavailable, it is noteworthy that the broader chemical class of benzoxazole (B165842) derivatives has been the subject of scientific investigation for a range of biological activities. Studies on various benzoxazole compounds have explored their potential as antimicrobial, antifungal, and anticancer agents.[2][3][4][5][6] These investigations, however, do not provide specific data directly applicable to this compound.
Without any experimental results, it is not possible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The core requirements for such a guide—verifiable experimental data—are absent from the public domain for this specific compound.
Researchers, scientists, and drug development professionals interested in the bioactivity of this compound would need to conduct initial exploratory studies to determine its biological properties.
References
- 1. This compound | C7H2Cl3NO2 | CID 39851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Trilaciclib: A Comparative Analysis of Efficacy in Mitigating Chemotherapy-Induced Myelosuppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trilaciclib's performance against standard reference compounds in the context of extensive-stage small cell lung cancer (ES-SCLC). The data presented is compiled from key clinical trials and elucidates the efficacy of Trilaciclib (B611476) in preserving bone marrow function during myelosuppressive chemotherapy.
Trilaciclib, a first-in-class transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is administered intravenously prior to chemotherapy. Its mechanism of action is designed to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy by transiently arresting them in the G1 phase of the cell cycle.[1][2][3] This myelopreservation strategy aims to reduce the incidence and duration of chemotherapy-induced myelosuppression, a common and dose-limiting toxicity of cancer treatment.
The standard of care for ES-SCLC typically involves platinum-based chemotherapy regimens, such as etoposide (B1684455) and carboplatin (B1684641), often in combination with immunotherapy agents like atezolizumab.[4][5][6][7] In the context of Trilaciclib's clinical evaluation, the standard reference for comparison is the administration of a placebo alongside the standard chemotherapy regimen.
Efficacy of Trilaciclib in Myelopreservation
Clinical evidence from a pooled analysis of three randomized, double-blind, placebo-controlled Phase II trials (NCT02499770, NCT03041311, and NCT02514447) has demonstrated the efficacy of Trilaciclib in patients with ES-SCLC.[8][9] These studies evaluated Trilaciclib administered prior to first-line chemotherapy (etoposide and carboplatin, with or without atezolizumab) and second-/third-line chemotherapy (topotecan).
Key Efficacy Endpoints:
The primary endpoints in these trials focused on measures of severe neutropenia in the first cycle of chemotherapy. Key findings from the pooled analysis of 242 patients, where 123 received Trilaciclib and 119 received a placebo, highlight a significant reduction in myelosuppressive events.[10]
| Efficacy Endpoint | Trilaciclib + Chemotherapy | Placebo + Chemotherapy | P-value |
| Severe Neutropenia (Cycle 1) | |||
| Occurrence | 11.4% | 52.9% | < 0.0001[10] |
| Mean Duration | 0 days | 4 days | < 0.0001[10] |
| Supportive Care Interventions | |||
| G-CSF Administration (on/after week 5) | 28.5% | 56.3% | < 0.0001 |
| Red Blood Cell Transfusions (on/after week 5) | 14.6% | 26.1% | 0.0252 |
| Erythropoiesis-Stimulating Agents (on/after week 5) | 3.3% | 11.8% | 0.0254 |
| Grade ≥3 Hematologic Adverse Events | |||
| Anemia | 20.3% | 31.9% | 0.0279 |
| Neutropenia | 75.0% | 85.7% | - |
| Hospitalizations | |||
| Due to Chemotherapy-Induced Myelosuppression or Sepsis | 4.1% | 13.6% | - |
Data compiled from pooled analysis of three randomized Phase II trials.[10][11]
These results indicate that the administration of Trilaciclib prior to chemotherapy leads to a clinically meaningful reduction in the incidence and duration of severe neutropenia, as well as a decreased need for supportive care interventions such as granulocyte colony-stimulating factors (G-CSFs) and red blood cell transfusions.[11]
Experimental Protocols
The efficacy data for Trilaciclib is primarily derived from three key randomized, double-blind, placebo-controlled Phase II clinical trials:
-
NCT02499770: This study evaluated Trilaciclib in combination with etoposide and carboplatin in the first-line treatment of ES-SCLC.[12]
-
NCT03041311: This trial assessed Trilaciclib with carboplatin, etoposide, and the immunotherapy agent atezolizumab in the first-line setting for ES-SCLC.[13][14]
-
NCT02514447: This study investigated Trilaciclib in patients with previously treated ES-SCLC who were receiving topotecan (B1662842) chemotherapy.[3][15][16]
In these trials, patients were randomized to receive either Trilaciclib or a placebo as a 30-minute intravenous infusion prior to the administration of their chemotherapy regimen on each day of chemotherapy.[3] The dose of Trilaciclib was typically 240 mg/m².[17] The primary endpoints consistently focused on the duration and occurrence of severe neutropenia in the first cycle of treatment. Safety and tolerability, as well as anti-tumor efficacy, were also monitored throughout the studies.
Visualizing the Mechanism and Workflow
To further clarify the biological basis of Trilaciclib's action and the design of the pivotal clinical trials, the following diagrams are provided.
Caption: Trilaciclib's mechanism of action in protecting hematopoietic stem cells.
Caption: Generalized experimental workflow for Trilaciclib Phase II clinical trials.
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelopreservation with Trilaciclib in Patients Receiving Topotecan for Small Cell Lung Cancer: Results from a Randomized, Double-Blind, Placebo-Controlled Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Small-cell lung cancer: ESMO Clinical Practice Guidelines for diagnosis, treatment and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current standards for clinical management of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. g1therapeutics.com [g1therapeutics.com]
- 9. ascopubs.org [ascopubs.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Myelopreservation with Trilaciclib in Patients Receiving Topotecan for Small Cell Lung Cancer: Results from a Randomized, Double-Blind, Placebo-Controlled Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Leap from Lab to Life: A Comparative Guide to the In Vivo Efficacy of Trilan
An Objective Analysis for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a specific therapeutic agent named "Trilan." Consequently, this guide has been constructed using a hypothetical scenario to demonstrate the principles of validating in vitro findings through in vivo studies. In this scenario, "this compound" is a novel, experimental inhibitor of the MEK1/2 pathway, a critical signaling cascade in several cancers. Its performance is compared against Selumetinib, a known MEK1/2 inhibitor, based on representative data from the class of MEK inhibitors.
Introduction: From Benchtop Promise to Preclinical Proof
The development of targeted cancer therapies frequently begins with promising in vitro results. A compound may demonstrate high potency and selectivity against a specific molecular target in isolated cancer cell lines. However, the complex biological environment of a living organism presents numerous challenges, including drug metabolism, bioavailability, and tumor microenvironment interactions, that cannot be replicated in a petri dish.
This guide focuses on the crucial step of in vivo validation for our hypothetical MEK1/2 inhibitor, this compound. Having demonstrated potent anti-proliferative effects in KRAS-mutant colorectal cancer (CRC) cell lines in vitro, the subsequent challenge is to determine if these effects translate into meaningful anti-tumor activity in a living model. We will compare this compound's hypothetical performance against Selumetinib, an established MEK inhibitor, using data from a simulated colorectal cancer xenograft study.
Comparative Performance: In Vivo Efficacy and Pharmacokinetics
The primary goal of the in vivo study is to assess the anti-tumor efficacy of this compound. This is typically measured by the reduction in tumor growth over time in a mouse model. Key pharmacokinetic (PK) parameters are also essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which provides context for its efficacy.
Table 1: Comparative In Vivo Anti-Tumor Efficacy in a KRAS-Mutant CRC Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg, oral, daily) | Selumetinib (50 mg/kg, oral, daily) |
|---|---|---|---|
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 78% | 71% |
| Mean Tumor Volume at Day 21 (mm³) | 1850 ± 210 | 407 ± 95 | 536 ± 110 |
| Change in Mean Body Weight | +2% | -4% | -5% |
| Statistically Significant Growth Delay (p<0.05) | N/A | Yes | Yes |
Table 2: Comparative Pharmacokinetic (PK) Profile in Mice
| Parameter | This compound | Selumetinib |
|---|---|---|
| Bioavailability (F%) | 45% | 40% |
| Peak Plasma Concentration (Cmax, µM) | 2.5 | 2.1 |
| Time to Peak Concentration (Tmax, hours) | 2 | 2 |
| Half-life (t½, hours) | 6 | 5.5 |
Mechanism of Action: The MAPK/ERK Signaling Pathway
This compound is designed to inhibit MEK1/2, central kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancers with RAS or RAF mutations, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical pathway and the specific point of inhibition for this compound and its alternatives.
Experimental Workflow and Methodologies
The successful validation of in vitro findings relies on robust and well-documented experimental protocols. The diagram below outlines the typical workflow for a xenograft study, followed by detailed methodologies.
Detailed Experimental Protocols
A. Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma, KRAS G13D mutation).
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
B. Animal Model (Xenograft Study)
-
Species: Athymic Nude Mice (female, 6-8 weeks old).
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is recorded twice weekly as a measure of general toxicity.
C. Drug Administration
-
Formulation: this compound and Selumetinib are formulated in a vehicle solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.2% Tween 80 in water.
-
Dosing: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. Drugs are administered once daily via oral gavage at a volume of 10 mL/kg.
D. Efficacy and Toxicity Assessment
-
Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
Toxicity: Monitored by daily clinical observation and bi-weekly body weight measurements. A body weight loss exceeding 20% is typically a criterion for euthanasia.
E. Statistical Analysis
-
Method: Differences in tumor volume between treatment groups and the vehicle control are analyzed using a one-way ANOVA with Dunnett's post-hoc test.
-
Significance: A p-value of less than 0.05 is considered statistically significant.
Conclusion
This guide outlines the critical process of validating in vitro discoveries in a preclinical in vivo setting. Based on the hypothetical data, this compound demonstrates a promising anti-tumor profile, showing slightly superior tumor growth inhibition and a comparable safety profile to the established MEK inhibitor, Selumetinib. The favorable pharmacokinetic properties of this compound support its efficacy. These simulated findings would provide a strong rationale for advancing this compound into further preclinical safety studies and, ultimately, toward clinical development. This comparative approach is fundamental to contextualizing the performance of a new drug candidate and making informed decisions in the drug development pipeline.
Navigating the Structure-Activity Landscape of Guanylate Cyclase-C Agonists: A Comparative Guide to Plecanatide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for gastrointestinal disorders characterized by constipation has been significantly advanced by the development of guanylate cyclase-C (GC-C) agonists. These agents, which mimic the action of the endogenous peptides uroguanylin (B126073) and guanylin, stimulate intestinal fluid secretion and accelerate transit, offering relief to patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). At the forefront of the second generation of these agonists is plecanatide (B610132) (marketed as Trulance), a structural analog of uroguanylin.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of plecanatide and other key GC-C agonists. By examining the interplay between their structural features and biological activities, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the GC-C receptor.
Comparative Biological Activity of GC-C Agonists
The potency and efficacy of GC-C agonists are primarily evaluated through their ability to bind to the GC-C receptor and stimulate the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP) in human colorectal carcinoma T84 cells, a well-established in vitro model. The following table summarizes key quantitative data for plecanatide and its relevant analogs.
| Compound | Amino Acid Sequence | Key Structural Features | GC-C Receptor Binding Affinity (Ki) | cGMP Stimulation (EC50) | Reference |
| Plecanatide | NDECELCVNVACTGCL | 16 amino acids, Uroguanylin analog (Asp to Glu substitution at position 3), 2 disulfide bonds | Not explicitly found | ~190 nM in T84 cells | [3] |
| Uroguanylin | NDED ELCVNVACTGCL | 16 amino acids, Endogenous ligand, 2 disulfide bonds | Not explicitly found | Plecanatide is ~8x more potent | [4][5] |
| Linaclotide | CCEYCCNPACTGCY | 14 amino acids, E. coli heat-stable enterotoxin (STa) analog, 3 disulfide bonds | Not explicitly found | Not directly compared under same conditions | [6][7] |
| Dolcanatide | Structurally related to Uroguanylin | Uroguanylin analog | Potent cGMP-stimulatory activity | Potent cGMP-stimulatory activity | [8][9] |
Key Structure-Activity Relationship Insights
The biological activity of plecanatide and its analogs is intricately linked to specific structural motifs:
-
N-Terminal Acidic Residues and pH Sensitivity: Plecanatide, like its parent compound uroguanylin, possesses acidic amino acid residues at its N-terminus (Aspartic acid at position 2 and Glutamic acid at position 3).[7][10] These residues confer a pH-dependent activity, with optimal receptor binding and activation occurring in the acidic environment (pH ~5.0) of the proximal small intestine.[1][7][10] This is a key differentiator from linaclotide, which lacks these pH-sensing residues and thus acts in a pH-independent manner throughout the intestine.[6][7] The substitution of uroguanylin's Aspartic acid at position 3 with Glutamic acid in plecanatide is a critical modification that contributes to its increased potency.[2][5][10]
-
Disulfide Bonds and Structural Stability: The conformation of these peptides is constrained by intramolecular disulfide bonds. Plecanatide and uroguanylin both have two disulfide bonds (Cys4-Cys12 and Cys7-Cys15).[4][7][10] In contrast, linaclotide, being an analog of a bacterial enterotoxin, possesses three disulfide bonds, which results in a more rigid structure.[6][7] The specific arrangement of these bonds is crucial for maintaining the active conformation required for receptor binding.
-
Receptor Binding Motif: The C-terminal sequence, particularly the ACTGC motif (residues 11-15) in plecanatide, is understood to be critical for its interaction with the guanylate cyclase-C receptor.[11]
-
Terminal Amino Acids: Studies on truncated analogs of plecanatide have demonstrated that the removal of the first three N-terminal amino acids or the C-terminal Leucine residue results in a significant loss of both biological activity and stability, highlighting their importance in the overall pharmacophore.[12]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling cascade and a generalized experimental workflow.
Detailed Experimental Protocols
A fundamental aspect of SAR studies is the consistent application of robust experimental methods. Below are detailed protocols for key assays used in the evaluation of plecanatide and its analogs.
cGMP Stimulation Assay in T84 Cells
Objective: To quantify the ability of a test compound to stimulate the production of intracellular cGMP in human T84 intestinal epithelial cells, which endogenously express the GC-C receptor.
Methodology:
-
Cell Culture: T84 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Cells are grown to confluence in 24-well plates.
-
Assay Preparation: Prior to the assay, the cell culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then pre-incubated for 15 minutes at 37°C in assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor, such as 1 mM isobutylmethylxanthine (IBMX), to prevent the degradation of cGMP.
-
Compound Incubation: Test compounds (plecanatide and its analogs) are diluted to various concentrations in the assay buffer. The pre-incubation buffer is removed, and the cells are incubated with the test compounds for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cGMP Measurement: Following incubation, the reaction is terminated by aspirating the compound solution and lysing the cells with a lysis buffer (e.g., 0.1 M HCl). The cell lysates are collected and centrifuged to pellet cellular debris.
-
Quantification: The concentration of cGMP in the supernatant is determined using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of cGMP produced is normalized to the protein concentration in each well. Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated using non-linear regression analysis.[12][13]
Radioligand Binding Assay for GC-C Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from T84 cells or other cells overexpressing the GC-C receptor are prepared. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled GC-C agonist (e.g., 125I-labeled heat-stable enterotoxin) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (the "competitor").
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters are then washed to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6][14]
Conclusion
The structure-activity relationship of plecanatide and other guanylate cyclase-C agonists reveals a sophisticated interplay between amino acid sequence, three-dimensional structure, and biological function. Key structural modifications, such as the N-terminal acidic residues and the number of disulfide bonds, critically influence the potency, pH sensitivity, and overall pharmacological profile of these peptides. The methodologies outlined in this guide provide a robust framework for the continued exploration of this therapeutic class. A deeper understanding of these SAR principles will undoubtedly fuel the design of next-generation GC-C agonists with enhanced efficacy, selectivity, and improved patient outcomes in the management of chronic constipation and other functional gastrointestinal disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plecanatide - Wikipedia [en.wikipedia.org]
- 12. content.stockpr.com [content.stockpr.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxazolinone Toxicity for Researchers
For Immediate Release
This guide offers a detailed comparison of the toxicity profiles of various benzoxazolinone compounds, catering to researchers, scientists, and drug development professionals. The information presented herein is curated from a range of experimental studies and aims to provide a clear, objective overview of the cytotoxic and phytotoxic effects of this class of compounds.
Quantitative Toxicity Data
The following tables summarize the quantitative toxicity data for several benzoxazolinone derivatives across different biological systems.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Benzoxazolinone (BOA) | Not specified | Not specified | >100 | [1] |
| 3-Methyl-2-benzoxazolinone | Not specified | Not specified | 25.3 | [1] |
| 6-Bromo-3-methyl-2-benzoxazolinone | Not specified | Not specified | 10.5 | [1] |
| 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one | MCF-7 (Breast Cancer) | MTT Assay | 34.2 | [1] |
| 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one | A549 (Lung Cancer) | MTT Assay | 45.7 | [1] |
| 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one | HeLa (Cervical Cancer) | MTT Assay | 60.1 | [1] |
| 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one | SW-480 (Colon Cancer) | MTT Assay | 78.4 | [1] |
| Tricyclic decylbenzoxazole (TDB) | SMMC-7721 (Liver Cancer) | MTT Assay | Dose-dependent inhibition | [2] |
| Benzoxazole (B165842) derivatives | HePG2 (Liver Cancer) | Not specified | Potent activity observed | [3] |
| Benzoxazole derivatives | MCF-7 (Breast Cancer) | Not specified | Potent activity observed | [3] |
Phytotoxicity Data
The effective dose (ED50) is the concentration of a substance that causes a 50% inhibition of a specific biological response, such as root growth.
| Compound | Plant Species | Effect | ED50 ( kg/ha ) | Reference |
| 3-Methylbenzoxazolinone | Oats | Root growth inhibition | 1.5-3.4 | [4] |
| 3-Methylbenzoxazolinone | Radish | Root growth inhibition | 1.5-3.4 | [4] |
| 3-Methylbenzoxazolinone | Cucumber | Root growth inhibition | 4.3 | [4] |
| 3-Methylbenzoxazolinone | Cabbage | Root growth inhibition | 4.3 | [4] |
| 6-Halogenated 3-alkylbenzoxazolinones | Various test plants | Root growth inhibition | ~1.9 | [4] |
| 2-Methylthiobenzoxazole | Various test plants | Root growth inhibition | ~2.5 | [4] |
| 2-Ethylthiobenzoxazole | Various test plants | Root growth inhibition | ~2.5 | [4] |
Mechanisms of Toxicity
Benzoxazolinones exert their toxic effects through multiple mechanisms, primarily involving the induction of oxidative stress and apoptosis .
Oxidative Stress: Several benzoxazolinone compounds have been shown to induce the generation of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
Apoptosis: Benzoxazolinones can trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of caspases, which are key executioners of the apoptotic process. A triazole-conjugated benzoxazone has been shown to induce ROS and promote autophagic apoptosis in human lung cancer cells.[5] The apoptotic cascade can be initiated by cellular damage caused by oxidative stress.
Signaling Pathways
The toxicity of benzoxazolinones is associated with the modulation of key cellular signaling pathways, including the Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[6][7] The activation of specific MAPK cascades, such as the JNK and p38 pathways, is often linked to cellular stress responses and the induction of apoptosis.
Caption: Benzoxazolinone-induced apoptosis signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazolinone compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: General workflow for an MTT cytotoxicity assay.
Phytotoxicity Assay (Seed Germination and Root Elongation)
This assay evaluates the effect of benzoxazolinones on seed germination and early seedling growth.
-
Preparation: Sterilize seeds of the test plant species (e.g., lettuce, radish). Prepare different concentrations of the benzoxazolinone compounds in a suitable solvent (e.g., water with a small amount of DMSO).
-
Treatment: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the test solution. Place a defined number of seeds on the filter paper.
-
Incubation: Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 5-7 days).
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the root length of the seedlings.
-
Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the control. Determine the ED50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. A triazole-conjugated benzoxazone induces reactive oxygen species and promotes autophagic apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Head-to-Head Comparison: Trilaciclib (Trilan) vs. a Known CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Trilaciclib (Trilan), a transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with a well-established inhibitor from the same class. This comparison is supported by experimental data to inform research and drug development decisions.
Introduction
Trilaciclib is a novel, transient CDK4/6 inhibitor administered intravenously prior to chemotherapy.[1] Its unique mechanism of action involves temporarily arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[1] This myeloprotective effect helps to reduce chemotherapy-induced myelosuppression.[1] For the purpose of this guide, we will compare Trilaciclib to Palbociclib, a widely recognized and extensively studied oral CDK4/6 inhibitor used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.
Data Summary
The following table summarizes key quantitative data for Trilaciclib and Palbociclib based on publicly available information.
| Parameter | Trilaciclib (this compound) | Palbociclib |
| Mechanism of Action | Transiently arrests hematopoietic stem and progenitor cells in the G1 phase by inhibiting CDK4/6.[1] | Induces G1 cell cycle arrest by inhibiting CDK4/6. |
| Primary Indication | To decrease the incidence of chemotherapy-induced myelosuppression in adult patients when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen for extensive-stage small cell lung cancer (ES-SCLC). | Treatment of HR+, HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant. |
| Administration Route | Intravenous infusion.[1] | Oral. |
| Half-life | Approximately 1.5 - 2.5 hours. | Approximately 29 hours. |
| IC50 (CDK4/Cyclin D1) | ~1 nM | ~11 nM |
| IC50 (CDK6/Cyclin D3) | ~4 nM | ~16 nM |
Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway, which is the target of both Trilaciclib and Palbociclib. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Both Trilaciclib and Palbociclib inhibit the kinase activity of the cyclin D-CDK4/6 complex, thereby preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.
References
Validation of a Luciferase-Based Screening Assay for TLR4 Agonists: A Comparative Guide
This guide provides a detailed validation and comparison of a luciferase-based reporter gene screening assay for identifying Toll-Like Receptor 4 (TLR4) agonists. The performance of this assay is compared with a traditional ELISA-based method for measuring cytokine production. This document is intended for researchers, scientists, and drug development professionals involved in high-throughput screening and immunology.
Introduction to TLR4 Signaling and Screening Assays
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] TLR4, specifically, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Screening for TLR4 agonists is essential for the development of new vaccine adjuvants and immunotherapies.[3]
Luciferase-based reporter gene assays have become a common method for high-throughput screening (HTS) due to their sensitivity and ease of use.[4][5] In this type of assay, cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest.[4] In the context of TLR4, the reporter is often driven by an NF-κB response element, a key transcription factor activated downstream of TLR4.[1][2] When a TLR4 agonist activates the pathway, NF-κB is activated, leading to the expression of luciferase and the production of a measurable light signal.[3]
An alternative and more traditional method for assessing TLR4 activation is to measure the production of downstream cytokines, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA). While this method measures a more direct physiological response, it can be more laborious and less amenable to high-throughput formats compared to reporter assays.[3]
Comparative Performance Data
The following tables summarize the quantitative performance of a luciferase-based TLR4 reporter assay compared to a TNF-α ELISA assay for screening TLR4 agonists.
Table 1: Assay Performance Metrics
| Parameter | Luciferase Reporter Assay | TNF-α ELISA |
| Assay Principle | Reporter gene activation | Cytokine quantification |
| Primary Readout | Luminescence | Absorbance |
| Assay Time | 4-6 hours | 24-48 hours |
| Sensitivity (EC50 for LPS) | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL |
| Dynamic Range | 3-4 log | 2-3 log |
| Z'-factor | > 0.7 | 0.5 - 0.7 |
| Throughput | High (384-well) | Low to Medium (96-well) |
Table 2: Example Dose-Response Data for LPS
| LPS Concentration (ng/mL) | Luciferase Assay (Fold Induction) | TNF-α ELISA (pg/mL) |
| 0.01 | 1.2 ± 0.2 | 5 ± 2 |
| 0.1 | 5.8 ± 0.5 | 50 ± 10 |
| 1 | 25.3 ± 2.1 | 450 ± 35 |
| 10 | 85.1 ± 7.5 | 1500 ± 120 |
| 100 | 150.2 ± 12.3 | 2500 ± 210 |
| 1000 | 155.4 ± 13.1 | 2600 ± 220 |
Experimental Protocols
Luciferase-Based TLR4 Reporter Gene Assay
This protocol is adapted from standard procedures for commercially available TLR reporter cell lines.[3][6]
Materials:
-
HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics
-
White, clear-bottom 96-well or 384-well assay plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the TLR4 reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mg/mL stock solution of LPS in sterile, endotoxin-free water.
-
Perform a serial dilution of the LPS stock in culture medium to create 2X working solutions.
-
Prepare 2X solutions of test compounds in culture medium.
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the 2X compound dilutions to the respective wells in triplicate. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase reagent to each well.
-
Incubate at room temperature for 10 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50.
-
TNF-α ELISA Assay
This protocol is a general guideline for a sandwich ELISA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
96-well cell culture plates
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Stimulation:
-
Seed PBMCs or THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of LPS and test compounds in culture medium.
-
Add the compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
ELISA Plate Preparation:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample and Standard Incubation:
-
Centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the supernatant containing the secreted TNF-α.
-
Add 100 µL of the cell culture supernatants and TNF-α standards to the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection:
-
Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 20-30 minutes.
-
Wash the plate five times.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of TNF-α in the samples.
-
Visualizations
Caption: TLR4 signaling pathway leading to cytokine production.
Caption: Experimental workflow for the luciferase reporter assay.
References
- 1. Toll-like Receptor (TLR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TLR Reporter Bioassay [worldwide.promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. promega.com [promega.com]
A Comparative Analysis of Trifluralin's Efficacy Against Commercial Herbicides
An objective comparison of the pre-emergent herbicide Trifluralin with other commercial alternatives, supported by experimental data for researchers and scientists in agricultural science and drug development.
This guide provides a detailed performance benchmark of Trifluralin, the active ingredient in the herbicide formerly marketed as Trilin, against other widely used commercial herbicides. The data presented is synthesized from multiple field studies to offer a clear comparison of efficacy in weed control and impact on crop yield.
Performance Benchmark: Trifluralin vs. Commercial Alternatives
The following tables summarize the quantitative data from comparative studies involving Trifluralin and other commercial herbicides. The primary metrics for comparison are the percentage of weed control and the resulting crop yield.
Table 1: Comparative Efficacy of Dinitroaniline Herbicides on Weed Control in White Bean
| Weed Species | Trifluralin | Ethalfluralin |
| Velvetleaf | Up to 32% | Similar to Trifluralin |
| Redroot Pigweed | Up to 99% | Similar to Trifluralin |
| Common Ragweed | Up to 13% | Slightly more efficacious |
| Common Lambsquarters | Up to 99% | Slightly more efficacious |
| Wild Mustard | Up to 27% | Slightly more efficacious |
| Barnyardgrass | Up to 99% | Similar to Trifluralin |
| Green Foxtail | Up to 99% | Similar to Trifluralin |
| Data sourced from field experiments conducted in Ontario (2016-2018) on white bean crops.[1] |
Table 2: Impact of Dinitroaniline Herbicides on Potato Tuber Yield and Weed Biomass Reduction
| Herbicide | Application Rate (L/ha) | Reduction in Total Weed Biomass (60 days after treatment) | Total Tuber Yield Increase |
| Trifluralin | 4 | >82% | Over two-fold |
| Ethalfluralin | 4 | >82% | Over two-fold |
| Pendimethalin | 6 | >82% | Over two-fold |
| Data from a 2013 study in Ardabil on Agria cultivar potatoes.[2] |
Table 3: Weed Control Efficacy of Pre-Emergent Herbicides in Cotton (30 Days After Application)
| Herbicide | Weed Control Efficacy |
| Trifluralin | >96.5% |
| Fomesafen | >96.5% |
| S-Metolachlor | >96.5% |
| Pendimethalin | Strong initial control, but effectiveness diminished more rapidly |
| Data from a study in Chihuahua, Mexico, on conventional cotton varieties.[3] |
Experimental Protocols
The data presented in this guide is based on rigorous field experiments. The following is a summary of the methodologies employed in the key studies cited.
Study 1: Efficacy of Trifluralin and Ethalfluralin in White Bean (Soltani et al., 2020) [1]
-
Experimental Design: Five field experiments were conducted from 2016 to 2018 in Ontario, Canada.
-
Treatments: Trifluralin and Ethalfluralin were applied alone and in combination with Halosulfuron. The application method was pre-plant incorporated (PPI).
-
Crop: White Bean.
-
Parameters Measured: Weed control efficacy for various species (Velvetleaf, Redroot Pigweed, Common Ragweed, Common Lambsquarters, Wild Mustard, Barnyardgrass, and Green Foxtail) was assessed at 2 and 4 weeks after emergence. White bean tolerance and seed yield were also evaluated.
-
Key Finding: Trifluralin and Ethalfluralin provided similar control for several weed species, though Ethalfluralin showed slightly better efficacy against Common Ragweed, Common Lambsquarters, and Wild Mustard.[1]
Study 2: Evaluation of Herbicides on Potato Weeds (2013) [2]
-
Experimental Design: A dose-response experiment based on a Randomized Complete Block Design with three replications.
-
Treatments: Trifluralin (Treflan EC 48%), Ethalfluralin (Sonalan EC 33%), and Pendimethalin (Stomp EC 33%) were tested at various application rates.
-
Crop: Potato (Agria cultivar).
-
Parameters Measured: Weed sampling was conducted at 20 and 60 days after treatment to determine the reduction percentage of total weed biomass and specific weed species biomass (Common Lambsquarters and Redroot Pigweed). Yield per plant and total tuber yield were also measured.
-
Key Finding: At specific application rates, Trifluralin, Ethalfluralin, and Pendimethalin all achieved over 82% reduction in total weed biomass and more than doubled the total tuber yield.[2]
Study 3: Pre-Emergent Herbicides in Cotton (Chihuahua, Mexico) [3]
-
Experimental Design: A randomized complete block design with four replications.
-
Treatments: Four pre-emergence herbicides (Fomesafen, Trifluralin, S-Metolachlor, and Pendimethalin) were evaluated against three controls (glyphosate, cultural control, and an untreated weedy check).
-
Crop: Seven conventional cotton varieties.
-
Parameters Measured: Weed control was assessed at 15, 21, 30, 40, and 50 days after application using the European Weed Research Society (EWRS) rating scale.
-
Key Finding: Trifluralin, Fomesafen, and S-Metolachlor all achieved "very good control" of over 96.5% within the first 30 days.[3]
Visualizing Experimental Workflow and Herbicide Mode of Action
To further clarify the experimental process and the mechanism of action for dinitroaniline herbicides like Trifluralin, the following diagrams are provided.
References
- 1. Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean [scirp.org]
- 2. The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato )Solanum tuberosum L.( weed [ejcp.gau.ac.ir]
- 3. revista-agroproductividad.org [revista-agroproductividad.org]
Trilan (Sulpiride) Metabolic Stability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of Trilan, chemically known as Sulpiride, against other commonly prescribed atypical antipsychotics. A drug's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. This document summarizes the metabolic pathways of Sulpiride and its comparators, presents available quantitative data on their metabolic stability, and details standardized experimental protocols for in vitro assessment.
Executive Summary
Sulpiride, the active compound in this compound, exhibits high metabolic stability in humans. It is primarily excreted unchanged through the renal route, indicating minimal metabolism by hepatic enzymes. This characteristic suggests a low potential for clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. In contrast, other atypical antipsychotics such as Amisulpride, Risperidone (B510), Olanzapine, and Clozapine (B1669256) undergo more extensive hepatic metabolism, primarily mediated by various CYP enzymes. This guide provides a comparative overview based on available in vitro data and metabolic pathways to assist researchers in understanding the metabolic profile of this compound in relation to its therapeutic class.
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data for the in vitro metabolic stability of Sulpiride and selected comparator atypical antipsychotics in human liver microsomes. It is important to note that direct comparison of absolute values should be approached with caution due to variability in experimental conditions across different studies.
| Compound | Primary Metabolizing Enzymes | In Vitro Half-life (t½) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Sulpiride (this compound) | Minimally metabolized; primarily renal excretion.[1][2] | Not extensively metabolized | Low |
| Amisulpride | Weakly metabolized; CYP-catalyzed metabolism appears to be minor.[3][4] | Data not readily available | Low |
| Risperidone | Primarily CYP2D6, with a minor contribution from CYP3A4.[5][6][7][8] | Data not readily available | Moderate to High |
| Olanzapine | Primarily direct glucuronidation (UGT1A4) and CYP1A2, with minor roles for CYP2D6 and CYP3A4.[1][2][3][9][10] | Data not readily available | Moderate to High |
| Clozapine | Primarily CYP1A2, with contributions from CYP2D6, CYP3A4, and CYP2C19.[2][3][11][12][13] | Data not readily available | High |
Note: The lack of specific, publicly available quantitative in vitro half-life and intrinsic clearance values for Sulpiride and some comparators in standardized assays highlights a data gap in the literature.
Metabolic Pathways and Key Enzymes
Understanding the specific enzymes involved in the metabolism of a drug is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.
Sulpiride (this compound): Sulpiride undergoes minimal hepatic metabolism. Studies have shown that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a low likelihood of causing metabolic drug interactions.[14] Its primary route of elimination is renal excretion of the unchanged drug.
Amisulpride: Similar to Sulpiride, Amisulpride is weakly metabolized, and its metabolism by CYP enzymes is considered minor.[3][4][15] This contributes to a lower potential for CYP-mediated drug interactions.
Risperidone: Risperidone is extensively metabolized, primarily by CYP2D6, to its active metabolite, 9-hydroxyrisperidone.[5][6][8] CYP3A4 also plays a minor role in its metabolism.[5][6][7] The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant variability in patient exposure to Risperidone.
Olanzapine: The metabolism of Olanzapine is complex, involving both Phase I and Phase II reactions. The main metabolic pathways are direct N-glucuronidation mediated by UGT1A4 and oxidation primarily catalyzed by CYP1A2.[9][10] CYP2D6 and CYP3A4 are also involved to a lesser extent.[2][9]
Clozapine: Clozapine undergoes extensive metabolism by multiple CYP enzymes. CYP1A2 is the primary enzyme responsible for its metabolism, with additional contributions from CYP2D6, CYP3A4, and CYP2C19.[2][11][12][13] This complex metabolic profile makes Clozapine susceptible to numerous drug-drug interactions.
Experimental Protocols
Below are detailed methodologies for standard in vitro metabolic stability assays.
Human Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a reputable commercial source)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing human liver microsomes, phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Liver S9 Fraction Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II metabolic enzymes using liver S9 fraction.
Materials:
-
Test compound
-
Pooled liver S9 fraction (from human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) metabolism.
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and cofactors. Prepare the incubation mixture containing the S9 fraction in phosphate buffer.
-
Pre-incubation: Pre-warm the S9 mixture to 37°C.
-
Initiation: Add the test compound and the required cofactors (e.g., NADPH and UDPGA) to the S9 mixture to start the reaction.
-
Sampling and Termination: Follow the same procedure as the microsomal stability assay, collecting and quenching samples at various time points.
-
Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the t½ and CLint as described for the microsomal stability assay. The inclusion of Phase II cofactors allows for a more comprehensive assessment of metabolic clearance.
Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: Simplified metabolic pathways of Sulpiride and comparators.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cytochrome P450 Enzymes in the Metabolism of Risperid...: Ingenta Connect [ingentaconnect.com]
- 7. A pilot study on risperidone metabolism: the role of cytochromes P450 2D6 and 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. ClinPGx [clinpgx.org]
- 11. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clozapine Therapy and CYP Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. No inhibition of cytochrome P450 activities in human liver microsomes by sulpiride, an antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
Replicating Published Findings on Benzoxazolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for replicating published findings on benzoxazolinones. It aims to offer an objective comparison of common experimental approaches, supported by data from peer-reviewed literature. While this guide focuses on widely accepted and published methods, a preliminary search for a product named "Trilan" in the context of benzoxazolinone research did not yield specific information on a dedicated synthesis or analysis platform. The name "this compound" is associated with a fungicide (active ingredient Trifluralin) and a pharmaceutical product (active ingredient Sulpiride), neither of which are directly applicable to the general replication of benzoxazolinone studies. Therefore, this guide will focus on the established laboratory methods.
Data Presentation: Synthesis and Biological Activity of Benzoxazolinones
The following tables summarize quantitative data from published studies on benzoxazolinones, providing a comparative look at their synthesis and biological effects.
Table 1: Comparison of Benzoxazolinone Synthesis Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| From 2-aminophenols | Chloroformates, phosgene, or their equivalents | Varies (e.g., room temperature to reflux) | 70-95% | General synthetic chemistry literature |
| Intramolecular cyclization | 2-Nitrophenyl carbamates | Reductive cyclization (e.g., using SnCl2 or catalytic hydrogenation) | 60-85% | General synthetic chemistry literature |
| From isatoic anhydride | Reaction with hydroxylamine | Mild conditions | Variable | General synthetic chemistry literature |
Table 2: Biological Activity of Benzoxazolinone (BOA) on Soybean Growth
| BOA Concentration (mM) | Root Length Reduction (%) | Root Weight Decrease (%) | Stem Length Reduction (%) | Stem Weight Reduction (%) |
| 0.1 | 35% | Not reported | Not significant | Not significant |
| 0.2 | Not reported | 43% | 18% | 22% |
| 0.3 | 52% | 53% | 18% | 22% |
Table 3: Effect of BOA on Lignin Content in Soybean
| Plant Part | Increase in Total Lignin Content |
| Roots | ~18% |
| Stems | ~32% |
| Leaves | ~15% |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of published findings. Below are representative protocols for the synthesis of benzoxazolinones and the assessment of their biological activity.
Protocol 1: Synthesis of 2-Benzoxazolinone (B145934) from 2-Aminophenol (B121084)
Objective: To synthesize 2-benzoxazolinone via the reaction of 2-aminophenol with a carbonylating agent.
Materials:
-
2-aminophenol
-
Ethyl chloroformate (or a similar carbonylating agent)
-
Anhydrous potassium carbonate
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-aminophenol in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add ethyl chloroformate to the mixture while stirring at room temperature.
-
After the addition is complete, reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-benzoxazolinone.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Assay for a-Glucosidase Inhibition by Benzoxazolinone Derivatives
Objective: To evaluate the inhibitory effect of benzoxazolinone derivatives on a-glucosidase activity, a key enzyme in carbohydrate metabolism.
Materials:
-
a-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-a-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Benzoxazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of a-glucosidase in phosphate buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add different concentrations of the benzoxazolinone derivatives to the wells. A control group should receive only the solvent.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the benzoxazolinone derivatives and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to benzoxazolinone research.
Caption: Degradation pathway of DIBOA-Glc to BOA and its role in plant defense.
Caption: A typical workflow for the discovery of bioactive benzoxazolinone derivatives.
Assessing the Specificity of Trilaciclib's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trilaciclib's performance against other cyclin-dependent kinase (CDK) 4/6 inhibitors, supported by experimental data and detailed protocols.
Trilaciclib is a first-in-class, transient intravenous inhibitor of CDK4 and CDK6.[1] Its primary and unique indication is to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen.[2][3] This guide assesses the specificity of Trilaciclib's biological effects by comparing it with other well-established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While these alternatives are primarily approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, their shared mechanism of action provides a basis for a comparative analysis of their biological specificity.[4][5]
Quantitative Data Comparison
The following tables summarize the biochemical potency, selectivity, and clinical myelopreservation effects of Trilaciclib and its comparators.
Table 1: Biochemical Potency and Selectivity of CDK4/6 Inhibitors
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Ratio | Notable Off-Target Kinase Inhibition |
| Trilaciclib | 1 | 4 | 1:4 | Data on broad kinase screening is limited in the public domain. |
| Palbociclib | 9-11 | 15 | ~1:1.5 | Highly selective for CDK4/6 with minimal distinct additional binding events.[4][6] |
| Ribociclib | 10 | 39 | 1:3.9 | Highly selective for CDK4/6.[4][6] |
| Abemaciclib | 2 | 9.9 | 1:5 | More promiscuous; inhibits CDK1, CDK2, CDK9, GSK3α/β, CAMKIIγ/δ, and PIM1 kinases at higher concentrations.[4][7][8] |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological target in vitro. Lower values indicate greater potency.
Table 2: Clinical Myelopreservation Effects of Trilaciclib in Extensive-Stage Small Cell Lung Cancer (Pooled Data from Phase 2 Trials)
| Clinical Endpoint | Trilaciclib + Chemotherapy | Placebo + Chemotherapy | Odds Ratio (OR) or Mean Difference (MD) |
| Incidence of Severe Neutropenia (Grade ≥3) | 21.76% | 41.91% | OR = 0.57 |
| Duration of Severe Neutropenia in Cycle 1 (Days) | - | - | MD = -3.19 |
| Incidence of Febrile Neutropenia | 2.41% | 7.56% | OR = 0.35 |
| Incidence of Anemia (Grade ≥3) | 18.02% | 32.41% | OR = 0.51 |
| Incidence of Thrombocytopenia (Grade ≥3) | 20.06% | 31.25% | OR = 0.62 |
| Red Blood Cell Transfusions | 16.66% | 18.25% | OR = 0.59 |
| G-CSF Administration | 40.47% | 81.01% | OR = 0.61 |
Data compiled from a meta-analysis of randomized controlled trials.[9]
Signaling Pathway and Mechanism of Action
Trilaciclib exerts its myeloprotective effects by transiently inhibiting CDK4 and CDK6 in hematopoietic stem and progenitor cells (HSPCs). In normal cell cycle progression, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, Trilaciclib induces a temporary G1 cell cycle arrest in HSPCs, shielding them from the damaging effects of chemotherapy which primarily targets rapidly dividing cells.[3][10]
Experimental Protocols
Biochemical Kinase Assay for CDK4/6 Inhibition
Objective: To determine the in vitro potency (IC50) of a test compound against CDK4 and CDK6.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Trilaciclib)
-
Kinase assay buffer
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, combine the kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3), Rb substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction and quantify the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, which measures luminescence.
-
Calculate the percentage of kinase activity relative to a vehicle control (DMSO) and plot the values against the logarithm of the test compound concentration to determine the IC50 value.
Cell-Based Assay for G1 Cell Cycle Arrest
Objective: To assess the ability of a CDK4/6 inhibitor to induce G1 cell cycle arrest in a relevant cell line.
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7 for breast cancer, or a relevant SCLC cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., Trilaciclib)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry, measuring the DNA content based on PI fluorescence.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G1 phase.
In Vivo Murine Model of Myelopreservation
Objective: To evaluate the myeloprotective effects of a test compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human hematopoietic stem and progenitor cells (HSPCs)
-
Chemotherapeutic agent (e.g., etoposide)
-
Test compound (e.g., Trilaciclib)
-
Flow cytometry antibodies for hematopoietic lineage markers (e.g., CD34, CD45, lineage-specific markers)
-
Complete blood count (CBC) analyzer
Procedure:
-
Engraft the mice with human HSPCs to establish a humanized hematopoietic system.
-
Once engraftment is confirmed (typically 8-12 weeks), treat the mice with the test compound or vehicle control via the appropriate route of administration (e.g., intravenous injection for Trilaciclib) prior to the administration of the chemotherapeutic agent.
-
Administer the chemotherapeutic agent to induce myelosuppression.
-
Monitor the mice for signs of toxicity and collect peripheral blood samples at regular intervals.
-
Perform complete blood counts to assess the levels of neutrophils, platelets, and red blood cells.
-
At the end of the study, harvest bone marrow and spleen to analyze the hematopoietic cell populations by flow cytometry.
-
Compare the blood cell counts and the frequency of different hematopoietic lineages between the test compound-treated and vehicle-treated groups to determine the extent of myelopreservation.
Comparative Analysis and Specificity
Trilaciclib's primary distinguishing feature is its transient, intravenous administration, which is specifically designed for myelopreservation in the context of chemotherapy.[3] This contrasts with the oral, continuous or near-continuous dosing schedules of Palbociclib, Ribociclib, and Abemaciclib, which are intended for sustained anti-proliferative effects in cancer cells.
The specificity of Trilaciclib for protecting hematopoietic stem and progenitor cells is a key aspect of its biological effect. While the other CDK4/6 inhibitors also induce G1 arrest, their administration schedules are not optimized for this protective effect and can lead to sustained neutropenia as a side effect of their anti-cancer activity.[5]
Abemaciclib demonstrates a broader kinase inhibition profile compared to the highly selective Palbociclib and Ribociclib.[4][7] This polypharmacology may contribute to its distinct efficacy and toxicity profile, including a lower incidence of severe neutropenia but a higher incidence of diarrhea compared to the other two oral inhibitors.[5][11] The off-target effects of Trilaciclib have not been as extensively characterized in the public domain, but its focused clinical application and transient administration are designed to minimize off-target toxicities.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the specificity of a CDK4/6 inhibitor like Trilaciclib.
Conclusion
Trilaciclib demonstrates a high degree of specificity in its biological effects, primarily due to its transient mechanism of action and targeted clinical application for myelopreservation. While sharing the core mechanism of CDK4/6 inhibition with Palbociclib, Ribociclib, and Abemaciclib, its distinct pharmacological profile and administration route set it apart. The provided data and experimental protocols offer a framework for researchers to further investigate the nuanced biological effects of Trilaciclib and other CDK4/6 inhibitors, contributing to a deeper understanding of their therapeutic potential and specificity.
References
- 1. Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. targetedonc.com [targetedonc.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: Essential Protective Measures for Handling Trilan
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. Based on the hazards associated with similar chemical structures, the following PPE is recommended when handling Trilan.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles are mandatory to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact. |
| Body Protection | A standard laboratory coat is required to protect against incidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling this compound Safely
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control airborne contaminants.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
2. Procedural Steps:
-
Before beginning work, carefully review all available safety information for this compound and similar compounds.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the generation of dust and aerosols.
-
Keep containers of this compound tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Spill and Emergency Procedures:
-
In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Report all spills and exposures to your laboratory supervisor and EHS department.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are essential for regulatory compliance and environmental protection.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.
-
This compound should be disposed of in a designated "Halogenated Organic Waste" container.[1]
-
Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.
2. Containerization and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste, use a leak-proof container.
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Final Disposal:
-
The ultimate disposal of hazardous chemical waste must be handled by licensed professionals.
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Below is a workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
